molecular formula C8H5F3N2O B15058442 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15058442
M. Wt: 202.13 g/mol
InChI Key: XQADKKQSBOLPDC-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13)

InChI Key

XQADKKQSBOLPDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)OC(F)(F)F)N=C1

Origin of Product

United States

Foundational & Exploratory

The Fluorinated Hinge: 2-Trifluoromethoxy-7-azaindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Trifluoromethoxy-7-azaindole: Structural Logic, Synthesis, and Bioactivity Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The Strategic Imperative

In the optimization of ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, widely utilized as a bioisostere of the purine core. It functions primarily as a bidentate hinge binder, interacting with the kinase backbone via the N1 (donor) and N7 (acceptor) atoms.

However, the C2 position of the 7-azaindole core presents a specific liability: it is electronically electron-rich and susceptible to oxidative metabolism, yet sterically sensitive within the ATP binding pocket. The introduction of a trifluoromethoxy (-OCF3) group at the C2 position represents a high-value medicinal chemistry strategy. It offers a unique combination of metabolic blocking, lipophilicity modulation (


logP ~ +1.04), and electronic tuning without the steric penalty of larger alkyl groups.

This guide details the structural rationale, synthetic access, and bioactive implications of the 2-trifluoromethoxy-7-azaindole motif.

Structural & Physicochemical Analysis[1][2][3]

Electronic Modulation and pKa

The -OCF3 group is often termed a "super-halogen." Unlike a simple methyl group, the -OCF3 substituent exerts a strong electron-withdrawing inductive effect (


) while maintaining the ability for 

-donation into the aromatic system.
  • Acidity of N1-H: The electron-withdrawing nature of the C2-OCF3 group acidifies the N1 pyrrole proton. This can strengthen the H-bond interaction with the carbonyl oxygen of the kinase hinge region (e.g., Glu residue in the ATP pocket).

  • Basicity of N7: Conversely, the inductive withdrawal reduces the basicity of the N7 pyridine nitrogen, potentially modulating its H-bond acceptor capability, which can be advantageous if the acceptor interaction is too strong and incurs a desolvation penalty.

Conformational & Steric Profile

The -OCF3 group prefers a conformation orthogonal to the aromatic plane to minimize dipole repulsion and maximize orbital overlap.

  • Lipophilicity: The -OCF3 group significantly increases lipophilicity (Hansch

    
     value 
    
    
    
    1.04), improving passive membrane permeability compared to a methoxy (-OCH3) or chloro (-Cl) analog.
  • Metabolic Stability: The C-F bond energy (~116 kcal/mol) renders the group metabolically inert, effectively blocking the C2 position from cytochrome P450-mediated oxidation.

Data Summary: Substituent Effects on 7-Azaindole[4]
Substituent at C2Electronic Effect (

)
Hansch Lipophilicity (

)
Metabolic StabilitySteric Bulk (Est.)
-H 0.000.00Low (Oxidation prone)Small
-CH3 -0.170.56Moderate (Benzylic oxid.)Medium
-CF3 0.540.88HighMedium/Large
-OCF3 0.35 1.04 Very High Medium (Orthogonal)

Synthetic Pathways[3][5][6][7][8][9]

Accessing the 2-position of 7-azaindole with an -OCF3 group is synthetically non-trivial due to the competing reactivity of the electron-rich C3 position and the pyridine nitrogen. Direct C-H trifluoromethoxylation is difficult; therefore, pre-functionalization strategies are preferred.

Protocol A: Silver-Mediated Nucleophilic Displacement (Recommended)

This method utilizes a 2-iodo-7-azaindole precursor. The reaction relies on the in situ generation of a trifluoromethoxide anion equivalents.

Reagents:

  • Substrate: 1-Boc-2-iodo-7-azaindole (Protection of N1 is critical to prevent N-alkylation).

  • Reagent: AgOCF3 (Silver trifluoromethoxide) or TAS-OCF3.

  • Catalyst: Copper(I) source (often CuI or CuSCN) + Ligand (phenanthroline derivatives).

Step-by-Step Workflow:

  • Protection: Protect 2-iodo-7-azaindole with a Boc group (Boc2O, DMAP, THF) to yield tert-butyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Coupling: Under an inert atmosphere (glovebox preferred), combine the protected substrate (1.0 eq) with AgOCF3 (2.0 eq), CuI (0.2 eq), and 1,10-phenanthroline (0.4 eq) in dry toluene.

  • Reaction: Heat to 80°C for 12–16 hours. The reaction proceeds via a reductive elimination from a high-valent metal center.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) to remove the Boc group, yielding the free 2-trifluoromethoxy-7-azaindole.

Protocol B: Radical Trifluoromethoxylation (Emerging)

Recent advances in photoredox catalysis allow for direct functionalization, though regioselectivity (C2 vs C3) remains a challenge without directing groups.

  • Reagent: Bis(trifluoromethyl)peroxide (BTMP) or TFMB (Trifluoromethyl benzoate).

  • Conditions: Ru(bpy)3Cl2 photocatalyst, blue LED, MeCN solvent.

  • Note: This pathway often yields a mixture of C2 and C3 isomers and is less scalable than Protocol A.

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start 7-Azaindole (Core Scaffold) Step1 N-Oxide Formation (mCPBA) Start->Step1 Activation Intermed 2-Halo-7-azaindole (Cl or I) Start->Intermed Direct Lithiation/Iodination (Alternative Route) Step2 Reissert-Henze Type Functionalization Step1->Step2 Regioselective Halogenation Step2->Intermed Regioselective Halogenation Protect N1-Boc Protection Intermed->Protect Coupling Ag-Mediated Coupling (AgOCF3 + Cu Catalyst) Protect->Coupling Cross-Coupling Final 2-Trifluoromethoxy- 7-azaindole Coupling->Final Deprotection

Caption: Figure 1. Strategic synthetic routes to access the 2-trifluoromethoxy-7-azaindole motif, prioritizing the halogen-displacement pathway.

Bioactivity & Kinase Selectivity[4][10]

The 2-trifluoromethoxy-7-azaindole motif is designed to target the ATP-binding site of kinases. Its bioactivity profile is defined by its ability to mimic the adenine ring of ATP while exploiting hydrophobic pockets adjacent to the hinge region.

Hinge Binding Mode

In the ATP pocket:

  • N1 (Pyrrole): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu/Met residues).

  • N7 (Pyridine): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide.

  • C2-OCF3: Occupies the "Gatekeeper" or solvent-exposed region depending on the specific kinase vector. The lipophilic -OCF3 group can displace high-energy water molecules in hydrophobic pockets, leading to entropic gain in binding affinity.

Target Classes

This scaffold is particularly relevant for:

  • JAK Family (Janus Kinases): 7-azaindoles are established JAK inhibitors. The 2-substitution can improve selectivity between JAK1/2/3 by exploiting subtle differences in the gatekeeper residue environment.

  • Trk (Tropomyosin receptor kinase): Used in pain and oncology; the lipophilicity of the OCF3 group aids in blood-brain barrier (BBB) penetration for CNS-active targets.

  • Aurora Kinases: The scaffold provides a rigid anchor, while the C2-substituent orients the molecule to avoid steric clash with the activation loop.

Visualization: Mechanism of Action (Hinge Interaction)

MOA Kinase Kinase Hinge Region (Backbone CO & NH) N7 N7 (H-Acceptor) Kinase->N7 H-Bond Scaffold 7-Azaindole Core N1 N1 (H-Donor) Scaffold->N1 Scaffold->N7 C2_OCF3 C2-OCF3 Group (Lipophilic/Metabolic Shield) Scaffold->C2_OCF3 N1->Kinase H-Bond Effect1 Enhanced H-Bond (Acidity Modulation) C2_OCF3->Effect1 Inductive Effect Effect2 Metabolic Stability (Blocks CYP Oxidation) C2_OCF3->Effect2 Steric/Electronic Shield

Caption: Figure 2. Pharmacophore mapping of 2-OCF3-7-azaindole within the kinase ATP binding pocket.

Experimental Validation Protocol

In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the bioactivity of the synthesized 2-OCF3 analog, a luminescent ADP detection assay is standard.

  • Preparation: Prepare 10 mM stock of 2-trifluoromethoxy-7-azaindole in 100% DMSO. Serial dilute (3-fold) to generate an 8-point dose-response curve.

  • Reaction Mix: Combine kinase (e.g., JAK2, 0.2 ng/µL), substrate peptide, and ATP (at

    
     concentration) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
    
  • Incubation: Add compound (1 µL) to Reaction Mix (4 µL). Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo™ Reagent (5 µL) to terminate the reaction and deplete remaining ATP (40 min incubation). Add Kinase Detection Reagent (10 µL) to convert ADP to ATP -> Luciferase signal.

  • Analysis: Measure luminescence (RLU). Plot RLU vs. log[Compound] to determine

    
     using non-linear regression (GraphPad Prism).
    

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Leroux, F. R., et al. (2005). Trifluoromethoxy aromatics: a good match for medicinal chemistry.[1][2] ChemMedChem, 3(6), 839-849.

  • Song, J. J., et al. (2020).[3] Organometallic Approaches to the Synthesis of 7-Azaindoles. Chemical Reviews, 120(18), 10134–10180.

  • Ngai, M. Y., et al. (2018). Access to Trifluoromethoxy-Heteroarenes via Silver-Mediated Cross-Coupling.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Contextual reference for 7-azaindole hinge binding modes).
  • Enamine Ltd. (2020). Synthesis of 2-trifluoromethyl-6-azaindole and related scaffolds. Journal of Fluorine Chemistry, 233, 109509. Link

Sources

Engineering Kinase Inhibitors: The Strategic Bioisosteric Replacement of Methoxy with Trifluoromethoxy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Physicochemical divergence, target affinity modulation, and pharmacokinetic optimization in kinase inhibitor design.

Executive Summary

In the highly competitive landscape of targeted oncology and immunology, the optimization of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and pharmacokinetic (PK) robustness. A recurring metabolic liability in early-stage kinase scaffolds is the methoxy group (


), which, while useful for establishing hydrogen bonds or filling shallow hydrophobic pockets, is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage.

The bioisosteric replacement of the methoxy group with a trifluoromethoxy group (


) has emerged as a transformative strategy in lead optimization. This technical guide explores the profound physicochemical, structural, and metabolic consequences of this substitution, providing actionable insights and self-validating experimental protocols for drug development professionals.

Physicochemical and Conformational Divergence

The transition from


 to 

is not merely a halogenation event; it fundamentally alters the electronic distribution and 3D geometry of the molecule.
Electronic and Steric Properties

The


 group is often referred to as a "super-halogen" due to its intense electron-withdrawing nature. While 

acts as an electron-donating group via resonance (Hammett

), the strongly electronegative fluorine atoms in

reverse this polarity, making it strongly electron-withdrawing (

) [1]. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong (485.3 kJ/mol), rendering the moiety highly resistant to metabolic degradation [1].
The Anomeric Effect and Orthogonal Geometry

The most critical structural difference lies in the preferred dihedral angle relative to an aromatic ring. A methoxy group typically adopts a coplanar conformation (


) to maximize the delocalization of the oxygen lone pair into the aromatic 

-system.

Conversely, the trifluoromethoxy group adopts an orthogonal conformation (


). This is driven by steric repulsion between the bulky 

group and ortho-hydrogens, combined with a stereoelectronic phenomenon known as the generalized anomeric effect, where the aromatic

-electrons delocalize into the strongly antibonding

orbitals of the C-F bonds [2].
Table 1: Physicochemical Parameters Comparison
ParameterMethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Lipophilicity (Hansch

)
-0.02+1.04

drastically increases membrane permeability and LogD.
Electronic Effect (

)
-0.27 (Donating)+0.35 (Withdrawing)Alters the

of adjacent basic amines; modulates target residence time.
Bond Dissociation Energy ~414 kJ/mol (C-H)485.3 kJ/mol (C-F)

prevents oxidative cleavage.
Van der Waals Volume 38.8 ų56.2 ų

requires larger binding pockets (e.g., DFG-out).
Preferred Aryl Dihedral ~0° (Coplanar)~90° (Orthogonal)Dictates the vector of the substituent within the kinase binding site.

Mechanistic Impact on Kinase Binding

Kinase inhibitors are broadly categorized by their binding modes. Type I inhibitors bind to the active conformation (DFG-in), while Type II inhibitors bind to the inactive conformation (DFG-out), exploiting an adjacent deep hydrophobic pocket.

Replacing


 with 

can act as a selectivity switch. The orthogonal geometry and increased volume (56.2 ų) of the

group often clash with the shallow hinge region of the ATP-binding site. However, when directed toward the deep hydrophobic back-pocket (exposed in the DFG-out state), the highly lipophilic

group displaces high-energy water molecules, driving a massive gain in binding entropy and target affinity [2, 3].

Binding cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) O1 -OCH3 Motif Coplanar Coplanar Geometry (Dihedral ~0°) O1->Coplanar Shallow Shallow Hinge Binding (Type I Inhibitors) Coplanar->Shallow Affinity Kinase Target Affinity & Selectivity Shallow->Affinity O2 -OCF3 Motif Orthogonal Orthogonal Geometry (Dihedral ~90°) O2->Orthogonal Deep Deep Hydrophobic Pocket (Type II / DFG-out) Orthogonal->Deep Deep->Affinity

Caption: Conformational divergence between -OCH3 and -OCF3 dictates kinase pocket preference.

Overcoming Metabolic Liabilities

The primary driver for this bioisosteric replacement is usually pharmacokinetic optimization. Methoxy-aromatics are classic substrates for CYP450 enzymes (particularly CYP2D6 and CYP3A4), which catalyze O-demethylation. This process yields a highly reactive phenol, which is rapidly cleared via Phase II glucuronidation or oxidized into toxic quinone species.

By substituting the hydrogens with fluorine atoms, the C-F bonds become virtually impenetrable to CYP-mediated hydrogen atom transfer (HAT) mechanisms. This effectively shuts down the O-dealkylation pathway, dramatically lowering intrinsic clearance (


) and extending the in vivo half-life (

) [1].

Metabolic Drug Kinase Inhibitor Scaffold CYP CYP450 Enzymes (Liver) Drug->CYP OCH3 -OCH3 Variant CYP->OCH3 OCF3 -OCF3 Variant CYP->OCF3 Demethylation Rapid O-Demethylation OCH3->Demethylation Stable Steric & Electronic Shielding OCF3->Stable Clearance High Intrinsic Clearance (CLint) Demethylation->Clearance Prolonged Prolonged Half-Life (t1/2) Stable->Prolonged

Caption: Metabolic pathway divergence illustrating the stability of the -OCF3 bioisostere.

Table 2: Representative SAR & PK Shifts (General Kinase Model)
Metric

Prototype

Bioisostere
Mechanistic Rationale
Target IC50 (nM) 125.012.5Enhanced hydrophobic packing in the DFG-out pocket.
HLM

(µL/min/mg)
85.412.1Complete blockade of CYP450-mediated O-demethylation.
In Vivo Half-Life (

)
0.8 hours4.5 hoursIncreased metabolic stability and higher volume of distribution.
Permeability (

)

cm/s

cm/s
Increased lipophilicity drives transcellular passive diffusion.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the impact of this bioisosteric replacement, scientists must employ self-validating assay systems. Below are the definitive protocols for quantifying both target affinity and metabolic stability.

Protocol A: Universal Kinase Activity Assay (ADP-Glo™)

Purpose: To determine the


 shift between the methoxy and trifluoromethoxy variants.
Causality: We utilize a luminescent ADP detection assay because it measures the universal product of kinase activity (ADP), eliminating substrate-specific biases and the need for radioactivity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of both the

    
     and 
    
    
    
    inhibitors in 100% DMSO.
  • Kinase Reaction: In a 384-well plate, combine 1 µL of inhibitor, 2 µL of recombinant Kinase enzyme (e.g., EGFR or p38), and 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes to allow phosphorylation.

  • ATP Depletion (Self-Validation Step): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Why? This reagent actively depletes unconsumed ATP. If the background control (no enzyme) shows high luminescence, the depletion failed, invalidating the run.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Analysis: Read luminescence. Plot dose-response curves using a 4-parameter logistic non-linear regression to calculate

    
    .
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the reduction in Phase I oxidative clearance (


) achieved by the 

substitution. Causality: HLMs contain the full complement of human CYP450 enzymes. By controlling the presence of NADPH (the required electron donor), we can definitively prove whether degradation is CYP-mediated.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Compound Spiking: Add the

    
     or 
    
    
    
    compound to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).
  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Why? If the compound degrades here, the instability is chemical or esterase-driven, not CYP-mediated.

    • Positive Control: Run Verapamil to confirm microsomal viability.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Why? Acetonitrile precipitates CYP proteins, halting metabolism instantly.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate

    
     based on the elimination rate constant (
    
    
    
    ) of the parent compound depletion curve.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules. Available at:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. National Institutes of Health (PMC). Available at:[Link]

lipophilicity and metabolic stability of 2-OCF3-pyrrolo[2,3-b]pyridine

Strategic Bioisosterism: The 2-OCF -Pyrrolo[2,3-b]pyridine Scaffold

Technical Guide for Lead Optimization & Metabolic Stabilization

Executive Summary

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib), serving as a bioisostere for indole and purine. However, its clinical utility is frequently compromised by Aldehyde Oxidase (AO)-mediated oxidation at the C2 position, leading to rapid clearance and the formation of inactive 2-oxo metabolites.

This guide details the physicochemical and metabolic rationale for installing a 2-trifluoromethoxy (2-OCF


)



Part 1: The Strategic Rationale

The Aldehyde Oxidase (AO) Liability

While Cytochrome P450 (CYP) enzymes oxidize lipophilic substrates, Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that attacks electron-deficient heterocycles.[1]

  • Mechanism: The pyridine nitrogen (N7) in 7-azaindole withdraws electron density, activating the C2 position for nucleophilic attack by the AO hydroxyl group.

  • Consequence: Rapid conversion to the 2-oxo-7-azaindole (lactam), which typically loses potency due to the loss of aromaticity in the pyrrole ring and alteration of hydrogen bond donor/acceptor motifs.

The Trifluoromethoxy Solution

The -OCF


  • Metabolic Shielding: The high bond strength of C-O and the steric bulk of the CF

    
     moiety prevent the approach of the AO molybdenum center.
    
  • Conformational Orthogonality: The O-CF

    
     bond often adopts a conformation orthogonal to the aromatic plane. This can fill hydrophobic pockets in the ATP-binding site of kinases that planar substituents (like -F) cannot access.
    
  • Electronic Modulation: It is a strong electron-withdrawing group (Hammett

    
     = 0.35), reducing the basicity of the N1 proton, which can strengthen H-bond donor interactions with hinge region residues (e.g., Glu/Asp backbone carbonyls).
    
Visualization: Metabolic Fate & Blocking

The following diagram illustrates the metabolic divergence between the unsubstituted scaffold and the 2-OCF

MetabolicFateParent7-Azaindole (Parent)(C2-H)AO_EnzymeAldehyde Oxidase(Cytosolic)Parent->AO_EnzymeNucleophilic Attackat C2Metabolite2-Oxo-7-azaindole(Inactive Lactam)AO_Enzyme->MetaboliteOxidationOCF3_Analog2-OCF3-7-Azaindole(C2-OCF3)OCF3_Analog->AO_EnzymeSteric/ElectronicShieldingBlockedMetabolically StableRetained PotencyOCF3_Analog->BlockedNo Reaction

Caption: Figure 1. Mechanism of Aldehyde Oxidase (AO) mediated clearance of 7-azaindole and the blocking effect of the 2-OCF3 substitution.

Part 2: Physicochemical Profile (Lipophilicity)

The introduction of -OCF

Hansch Parameters & LogP

The -OCF

SubstituentHansch

Value
Electronic Effect (

)
Impact on 7-Azaindole
-H 0.000.00Baseline
-F 0.140.06Minimal lipophilicity change; weak metabolic block.
-OCH

-0.02-0.27Lowers LogP; metabolically labile (O-dealkylation).
-CF

0.880.54High lipophilicity; strong EWG.
-OCF

1.04 0.35 Highest lipophilicity; unique 3D conformation.
Solubility Implications

While -OCF


  • Mitigation: To counteract this, solubilizing groups (e.g., morpholine, piperazine) are often required at the C4 or C5 positions of the 7-azaindole ring.

Part 3: Synthesis Strategy

Direct trifluoromethoxylation of heterocycles is chemically challenging due to the instability of the trifluoromethoxide anion (


Recommended Route: Silver-Mediated Oxidative Trifluoromethoxylation

For a research setting, the most robust protocol involves the reaction of a 2-hydroxypyrrolo[2,3-b]pyridine (or its tautomeric oxindole) with a trifluoromethyl source in the presence of silver salts. However, a more modern and direct approach utilizes AgOCF


Selected Protocol: Silver-Mediated Trifluoromethoxylation of Heteroaryl Stannanes or Halides.

SynthesisStep1Start: 2-Bromo-7-azaindole(N1-Protected)IntermediateOxidative Addition / Reductive Elimination(Ag(I) to Ag(III) cycle)Step1->Intermediate+ ReagentsReagentReagents:AgOCF3 (2-3 equiv)Selectfluor or F-TEDA-BF4Solvent: Fluorobenzene/EtOAcReagent->IntermediateProductProduct:2-OCF3-7-azaindoleIntermediate->ProductYield: 40-65%

Caption: Figure 2. Synthetic workflow for the installation of the OCF3 group using silver-mediated cross-coupling.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Note: This reaction requires a glovebox or strict inert atmosphere.

Materials:

  • 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Substrate)

  • AgOCF

    
     (Silver trifluoromethoxide) - Prepared from AgF + F
    
    
    CO or commercial source
  • Selectfluor (Oxidant)

  • KF (Potassium Fluoride)

  • Solvent: Ethyl Acetate / Fluorobenzene (1:1)

Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a dried reaction vial with the substrate (1.0 equiv), AgOCF

    
     (2.0 equiv), Selectfluor (1.5 equiv), and KF (3.0 equiv).
    
  • Solvation: Add anhydrous EtOAc/Fluorobenzene (0.1 M concentration relative to substrate).

  • Reaction: Seal the vial and stir at room temperature for 12 hours. (Note: Some protocols require mild heating to 40°C).

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash with EtOAc.

  • Deprotection: The phenylsulfonyl group is removed using TBAF (1.0 M in THF) at reflux for 2 hours.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2-OCF

    
     product is typically less polar than the 2-oxo byproduct.
    
Protocol B: Aldehyde Oxidase (AO) Stability Assay

Critical Note: Standard Human Liver Microsomes (HLM) often lack active AO. You must use Human Liver Cytosol (HLC) or S9 fraction supplemented with specific cofactors (without NADPH) to isolate AO activity.

Materials:

  • Test Compound: 2-OCF

    
    -pyrrolo[2,3-b]pyridine analog.
    
  • Enzyme Source: Human Liver Cytosol (HLC) (commercial, e.g., XenoTech/Corning).

  • Control Inhibitor: Hydralazine (specific AO inhibitor) or Raloxifene.

  • Positive Control: Phthalazine or Carbazeran (rapid AO substrates).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM final assay concentration in phosphate buffer.

  • Incubation: Add HLC (final protein conc. 1.0 mg/mL) to the buffer.

  • Start: Initiate reaction by adding the test compound. Do NOT add NADPH (this ensures CYP enzymes are inactive, isolating cytosolic AO activity).

  • Timepoints: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quench: Add aliquots immediately to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the mass shift +16 Da (oxidation).

Self-Validation Criteria:

  • If the compound is stable in HLC but unstable in HLM (+NADPH), clearance is CYP-driven.

  • If the compound is unstable in HLC (without NADPH) and stability is restored by Hydralazine, clearance is AO-driven.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][2][3][4] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Litvinov, D. N., et al. (2009). Oxidative Trifluoromethoxylation of Aromatics with Silver Trifluoromethoxide. Angewandte Chemie International Edition, 48(21), 3828-3831. Link

  • Barratt, M. D., et al. (2011). Pyrrolo[2,3-b]pyridines: A New Class of Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7001-7004. Link

Advanced Molecular Profiling and Synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles to improve physicochemical properties and kinase hinge-binding affinity. The strategic installation of a trifluoromethoxy (-OCF3) group at the C2 position yields 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine , a highly specialized building block. This whitepaper provides an in-depth technical analysis of its structural rationale, commercial sourcing, and validated synthetic methodologies, designed for researchers and drug development professionals.

Structural Rationale & Pharmacological Significance

The design of kinase inhibitors heavily relies on exploiting the ATP-binding pocket. The 7-azaindole core is a classic ATP-competitive hinge binder. The N1-H acts as a hydrogen-bond donor, while the N7 lone pair acts as a hydrogen-bond acceptor, forming a bidentate interaction with the kinase hinge backbone (e.g., in Janus kinases).

Targeting the C2 position with a trifluoromethoxy group is a deliberate, causality-driven design choice:

  • Vector Trajectory: Substitution at C2 projects the functional group directly into the solvent-exposed channel or a specific hydrophobic pocket adjacent to the hinge region, depending on the kinase conformation.

  • The -OCF3 Advantage: The trifluoromethoxy group possesses a unique combination of extreme lipophilicity (Hansch parameter

    
    ) and high electronegativity. Unlike a standard methoxy (-OCH3) group, which is highly susceptible to oxidative O-dealkylation by hepatic CYP450 enzymes, the -OCF3 group is metabolically inert [1]. Furthermore, its conformational flexibility allows it to adapt to binding pockets and displace high-energy water molecules, driving favorable binding entropy.
    

Physicochemical Profiling & Commercial Sourcing

A critical distinction must be made regarding the Chemical Abstracts Service (CAS) registry status of trifluoromethoxy-substituted 7-azaindoles.

While the C5-substituted isomer (5-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine ) has a well-established CAS number (1060802-96-1) and is widely available in commercial catalogs [2], the 2-(Trifluoromethoxy) isomer is a rare, highly specialized derivative. It currently lacks a universally assigned public CAS number in standard commercial libraries and is typically procured via Custom Synthesis .

Sourcing Strategy

To acquire the C2-isomer, researchers must engage Contract Research Organizations (CROs) or specialized fluorinated building-block suppliers. Notable suppliers capable of executing the required synthetic routes include:

  • Ambeed (Specialists in fluorinated heterocycles and azaindoles)

  • Amadis Chemical (Providers of custom 7-azaindole derivatives)

  • WuXi AppTec / Pharmaron (For scaled, GMP-compliant custom synthesis)

Quantitative Data Summary

The following table summarizes the extrapolated physicochemical data of the target C2-isomer against the commercially available C5-isomer for comparative benchmarking.

Property2-(Trifluoromethoxy)-7-azaindole (Target)5-(Trifluoromethoxy)-7-azaindole (Reference)
CAS Number Unassigned / Custom Synthesis1060802-96-1
Molecular Formula C8H5F3N2OC8H5F3N2O
Molecular Weight 202.14 g/mol 202.14 g/mol
cLogP (est.) 2.82.6
Topological Polar Surface Area (TPSA) 24.9 Ų24.9 Ų
H-Bond Donors / Acceptors 1 / 31 / 3
Primary Procurement Custom Synthesis (CROs)Commercial Catalog

Synthetic Methodologies & Protocols

Synthesizing 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine requires late-stage functionalization via Directed ortho-Metalation (DoM) . The following protocol outlines a self-validating system for its preparation.

SyntheticWorkflow SM 1H-Pyrrolo[2,3-b]pyridine (Starting Material) Step1 N-Protection (SEM-Cl, NaH, DMF) SM->Step1 Step 1 Step2 Directed ortho-Metalation (n-BuLi, THF, -78°C) Step1->Step2 Step 2 Step3 Electrophilic Trifluoromethoxylation (Electrophilic -OCF3 Reagent) Step2->Step3 Step 3 Step4 SEM Deprotection (TFA, then NH4OH) Step3->Step4 Step 4 Product 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine (Target Compound) Step4->Product Final

Synthetic workflow for 2-(Trifluoromethoxy)-7-azaindole via directed ortho-metalation (DoM).

Step-by-Step Experimental Protocol

Step 1: N-Protection (SEM-Cl)

  • Procedure: Dissolve 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C. Add NaH (60% dispersion) portion-wise. Stir for 30 mins, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.

  • Causality: The N1 proton is highly acidic (pKa ~12). It must be masked to prevent competitive deprotonation during lithiation. The SEM group is chosen because its oxygen atom provides a mild coordinating effect to direct the lithium base to the C2 position.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the baseline starting material. ¹H NMR will confirm the disappearance of the broad N-H peak (~11.6 ppm) and the appearance of the SEM aliphatic protons (0.0 ppm for SiMe3).

Step 2: Directed ortho-Metalation (DoM)

  • Procedure: Dissolve the SEM-protected intermediate in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Causality: The basicity of n-BuLi abstracts the most acidic ring proton. The SEM group coordinates the lithium ion, strictly enforcing regioselectivity at the C2 position.

  • Self-Validation: Quench a 0.5 mL reaction aliquot with D2O. GC-MS or ¹H NMR of the aliquot must show >95% deuterium incorporation at C2 (evidenced by the loss of the C2-H singlet at ~7.4 ppm).

Step 3: Electrophilic Trifluoromethoxylation

  • Procedure: To the C2-lithiated species at -78 °C, slowly add a solution of an electrophilic trifluoromethoxylating agent (e.g., a modern hypervalent iodine-based -OCF3 reagent). Allow the reaction to warm to room temperature overnight.

  • Causality: The nucleophilic C2-carbanion attacks the electrophilic oxygen/CF3 source. Gradual warming ensures complete conversion while minimizing thermal degradation of the organolithium intermediate.

  • Self-Validation: ¹⁹F NMR of the crude mixture must exhibit a diagnostic sharp singlet at approximately -58 ppm, confirming the successful installation of the -OCF3 group.

Step 4: Deprotection & Isolation

  • Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Concentrate the mixture, then stir with ethylenediamine or NH4OH in methanol to cleave the resulting hydroxymethyl intermediate.

  • Causality: TFA removes the silyl ether, leaving a hemiaminal that requires a nucleophilic amine to fully collapse back to the free N-H azaindole, restoring the crucial hydrogen-bond motif required for kinase binding.

  • Self-Validation: LC-MS analysis will show the exact mass for the target compound ([M+H]⁺ = 203.1). ¹H NMR in DMSO-d6 will confirm the return of the N1-H proton (~12.0 ppm), shifted slightly downfield due to the electron-withdrawing -OCF3 group.

Application in Kinase Inhibition (JAK/STAT Pathway)

Heteroaryl-substituted pyrrolo[2,3-b]pyridines are heavily patented as potent Janus Kinase (JAK) inhibitors [3]. The JAK/STAT signaling pathway is a principal mechanism for cytokine receptor signaling, and its dysregulation is implicated in severe immune-related diseases, myeloid proliferative disorders, and oncology.

By incorporating the 2-(Trifluoromethoxy)-7-azaindole core into a larger molecular framework (e.g., attaching a functionalized pyrazole or pyrimidine at the C4 or C5 position), researchers can create highly selective JAK1/JAK2 inhibitors. The azaindole core competitively blocks the ATP-binding site of the JAK enzyme, halting auto-phosphorylation and the subsequent cascade.

JAKSTAT_Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Auto-phosphorylation) Receptor->JAK STAT STAT Recruitment JAK->STAT Phosphorylation Inhibitor 7-Azaindole Core (ATP-Competitive Inhibitor) Inhibitor->JAK Blocks Kinase Domain Transcription Gene Transcription STAT->Transcription Nuclear Translocation

Mechanism of action for 7-azaindole derivatives acting as ATP-competitive JAK inhibitors.

References

  • Synthesis and electrochemical properties of tetramethyl ammonium salts of[(PhO)Ni(CF3)3]2- and [(7-azaindole)Ni(CF3)3]2- (Details on the catalytic generation and importance of the trifluoromethoxy radical in medicinal chemistry). ResearchGate. Available at: [Link]

  • 5-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine | 1060802-96-1 Supplier Data . BuyersGuideChem / Ambeed. Available at:[Link]

  • US Patent 9,662,335 B2: Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors. Google Patents.

Architecting Kinase Selectivity: 7-Azaindole Derivatives as Privileged Building Blocks for JAK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has fundamentally transformed the therapeutic landscape for oncology and autoimmune disorders. Among the myriad of pharmacophores explored, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" building block. Its structural mimicry of the adenine ring of ATP allows for highly efficient bidentate hydrogen bonding within the highly conserved hinge region of the kinase ATP-binding pocket.

This technical guide explores the rational design, synthetic methodologies, and biochemical validation of 7-azaindole derivatives specifically engineered to target Janus kinases (JAKs). By understanding the structure-activity relationships (SAR) and the causality behind synthetic and biochemical protocols, drug development professionals can leverage this scaffold to design next-generation, isoform-selective JAK inhibitors.

The Pharmacological Rationale: 7-Azaindole at the Hinge Region

The success of the 7-azaindole core lies in its precise electronic and steric profile. When bound to the ATP-binding site of a kinase, the scaffold adopts a specific orientation to interact with the hinge region backbone:

  • Hydrogen Bond Acceptor: The pyridine nitrogen (N-7) acts as a robust hydrogen bond acceptor, typically interacting with the backbone amide NH of a conserved leucine residue (e.g., Leu932 in JAK2)[1].

  • Hydrogen Bond Donor: The pyrrole nitrogen (N-1) acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of a conserved glutamate residue (e.g., Glu930 in JAK2)[2].

This bidentate interaction anchors the scaffold, allowing medicinal chemists to functionalize the C-3, C-4, and C-5 positions to probe the ribose pocket, the solvent-exposed region, and the hydrophobic selectivity pockets (such as the gatekeeper + 3 position)[1].

The JAK-STAT Pathway and Therapeutic Intervention

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors to the STAT (Signal Transducer and Activator of Transcription) family of transcription factors. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and severe autoimmune diseases, such as rheumatoid arthritis[3].

By competitively binding the ATP pocket, 7-azaindole-derived JAK inhibitors prevent the cross-phosphorylation of JAKs, thereby halting the downstream phosphorylation and nuclear translocation of STATs[4].

G Cytokine 1. Cytokine Binding Receptor 2. Receptor Dimerization Cytokine->Receptor Triggers JAK 3. JAK Cross-phosphorylation Receptor->JAK Induces STAT 4. STAT Phosphorylation JAK->STAT Activates Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Competes with ATP Nucleus 5. Gene Transcription STAT->Nucleus Translocates

JAK-STAT signaling pathway and ATP-competitive inhibition by 7-azaindole derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

Functionalization of the 7-azaindole core has yielded several highly potent clinical and preclinical candidates. For instance, 3 and 4 utilize this scaffold to achieve remarkable potency[3],[4]. The table below summarizes the inhibitory profiles of key 7-azaindole derivatives against JAK isoforms.

Table 1: Comparative Potency of 7-Azaindole Derivatives

Compound / DerivativePrimary TargetIC₅₀ (nM)Structural / SAR Note
Peficitinib JAK30.71Optimized for JAK3 over JAK1/2; late-stage clinical trials[3].
Decernotinib (VX-509) JAK3Potent7-azaindole core optimized for autoimmune efficacy[4].
Derivative 97 JAK2 / JAK31.0 / 5.0Dual H-bond acceptor/donor interactions via phenolic OH[2].
Derivative 94 JAK2260C-3 aryl-7-azaindole derivative; early generation hit[2],[5].

Synthetic Methodology: Constructing 3,5-Disubstituted 7-Azaindoles

To achieve the isoform selectivity seen in advanced compounds, chemists must functionalize the 7-azaindole core regioselectively. The most reliable approach utilizes the orthogonal reactivity of halogens at the C-3 and C-5 positions via sequential palladium-catalyzed Suzuki-Miyaura cross-couplings[2],[6].

Step-by-Step Synthetic Protocol

Objective: Synthesis of a 3,5-diarylated-7-azaindole from 5-bromo-7-azaindole.

  • C-3 Iodination:

    • Procedure: Dissolve 5-bromo-7-azaindole in DMF. Add N-iodosuccinimide (NIS) at 0°C and stir for 2 hours.

    • Causality: The C-3 position of the pyrrole ring is the most electron-rich and nucleophilic site. NIS provides a mild source of electrophilic iodine, ensuring exclusive C-3 iodination without over-halogenation.

  • N-Protection:

    • Procedure: Treat the resulting 3-iodo-5-bromo-7-azaindole with sodium hydride (NaH) followed by benzenesulfonyl chloride (PhSO₂Cl).

    • Causality: The free N-1 pyrrole proton is acidic and can coordinate with or poison palladium catalysts in subsequent steps. The bulky, electron-withdrawing benzenesulfonyl group protects the nitrogen and improves the solubility of the intermediate in organic solvents[2].

  • First Suzuki Coupling (Chemoselective for C-3):

    • Procedure: Combine the protected intermediate with 1.0 equivalent of the first arylboronic acid, Pd(PPh₃)₄ catalyst, and Na₂CO₃ in a dioxane/water mixture. Heat to 80°C.

    • Causality: The carbon-iodine (C-I) bond at C-3 is significantly weaker and more reactive toward palladium oxidative addition than the carbon-bromine (C-Br) bond at C-5. This orthogonal reactivity ensures that the first aryl group couples exclusively at C-3[6].

  • Second Suzuki Coupling (C-5):

    • Procedure: To the isolated C-3 aryl intermediate, add an excess (1.5 eq) of the second arylboronic acid, a more active catalyst system (e.g., Pd(dppf)Cl₂), and heat to 100°C.

    • Causality: With the iodine consumed, the C-Br bond undergoes oxidative addition, allowing functionalization of the C-5 position.

  • Deprotection:

    • Procedure: Treat the fully functionalized core with NaOH in methanol/THF to cleave the benzenesulfonyl group, yielding the final 3,5-disubstituted 7-azaindole.

Self-Validating System: This workflow is self-validating through LC-MS monitoring. The mass shift corresponding to the exact mass difference between iodine and the first aryl group must be confirmed before proceeding to Step 4. If a mixture of mono- and di-coupled products is observed prematurely, it indicates a failure of chemoselectivity, requiring a reduction in reaction temperature or catalyst tuning.

Synthesis Step1 5-Bromo-7-azaindole Step2 C-3 Iodination (NIS) & N-Protection (PhSO2Cl) Step1->Step2 Electrophilic Substitution Step3 1st Suzuki Coupling (C-3) (Pd catalyst, Arylboronic acid) Step2->Step3 Chemoselective (I > Br) Step4 2nd Suzuki Coupling (C-5) (Pd catalyst, Arylboronic acid) Step3->Step4 Cross-coupling Step5 N-Deprotection (Base Hydrolysis) Step4->Step5 Cleavage Step6 3,5-Disubstituted 7-Azaindole JAK Inhibitor Step5->Step6 Final Product

Regioselective synthetic workflow for 3,5-disubstituted 7-azaindole JAK inhibitors.

Biochemical Evaluation: TR-FRET Kinase Assay

To accurately quantify the IC₅₀ of newly synthesized 7-azaindole derivatives against JAK isoforms, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology[5].

Step-by-Step TR-FRET Protocol
  • Reaction Setup: In a 384-well microplate, combine the purified recombinant JAK enzyme, a fluorescein-labeled peptide substrate, and the 7-azaindole inhibitor (in a 10-point dose-response titration) in kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to its Michaelis constant (

    
    ) for the specific JAK isoform. Incubate at room temperature for 60 minutes.
    
    • Causality: Running the assay at the ATP

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like 7-azaindoles) while remaining physiologically relevant.
      
  • Quenching and Detection: Stop the reaction by adding a development solution containing EDTA and a terbium (Tb)-labeled anti-phosphosubstrate antibody[5].

    • Causality: EDTA acts as a rapid chelator of Mg²⁺ ions. Because Mg²⁺ is an essential cofactor for kinase catalytic activity, its removal instantly "freezes" the reaction state, preventing further substrate phosphorylation and ensuring accurate end-point measurement.

  • Signal Readout: Excite the plate at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor). The TR-FRET signal is expressed as the 520/495 ratio.

    • Causality: Time-resolved measurements introduce a microsecond delay before reading the emission. This eliminates short-lived background autofluorescence from the test compounds, drastically improving the signal-to-noise ratio.

Self-Validating System: The assay must include a "No-Enzyme Control" (defining the 0% phosphorylation baseline) and a "Vehicle (DMSO) Control" (defining the 100% phosphorylation maximum). The robustness of the assay is validated by calculating the Z'-factor. A Z'-factor > 0.5 mathematically proves that the assay window is wide enough and the variance tight enough to reliably distinguish true kinase inhibition from random noise.

Conclusion

The 7-azaindole scaffold remains a cornerstone in the rational design of JAK inhibitors. By exploiting its bidentate hydrogen-bonding capacity at the kinase hinge region, and utilizing highly controlled, regioselective synthetic pathways, researchers can systematically build libraries of potent, isoform-selective drug candidates. As demonstrated by clinical successes like Peficitinib and Decernotinib, mastering the chemistry and rigorous biochemical validation of this pharmacophore is essential for advancing the next generation of targeted kinase therapeutics.

References

1.2 - nih.gov 2.1 - jst.go.jp 3.3 - mdpi.com 4. - benchchem.com 5. - acs.org 6. 6 - researchgate.net

Sources

Methodological & Application

Synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced binding affinity, metabolic stability, and pharmacokinetic profiles. The introduction of a trifluoromethoxy (-OCF3) group into organic molecules is a widely employed strategy to modulate these properties further. The unique electronic nature and high lipophilicity of the trifluoromethoxy group can significantly impact a molecule's potency and bioavailability.

This application note provides a comprehensive guide for the synthesis of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine from commercially available 7-azaindole. The synthetic route is a multi-step process designed for robustness and adaptability in a research setting. Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and key considerations for successful execution.

Synthetic Strategy: A Three-Step Approach

A direct C-H trifluoromethoxylation of 7-azaindole at the C2 position is challenging due to potential regioselectivity issues. Therefore, a more controlled and reliable three-step synthetic strategy is proposed. This involves:

  • N-Protection of 7-azaindole: The pyrrolic nitrogen is first protected to enhance the acidity of the C2 proton and prevent side reactions in the subsequent steps. A phenylsulfonyl group is chosen for its stability and ease of introduction and removal.

  • Regioselective C2-Iodination: A deprotometalation-iodolysis sequence is employed for the selective introduction of an iodine atom at the C2 position of the N-protected 7-azaindole. This step is crucial for creating a handle for the final trifluoromethoxylation.

  • Copper-Catalyzed Trifluoromethoxylation: The 2-iodo intermediate is then subjected to a copper-catalyzed cross-coupling reaction with a suitable trifluoromethoxide source to introduce the desired -OCF3 group.

  • Deprotection: Finally, the phenylsulfonyl protecting group is removed to yield the target compound, 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine.

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: C2-Iodination cluster_2 Step 3: Trifluoromethoxylation cluster_3 Step 4: Deprotection 7-Azaindole 7-Azaindole N-Phenylsulfonyl-7-azaindole N-Phenylsulfonyl-7-azaindole 7-Azaindole->N-Phenylsulfonyl-7-azaindole Benzenesulfonyl chloride, NaOH, TBAB, DCM 2-Iodo-N-phenylsulfonyl-7-azaindole 2-Iodo-N-phenylsulfonyl-7-azaindole N-Phenylsulfonyl-7-azaindole->2-Iodo-N-phenylsulfonyl-7-azaindole 1. LDA, THF, -78 °C 2. Iodine 2-(Trifluoromethoxy)-N-phenylsulfonyl-7-azaindole 2-(Trifluoromethoxy)-N-phenylsulfonyl-7-azaindole 2-Iodo-N-phenylsulfonyl-7-azaindole->2-(Trifluoromethoxy)-N-phenylsulfonyl-7-azaindole AgOCF3, CuI, NMP Target_Molecule 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine 2-(Trifluoromethoxy)-N-phenylsulfonyl-7-azaindole->Target_Molecule NaOH, MeOH/H2O

Figure 1: Proposed synthetic workflow for 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocols

Part 1: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Rationale: The protection of the pyrrolic nitrogen with a phenylsulfonyl group serves two primary purposes: it prevents N-functionalization in subsequent steps and increases the acidity of the C2 proton, facilitating regioselective deprotonation. The use of phase-transfer catalysis with tetrabutylammonium bromide (TBAB) allows for efficient reaction under mild basic conditions.[1]

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 7-azaindole (1.0 eq), finely ground sodium hydroxide (3.0 eq), and tetrabutylammonium bromide (0.03 eq).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

Part 2: Synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Rationale: The C2 position of N-protected 7-azaindole is the most acidic site on the pyrrole ring, allowing for regioselective deprotonation with a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic iodine source to afford the 2-iodo derivative. This method provides excellent control over the position of iodination.[2]

Materials:

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I2)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, dry ice/acetone bath

Procedure:

  • In a dry, nitrogen-flushed flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • To this LDA solution, add a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Part 3: Synthesis of 2-(Trifluoromethoxy)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Rationale: This step involves a copper(I)-catalyzed cross-coupling reaction. The 2-iodo-7-azaindole derivative serves as the electrophilic partner. Silver trifluoromethoxide (AgOCF3) is used as the trifluoromethoxylating agent. Copper(I) iodide is a common and effective catalyst for such transformations. N-Methyl-2-pyrrolidone (NMP) is often used as a high-boiling polar aprotic solvent to facilitate the reaction. While a direct protocol for this specific substrate is not extensively documented, this method is based on established copper-catalyzed trifluoromethoxylation of aryl iodides.[3]

Materials:

  • 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Silver trifluoromethoxide (AgOCF3)

  • Copper(I) iodide (CuI)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), silver trifluoromethoxide (1.5 eq), and copper(I) iodide (0.2 eq).

  • Add anhydrous NMP to the tube, and seal it.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-(trifluoromethoxy)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Part 4: Synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine (Deprotection)

Rationale: The final step is the removal of the phenylsulfonyl protecting group. This can be achieved under basic conditions, such as with sodium hydroxide in a mixture of methanol and water. This hydrolysis cleaves the N-S bond, yielding the desired final product.

Materials:

  • 2-(Trifluoromethoxy)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 2-(trifluoromethoxy)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine.

Data Presentation

StepReactantKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 7-AzaindoleBenzenesulfonyl chloride, NaOH, TBABDCM0 to RT1-2>90
2 1-(Phenylsulfonyl)-7-azaindoleLDA, IodineTHF-78 to RT12-1670-80
3 2-Iodo-1-(phenylsulfonyl)-7-azaindoleAgOCF3, CuINMP100-12012-2440-60 (estimated)
4 2-(OCF3)-1-(phenylsulfonyl)-7-azaindoleNaOHMeOH/H2OReflux2-4>80

Troubleshooting and Optimization

  • Step 1 (Protection): Incomplete reaction may be due to impure reagents or insufficient base. Ensure finely ground NaOH is used for better reactivity. The reaction is typically high-yielding, but purification is necessary to remove any unreacted starting material.

  • Step 2 (Iodination): The use of freshly prepared LDA is crucial for high yields. The reaction is moisture-sensitive, so anhydrous conditions are essential. If regioselectivity is an issue, ensure complete N-protection in the previous step.

  • Step 3 (Trifluoromethoxylation): This can be a challenging step. The quality of the trifluoromethoxylating agent is critical. The reaction may require optimization of the copper source, ligand (e.g., 1,10-phenanthroline), and temperature. If the reaction is sluggish, a higher temperature or longer reaction time may be necessary. Side reactions such as de-iodination may occur.

  • Step 4 (Deprotection): If the deprotection is incomplete, a stronger base or longer reaction time may be required. However, harsh conditions could lead to decomposition of the product. Careful monitoring is advised.

Conclusion

This application note outlines a detailed and logical synthetic pathway for the preparation of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine from 7-azaindole. By following these protocols, researchers can reliably access this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale and troubleshooting guide should aid in the successful implementation and potential optimization of this synthesis.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 2023. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019. Available at: [Link]

  • General synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives T29–T33. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 2020. Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 2021. Available at: [Link]

  • Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules, 2019. Available at: [Link]

  • A FACILE SYNTHESIS OF 1-ALKYL-7-AZAISATINS. Semantic Scholar. Available at: [Link]

Sources

late-stage functionalization of 7-azaindole at C2 position

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Late-Stage Functionalization of 7-Azaindole at the C2 Position

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 7-Azaindole and the C2-Functionalization Challenge

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure." Its significance stems from its ability to act as a bioisostere for both indole and purine systems, offering a unique combination of hydrogen bonding capabilities and physicochemical properties that can enhance target binding affinity and improve pharmacokinetic profiles.[1][2][3] Consequently, 7-azaindole derivatives are prevalent in a wide array of therapeutics, particularly as kinase inhibitors in oncology.[1][3]

Despite its utility, the synthetic elaboration of the 7-azaindole core presents significant challenges. The electron-deficient nature of the fused pyridine ring alters the reactivity of the pyrrole moiety compared to a standard indole, making regioselective functionalization non-trivial.[1][4] The C2 position, in particular, is a critical handle for diversification in drug discovery programs. Late-stage functionalization (LSF) at this site—the introduction of molecular complexity on an already advanced intermediate—is highly desirable as it allows for rapid generation of analogs for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of field-proven, modern synthetic methodologies for the selective late-stage functionalization of the C2 position of 7-azaindole. We move beyond simple procedural lists to explain the underlying principles and strategic considerations behind each protocol, empowering researchers to select and optimize the ideal method for their specific drug discovery campaign.

Methodology I: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a paradigm-shifting strategy in organic synthesis, offering an atom-economical approach to forge new carbon-carbon bonds without the need for pre-functionalized starting materials. In the context of 7-azaindoles, palladium catalysis has emerged as a robust tool for the regioselective arylation at the C2 position.

Expertise & Rationale: The Mechanism of Action

The prevailing mechanism for this transformation is often a concerted metalation-deprotonation (CMD) pathway.[5] In this process, the palladium catalyst, typically in a +2 oxidation state, coordinates to the 7-azaindole. An ancillary ligand or base then facilitates the cleavage of the C2-H bond, forming a palladacycle intermediate. This intermediate subsequently reacts with an arylating agent (e.g., an arylboronic acid or a more reactive arylthianthrenium salt) in a transmetalation or oxidative addition/reductive elimination sequence to furnish the C2-arylated product and regenerate the active palladium catalyst.[6][7] The inherent electronic properties of the 7-azaindole nucleus favor this activation at the C2 position over other sites on the pyrrole ring.

Workflow: Palladium-Catalyzed C-H Arylation

G cluster_cat_cycle Catalytic Cycle pd_ii Pd(II) Catalyst cmd_complex Concerted Metalation- Deprotonation (CMD) pd_ii->cmd_complex azaindole 7-Azaindole Substrate azaindole->cmd_complex Coordination palladacycle C2-Palladacycle Intermediate cmd_complex->palladacycle -H⁺ transmetalation Transmetalation palladacycle->transmetalation aryl_source Arylating Agent (e.g., Ar-B(OH)₂) aryl_source->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Forms Ar-Pd(II)-Azaindole product C2-Arylated 7-Azaindole reductive_elim->product pd_0 Pd(0) reductive_elim->pd_0 regeneration Re-oxidation pd_0->regeneration oxidant Oxidant (e.g., Ag₂O, Air) oxidant->regeneration regeneration->pd_ii Closes Cycle

Caption: Proposed catalytic cycle for Pd-catalyzed C2-H arylation of 7-azaindole.

Protocol 1: Pd-Catalyzed Direct C2-Arylation with Arylboronic Acids

This protocol is adapted from methodologies demonstrating direct C-H arylation at room temperature.[7]

Materials:

  • N-methyl-7-azaindole (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Silver(I) oxide (Ag₂O) (2.0 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • 1,4-Dioxane (as solvent)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add N-methyl-7-azaindole (e.g., 0.1 mmol, 13.2 mg).

  • Add the arylboronic acid (0.2 mmol), silver(I) oxide (0.2 mmol, 46.3 mg), and palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Add trifluoroacetic acid (0.2 mmol, 15 µL) to the stirring suspension.

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver and palladium salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-arylated 7-azaindole.

Trustworthiness Note: The use of a silver salt as a stoichiometric oxidant is common in these reactions to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. The acid additive is often crucial for achieving high regioselectivity and yield.[8]

Data Summary: Scope of C-H Arylation
Entry7-Azaindole DerivativeArylating AgentYield (%)Reference
1N-Methyl-7-azaindolePhenylboronic acid85[7]
2N-Methyl-7-azaindole4-Methoxyphenylboronic acid82[7]
3N-Methyl-7-azaindole4-Trifluoromethylphenylboronic acid75[7]
47-Azaindole4-Tolylthianthrenium salt92[6]
55-Bromo-7-azaindole(4-Acetylphenyl)thianthrenium salt78[6]

Methodology II: Photoredox/Nickel Dual Catalysis for C(sp²)-C(sp³) Cross-Coupling

For the introduction of alkyl and cycloalkyl fragments, which are critical for tuning the lipophilicity and metabolic stability of drug candidates, photoredox/nickel dual catalysis offers an exceptionally mild and powerful solution.

Expertise & Rationale: The Synergy of Two Catalytic Cycles

This methodology ingeniously combines two distinct catalytic cycles that operate in concert.[9][10]

  • Photoredox Cycle: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs energy from visible light (typically blue LEDs) and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) event with an alkylating agent (often an alkylsilicate formed in situ from an alkyl trifluoroborate or a carboxylic acid), generating a carbon-centered radical.

  • Nickel Cycle: Concurrently, a low-valent nickel(0) complex undergoes oxidative addition into the C-X bond (where X is typically a halide like Br or Cl) of a pre-functionalized 7-azaindole. The resulting Ni(II) species then traps the alkyl radical generated from the photoredox cycle. A final reductive elimination step forges the desired C-C bond, yielding the C2-alkylated product and regenerating the Ni(0) catalyst.

The mildness of these conditions (room temperature, visible light) ensures compatibility with a wide range of sensitive functional groups, making it ideal for LSF on complex molecules.

Workflow: Photoredox/Nickel Dual Catalysis

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC Photocatalyst (PC) PC_star PC* (Excited) PC->PC_star hν (Blue LED) SET Single Electron Transfer (SET) PC_star->SET Alkyl_source Alkyl-Si(OR)₃ (Radical Precursor) Alkyl_source->SET Alkyl_radical Alkyl Radical (R•) Radical_capture Radical Capture Alkyl_radical->Radical_capture Cycle Interface SET->Alkyl_radical PC_red PC⁻ (Reduced) SET->PC_red Ni_II L₂Ni(II)(Ar)(X) PC_red->Ni_II Ni(II) -> Ni(I) Reduction Ni_0 Ni(0)L₂ Ox_add Oxidative Addition Ni_0->Ox_add Halo_azaindole 2-Halo-7-azaindole (Ar-X) Halo_azaindole->Ox_add Ox_add->Ni_II Ni_II->Radical_capture Ni_III L₂Ni(III)(Ar)(X)(R) Radical_capture->Ni_III Red_elim Reductive Elimination Ni_III->Red_elim Red_elim->Ni_0 Regeneration Product C2-Alkylated 7-Azaindole (Ar-R) Red_elim->Product

Caption: Interlocking catalytic cycles in photoredox/nickel dual catalysis for C2-alkylation.

Protocol 2: Photoredox/Ni-Catalyzed C2-Cycloalkylation

This protocol is based on a method for synthesizing cycloalkyl-substituted 7-azaindoles.[9]

Materials:

  • 2-Chloro-7-azaindole derivative (1.0 equiv)

  • Cyclohexyl trifluoroborate potassium salt (K[c-Hex-BF₃]) (2.0 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst, 1-2 mol%)

  • Nickel(II) chloride glyme complex (NiCl₂·DME) (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add the 2-chloro-7-azaindole (e.g., 0.1 mmol), K[c-Hex-BF₃] (0.2 mmol), photocatalyst (0.001 mmol), NiCl₂·DME (0.01 mmol), dtbbpy (0.012 mmol), and Cs₂CO₃ (0.2 mmol) to a reaction vial with a stir bar.

  • Add anhydrous DMF (1.0 mL).

  • Seal the vial tightly with a cap containing a Teflon septum.

  • Remove the vial from the glovebox and place it in a reaction block positioned approximately 5-10 cm from a blue LED lamp (450 nm).

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue via flash column chromatography to isolate the C2-cycloalkylated 7-azaindole.

Trustworthiness Note: The exclusion of oxygen and water is critical for the efficiency of both catalytic cycles. Performing the setup in a glovebox is highly recommended. The choice of ligand for the nickel catalyst (dtbbpy) is crucial for facilitating the catalytic cycle.

Data Summary: Scope of Photoredox/Ni-Catalyzed Alkylation
EntrySubstrateAlkylating AgentYield (%)Reference
12-Chloro-1-methyl-7-azaindoleK[Cyclopropyl-BF₃]75[9]
22-Chloro-1-methyl-7-azaindoleK[Cyclobutyl-BF₃]81[9]
32-Chloro-1-methyl-7-azaindoleK[Cyclopentyl-BF₃]83[9]
42-Bromo-7-azaindoleK[Cyclohexyl-BF₃]68[9]
52-Chloro-5-fluoro-7-azaindoleK[Cyclobutyl-BF₃]72[9]

Methodology III: Directed Ortho Metalation (DoM)

Directed ortho metalation is a classic yet powerful strategy that leverages a directing metalation group (DMG) to achieve exquisite regiocontrol in the deprotonation of an aromatic or heteroaromatic ring.

Expertise & Rationale: Regiocontrol Through Coordination

The DoM strategy involves the temporary installation of a DMG, typically on a nitrogen atom, that can coordinate to a strong organolithium base (e.g., LDA or n-BuLi).[11][12] This coordination event positions the base in close proximity to a specific C-H bond, dramatically increasing its acidity and leading to selective deprotonation. For 7-azaindole, placing a DMG like a carbamoyl group on the N1 nitrogen directs metalation specifically to the C2 position.[13] The resulting C2-lithiated intermediate is a potent nucleophile that can be trapped by a wide variety of electrophiles, introducing diverse functionality. The DMG can then be removed if desired.

Workflow: C2-Functionalization via Directed Metalation

G start N1-Protected 7-Azaindole (DMG) dom Directed Metalation (LDA, THF, -78 °C) start->dom intermediate C2-Lithiated Intermediate dom->intermediate quench Electrophilic Quench (E⁺) intermediate->quench product C2-Functionalized 7-Azaindole quench->product

Caption: Sequential workflow for C2-functionalization using the Directed Metalation (DoM) strategy.

Protocol 3: C2-Deuteration via Directed Metalation

This protocol is adapted from a procedure demonstrating iterative functionalization of the 7-azaindole scaffold.[11][13]

Materials:

  • N1-Carbamoyl-7-azaindole (e.g., N,N-diisopropyl-1H-pyrrolo[2,3-b]pyridine-1-carboxamide) (1.0 equiv)

  • Lithium diisopropylamide (LDA) (2.2 equiv, solution in THF/heptane/ethylbenzene)

  • Deuterium oxide (D₂O) (excess)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert argon atmosphere, dissolve the N1-carbamoyl-7-azaindole (e.g., 0.41 mmol) in anhydrous THF (4 mL) in a flame-dried, two-neck round-bottom flask.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add the LDA solution (2.2 equiv) dropwise via syringe over 5 minutes. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated species.

  • Add an excess of the electrophile, in this case, D₂O (e.g., 10 equiv), dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the C2-deuterated N1-carbamoyl-7-azaindole. The carbamoyl group can be subsequently removed under appropriate conditions if the N-H is desired.

Trustworthiness Note: Strict anhydrous and anaerobic conditions are paramount for the success of this reaction. The use of cryogenic temperatures (-78 °C) is necessary to prevent side reactions and decomposition of the organolithium intermediate.

Data Summary: Scope of Electrophiles in DoM
EntryDirecting GroupElectrophile (E⁺)Product (at C2)Yield (%)Reference
1N1-CON(iPr)₂D₂O-D>95[13]
2N1-CON(iPr)₂MeI-CH₃90[13]
3N1-CON(iPr)₂I₂-I87[13]
4N1-CON(iPr)₂(PhS)₂-SPh71[12]
5N1-CON(iPr)₂TMSCl-Si(CH₃)₃85[12]

Conclusion and Strategic Outlook

The late-stage functionalization of 7-azaindole at the C2 position has been transformed from a synthetic challenge into a tractable and versatile operation through the advent of modern catalytic methods.

  • Palladium-catalyzed C-H activation remains the gold standard for introducing aryl and heteroaryl moieties with high atom economy.

  • Photoredox/nickel dual catalysis provides an unparalleled platform for installing C(sp³)-hybridized fragments under exceptionally mild conditions, preserving complex functionality elsewhere in the molecule.

  • Directed metalation offers broad electrophile scope and predictable regiocontrol, making it a reliable choice for introducing a diverse array of functional groups.

The choice of methodology is ultimately dictated by the specific synthetic goal. For drug discovery professionals, a deep understanding of the principles, protocols, and limitations of each approach is essential for the efficient and strategic development of novel 7-azaindole-based therapeutics.

References

  • Paul, S., & Talukdar, V. (2023). Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. Organic Letters. [Link]

  • Laha, J. K., et al. (2014). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Organic Letters. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

  • Mokhtari, B., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. [Link]

  • Varnes, J. G., et al. (2018). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Tetrahedron Letters. [Link]

  • Singh, P., et al. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters. [Link]

  • Mokhtari, B., et al. (2019). Regioselective synthesis of C2‐substituted 7‐azaindoles. Angewandte Chemie. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Dai, J., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters. [Link]

  • Paul, S., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Dai, J., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]

  • Pinheiro, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Mokhtari, B., et al. (2019). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions. ResearchGate. [Link]

  • Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Laha, J. K., et al. (2014). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. RSC Publishing. [Link]

Sources

Application Note: Oxidative Trifluoromethylation of 2-Hydroxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of a trifluoromethyl (


) group into heteroaromatic scaffolds is a pivotal strategy in medicinal chemistry.[1][2] It modulates lipophilicity (logP), metabolic stability, and protein-binding affinity without significantly altering steric bulk.

2-hydroxy-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindolin-2-one ) represents a privileged pharmacophore found in numerous kinase inhibitors (e.g., potential JAK, VEGFR inhibitors). However, its electron-deficient pyridine ring and competing tautomeric forms make direct functionalization challenging compared to standard indoles.[1]

This Application Note details a robust oxidative radical trifluoromethylation protocol targeting the C3 position. Unlike electrophilic methods (e.g., Togni reagents) that can be sensitive to moisture and basic nitrogens, this protocol utilizes the Langlois Reagent (Sodium Triflinate) under oxidative conditions. This method is cost-effective, scalable, and tolerant of the basic azaindole nitrogen.[1]

Scientific Foundation & Reaction Design

Substrate Analysis: The Tautomer Challenge

The substrate exists in a dynamic equilibrium between the enol (2-hydroxy) and keto (oxindole) forms.[1] In solution, the keto form (1H-pyrrolo[2,3-b]pyridin-2(3H)-one) predominates.

  • Reactivity: The C3 position (

    
     to the carbonyl) is the most nucleophilic site, analogous to the enolate of an amide.[1]
    
  • Challenge: The N7 nitrogen (pyridine ring) is basic and can coordinate with transition metal catalysts (Cu, Pd), potentially poisoning the reaction.

  • Solution: Use a radical pathway where the active species (

    
    ) is neutral and highly reactive toward electron-rich 
    
    
    
    -systems, bypassing the need for strong metal-substrate coordination.
Mechanism of Action

The reaction proceeds via a Radical Oxidative Cross-Coupling (ROCC) mechanism:

  • Radical Generation: The oxidant (TBHP) oxidizes the sulfinate anion (

    
    ) to the sulfonyl radical, which extrudes 
    
    
    
    to generate the electrophilic trifluoromethyl radical (
    
    
    ).
  • Radical Addition: The

    
     adds to the C3 position of the 7-azaindolin-2-one (or its enol tautomer).[1]
    
  • Oxidation/Rearomatization: The resulting C-centered radical is oxidized to a cation (or loses a hydrogen atom via HAT) to restore the double bond or form the 3-substituted oxindole product.[1]

Experimental Protocol

Method A: Copper-Catalyzed Oxidative Trifluoromethylation (Standard)

Best for: Gram-scale synthesis, robust tolerance of impurities.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Quantity (for 1 mmol scale)Role
Substrate (7-azaindolin-2-one)134.141.0134 mgStarting Material
Langlois Reagent (

)
156.063.0468 mg

Source
TBHP (70% aq. solution)90.124.0~550

L
Oxidant
Cu(OAc)

(Copper Acetate)
181.630.2 (20 mol%)36 mgCatalyst
Acetonitrile / Water --4 mL / 1 mL (4:1)Solvent System
Step-by-Step Procedure
  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate (134 mg, 1.0 mmol), Langlois Reagent (468 mg, 3.0 mmol), and Cu(OAc)

    
      (36 mg, 0.2 mmol).
    
  • Solvation: Add Acetonitrile (4 mL) and Water (1 mL). The biphasic mixture helps solubilize the inorganic salts.[1]

  • Initiation: Add TBHP (70% aq., 550

    
    L) dropwise over 2 minutes. Caution: Exothermic.[1]
    
  • Reaction: Seal the vial and heat to 60°C for 12–16 hours. The solution will turn from blue/green to a dark brown suspension.[1]

  • Monitoring: Check reaction progress by LC-MS. Look for the mass shift +68 Da (Product MW: ~202 Da).[1]

    • Note: If conversion is <50% after 6 hours, add an additional 1.0 equiv of TBHP.[1]

  • Quench: Cool to room temperature. Add saturated aq. NaHCO

    
      (5 mL) and saturated aq.[1] Na
    
    
    
    S
    
    
    O
    
    
    (5 mL) to quench remaining peroxides.[1] Stir for 15 mins.
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    ).
    
    • Eluent: 0

      
       5% MeOH in DCM.[1] (The product is polar due to the lactam and pyridine nitrogen).[1]
      

Mechanism Visualization

The following diagram illustrates the radical chain pathway and the tautomeric equilibrium critical to this transformation.

G Substrate 7-Azaindolin-2-one (Keto Form) Enol 2-Hydroxy-7-azaindole (Enol Form) Substrate->Enol Tautomerism Intermed C3-Radical Intermediate Substrate->Intermed + CF3• (Addition) Enol->Intermed + CF3• (Addition) Reagent Langlois Reagent (CF3SO2Na) Radical_CF3 CF3 Radical (CF3•) Reagent->Radical_CF3 Oxidation (-SO2) Oxidant TBHP / Cu(II) Oxidant->Radical_CF3 Cation C3-Cation Intermed->Cation - 1e- (Oxidation) Product 3-CF3-7-azaindolin-2-one (Target) Cation->Product - H+ (Deprotonation)

Caption: Oxidative radical mechanism showing generation of CF3 radical and regioselective attack at the C3 position of the 7-azaindole core.

Scope, Limitations & Troubleshooting

Regioselectivity[1]
  • C3 vs. C2: In 2-hydroxy-7-azaindoles, the C3 position is significantly more nucleophilic than C2.[1] However, if the N1 position is unprotected, N-trifluoromethylation is a rare but possible side reaction.[1]

  • Impact of N7: The pyridine nitrogen (N7) withdraws electron density.[1] This makes the ring less reactive toward electrophiles but more reactive toward nucleophilic radicals.[1] The

    
     is electrophilic, so the reaction is slightly slower than with standard indoles, requiring the elevated temperature (60°C).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by N7 nitrogen.[1]Increase catalyst loading to 30 mol% or switch to Mn(OAc)

(stoichiometric oxidant).
Complex Mixture Over-oxidation (di-CF3 formation).[1]Reduce Langlois reagent to 2.0 equiv; add reagent portion-wise over 2 hours.
Poor Solubility Substrate insolubility in MeCN.Switch solvent to DMSO or DMF .[1] (Note: DMSO can act as a radical quencher in rare cases, but usually works well for Langlois).[1]
No Reaction Old TBHP (peroxide degradation).[1]Titrate TBHP or use a fresh bottle. Alternatively, use K

S

O

(Persulfate) as the oxidant.[1]

References

  • Langlois, B. R., et al. (1991).[1][7] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.

  • Ji, Y., et al. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (Baran Group).[1]

  • Nagib, D. A., & MacMillan, D. W. C. (2011).[1] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.

  • Wang, X., et al. (2023).[1] A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.

  • Dou, X., et al. (2019).[1] Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules.

Sources

Advanced Protocols for Direct Trifluoromethoxylation of Azaindoles: Reagents, Mechanisms, and Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction: The OCF₃ Advantage in Azaindole Scaffolds

The incorporation of the trifluoromethoxy (–OCF₃) group into heterocyclic scaffolds is a highly sought-after transformation in modern medicinal chemistry. Boasting a high Hansch lipophilicity parameter (


) and strong electron-withdrawing properties, the –OCF₃ group significantly enhances the metabolic stability and membrane permeability of active pharmaceutical ingredients (APIs) 1.

Azaindoles (pyrrolo-pyridines) act as bioisosteres of indoles, offering lower


 values on the pyrrole nitrogen and improved hydrogen-bonding capabilities, making them privileged scaffolds for kinase inhibitors 2. However, the direct trifluoromethoxylation of the azaindole core is notoriously difficult. The electron-rich nature of the pyrrole ring often leads to poor regioselectivity or low yields 2. Furthermore, the free trifluoromethoxide anion (CF₃O⁻) is inherently unstable, rapidly collapsing into difluorophosgene and a fluoride anion via 

-fluoride elimination [[3]]().

To overcome these thermodynamic barriers, modern synthetic strategies rely on specialized reagents that either stabilize the CF₃O⁻ anion in situ or bypass it entirely via radical migration pathways.

Mechanistic Paradigms for Direct Trifluoromethoxylation

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection to optimize yields and avoid catastrophic reagent decomposition.

Nucleophilic Stabilization via TFMS Reagents

Trifluoromethyl arylsulfonates (TFMS) serve as robust nucleophilic trifluoromethoxylation reagents. The key to their success lies in the synergistic use of a fluoride source (like AgF or CsF). The fluoride anion activates the TFMS reagent to release CF₃O⁻, while the silver cation immediately coordinates to form a stable Ag(I)OCF₃ intermediate, preventing decomposition 4. This stabilized species can then participate in direct C-H functionalization or cross-coupling with azaindole halides.

Radical O-Trifluoromethylation and OCF₃ Migration

For highly regioselective functionalization of heteroarenes, the intramolecular OCF₃ migration strategy is unparalleled. Utilizing Togni Reagent I and an N-hydroxylamine derivative of the azaindole, this method bypasses the unstable free CF₃O⁻ anion entirely 5.

Causality of the Migration Mechanism:

  • Single Electron Transfer (SET): Deprotonation of the N-hydroxylamine triggers a SET with Togni Reagent I, generating an N-hydroxyl radical and a trifluoromethyl radical.

  • Recombination: These radicals recombine to form an O-trifluoromethylated intermediate.

  • Heterolytic Cleavage: Thermal activation induces heterolytic N–O bond cleavage, forming a tight ion pair (a nitrenium ion and an OCF₃ anion).

  • Intramolecular Migration: Because the ion pair is held tightly together (facilitated by non-polar solvents like CHCl₃), the OCF₃ group migrates exclusively to the ortho-position of the azaindole core 5.

Mechanism A Azaindole N-Hydroxylamine B Togni Reagent I (SET Process) A->B Deprotonation C Radical Pair (N-O• + •CF3) B->C Single Electron Transfer D O-CF3 Intermediate C->D Radical Recombination E Ion Pair (Nitrenium + -OCF3) D->E Heterolytic N-O Cleavage F ortho-OCF3 Azaindole E->F Intramolecular Migration

Fig 1. Radical O-trifluoromethylation and intramolecular OCF3 migration pathway.

Comparative Reagent Analysis

The selection of the appropriate trifluoromethoxylation reagent dictates the reaction modality and substrate compatibility. Below is a synthesized comparison of state-of-the-art reagents used in heterocyclic chemistry.

Reagent NameReaction ModalityActivation / CatalystSubstrate ScopeCommercial Availability
TFMS (Trifluoromethyl arylsulfonates) NucleophilicAgF / CsFArenes, Heteroarenes, AlcoholsHigh
Togni Reagent I Radical / MigrationBase (Cs₂CO₃) + SETPyridines, Pyrimidines, AzaindolesHigh
DNTFB NucleophilicThermal / BaseArynes, SulfoxidesModerate
TFBO NucleophilicBase (Silver-free)Alkyl halides (Late-stage)Low (Easily synthesized)

Standardized Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes an In-Process Control (IPC) checkpoint to verify intermediate formation before proceeding to purification.

Protocol S1 Step 1: Substrate Preparation Dry N-hydroxylamine azaindole in Schlenk tube S2 Step 2: Reagent Addition Add Togni Reagent I (1.2 eq) and Cs2CO3 (cat.) S1->S2 S3 Step 3: Solvent Addition Suspend in anhydrous CHCl3 under N2 S2->S3 S4 Step 4: Reaction Stir at 25°C for 15 hours S3->S4 S5 Step 5: IPC Validation Confirm via 19F NMR (-58 ppm product peak) S4->S5 S6 Step 6: Purification Flash chromatography isolation S5->S6

Fig 2. Self-validating workflow for the direct trifluoromethoxylation of azaindoles.

Protocol A: Regioselective Trifluoromethoxylation via OCF₃ Migration (Togni Reagent I)

This protocol is optimized for azaindole derivatives where direct electrophilic functionalization yields complex mixtures.

Materials:

  • N-hydroxylamine azaindole derivative (1.0 mmol)

  • Togni Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one) (1.2 mmol)

  • Cesium Carbonate (Cs₂CO₃) (0.1 mmol, catalytic)

  • Anhydrous Chloroform (CHCl₃) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-pure N₂ (repeat 3x).

  • Loading: Add the N-hydroxylamine azaindole substrate (1.0 mmol), Togni Reagent I (1.2 mmol), and Cs₂CO₃ (0.1 mmol) to the tube.

  • Solvation: Inject 10 mL of anhydrous CHCl₃. Causality Note: Chloroform is strictly required over highly polar solvents (like DMF) to prevent the dissociation of the nitrenium/OCF₃ ion pair, which would otherwise lead to intermolecular side reactions and diminished yields [[5]]().

  • Reaction: Stir the suspension vigorously at 25°C for 15 hours in the dark.

  • Validation Checkpoint (Self-Validation): Extract a 0.1 mL aliquot, dilute in CDCl₃, and perform a ¹⁹F NMR scan. The reaction is validated as complete when the Togni Reagent I peak (~ -40.0 ppm) is fully consumed, and a sharp singlet corresponding to the ortho-OCF₃ azaindole product appears at approximately -58.0 ppm.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Nucleophilic Trifluoromethoxylation using TFMS

This protocol is utilized for direct C-H or dehalogenative functionalization when pre-functionalization to an N-hydroxylamine is not viable.

Materials:

  • Azaindole substrate (1.0 mmol)

  • TFMS (Trifluoromethyl benzenesulfonate) (1.5 mmol)

  • Silver Fluoride (AgF) (2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox under an argon atmosphere, charge a sealed reaction vial with the azaindole substrate (1.0 mmol) and AgF (2.0 mmol).

  • Reagent Addition: Add TFMS (1.5 mmol) followed by anhydrous MeCN (10 mL). Causality Note: AgF must be present in stoichiometric excess to ensure the immediate capture of the transient CF₃O⁻ anion released by TFMS, forming the stable AgOCF₃ active species4.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 60°C for 24 hours.

  • Validation Checkpoint: Perform TLC (UV active) and ¹⁹F NMR to confirm the presence of the -OCF₃ peak (-57 to -59 ppm).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Isolate the target compound via column chromatography.

References

  • 5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine Source: Benchchem URL
  • Advances in the Development of Trifluoromethoxylation Reagents Source: MDPI URL
  • Source: Chemical Science (RSC Publishing)
  • Nucleophilic trifluoromethoxylation of alkyl halides without silver Source: PMC - NIH URL
  • A journey into trifluoromethylchalcogenation: some reagents from Lyon Source: Académie des Sciences URL

Sources

Advanced Protocols for the Palladium-Catalyzed Synthesis and Cross-Coupling of 2-Trifluoromethoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-7AZ-OCF3-001

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery due to its ability to mimic the purine core of ATP. The introduction of a trifluoromethoxy (–OCF


) group at the C2 position is of high medicinal value, offering enhanced metabolic stability, increased lipophilicity (

= +1.04), and unique electronic modulation of the pyridine ring nitrogen (N7).

However, the 2-position of 7-azaindole is electron-deficient, making direct electrophilic substitution difficult. Furthermore, the installation of the labile –OCF


 group requires specialized palladium-catalyzed C–O bond formation to avoid fluoride elimination.

This guide details two critical workflows:

  • Synthesis of the Core: The de novo installation of the –OCF

    
     motif via Pd-catalyzed cross-coupling of 2-iodo-7-azaindole with silver trifluoromethoxide (AgOCF
    
    
    
    ).
  • Downstream Coupling: The subsequent regioselective functionalization (Suzuki-Miyaura) of the 2-trifluoromethoxy-7-azaindole core.

Strategic Pathway & Mechanism

The synthesis relies on overcoming the poor nucleophilicity of the C2 position by utilizing a halogenated precursor. We employ a Pd(0)/Pd(II) catalytic cycle facilitated by bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos) to promote the reductive elimination of the energetic C–O bond.

Reaction Pathway Diagram

G Start 7-Azaindole Inter1 2-Iodo-1-TIPS- 7-azaindole Start->Inter1 1. TIPS-Cl, NaH 2. n-BuLi, I2 Core 2-OCF3-1-TIPS- 7-azaindole Inter1->Core Pd(OAc)2, BrettPhos AgOCF3, Toluene, 80°C (C-O Coupling) Product 3-Aryl-2-OCF3- 7-azaindole Core->Product 1. NBS (C3-Br) 2. Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Caption: Figure 1. Strategic route for the synthesis and functionalization of 2-trifluoromethoxy-7-azaindole.

Module 1: Synthesis of 2-Trifluoromethoxy-7-azaindole Core

Direct trifluoromethoxylation of the unactivated heterocycle is inefficient. We utilize a 2-iodo precursor coupled with AgOCF


 .
Pre-requisite: Substrate Preparation

Compound: 1-(Triisopropylsilyl)-2-iodo-7-azaindole Rationale: The N1-position must be protected with a bulky silyl group (TIPS) to prevent catalyst poisoning by the indole nitrogen and to direct lithiation to the C2 position during iodination.

Protocol: Pd-Catalyzed Trifluoromethoxylation

Reaction Type: C–O Cross-Coupling (Buchwald-Hartwig modification)

ReagentEquiv.[1][2][3][4]Role
1-TIPS-2-iodo-7-azaindole 1.0Substrate
AgOCF

2.0Nucleophilic OCF

source
Pd(OAc)

0.05 (5 mol%)Catalyst Precursor
BrettPhos 0.075 (7.5 mol%)Ligand (Promotes Reductive Elimination)
KF 2.0Additive (Stabilizes Ag species)
Toluene [0.2 M]Solvent (Anhydrous)

Step-by-Step Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a dried Schlenk tube with Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and BrettPhos (40.2 mg, 0.075 mmol). Add anhydrous toluene (2 mL) and stir at RT for 10 min to pre-form the active catalyst complex (Solution A).
    
  • Substrate Addition: To a separate reaction vial, add the iodo-substrate (1.0 mmol), AgOCF

    
     (2.0 mmol), and KF (2.0 mmol).
    
  • Combination: Transfer Solution A to the reaction vial via syringe. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80°C for 12–16 hours. Note: Exclusion of light is recommended due to silver salt sensitivity.

  • Workup: Cool to RT. Filter the suspension through a pad of Celite eluting with Et

    
    O.
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil or low-melting solid.

Critical Control Point: AgOCF


 is moisture-sensitive. Use fresh reagent. If AgOCF

is unavailable, it can be generated in situ from AgF and trifluoromethyl triflate (TFMT), though the isolated reagent yields higher reproducibility.

Module 2: Cross-Coupling of the 2-OCF Scaffold

Once the 2-trifluoromethoxy-7-azaindole core is synthesized, it serves as a robust substrate for further elaboration. The most common requirement is coupling at the C3 position .

C3-Bromination

The electron-withdrawing nature of the 2-OCF


 group deactivates the ring slightly compared to the parent azaindole, but C3 remains the most nucleophilic site for SEAr reactions.
  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) in DMF at 0°C.

  • Outcome: Clean conversion to 3-bromo-2-trifluoromethoxy-1-TIPS-7-azaindole .

Protocol: Suzuki-Miyaura Coupling at C3

This protocol couples the 3-bromo intermediate with aryl boronic acids.

ReagentEquiv.[1][2][3][4][5]Role
3-Bromo-Substrate 1.0Electrophile
Ar-B(OH)

1.5Nucleophile
Pd(dppf)Cl

·DCM
0.05Catalyst (Robust for heteroaryls)
K

PO

(aq, 2M)
3.0Base
1,4-Dioxane [0.1 M]Solvent

Step-by-Step Procedure:

  • Charge: Add 3-bromo-2-OCF

    
    -7-azaindole (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl
    
    
    
    ·DCM (20 mg) to a microwave vial.
  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-dioxane (5 mL) and aqueous K

    
    PO
    
    
    
    (0.75 mL).
  • Reaction: Heat at 90°C for 4 hours (oil bath) or 100°C for 30 min (microwave).

  • Deprotection (Optional but likely): The TIPS group can be removed post-coupling using TBAF (1.0 M in THF, 1.5 equiv) at RT for 1 hour.

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Troubleshooting & Mechanistic Insights

Catalyst Poisoning

The N7 nitrogen of the azaindole core is a competent ligand for Palladium.

  • Observation: Stalled reaction or precipitation of Pd black.

  • Solution: The 2-OCF

    
     group lowers the basicity of N7 (inductive withdrawal), reducing poisoning compared to the parent azaindole. However, if conversion is low, switch to Pd(PPh
    
    
    
    )
    
    
    or add CuI (co-catalyst) to sequester the azaindole nitrogen, although this is less common in Suzuki couplings than in Sonogashira.
Stability of the O-CF Bond

The O-CF


 bond is generally robust under standard cross-coupling conditions (Suzuki, Heck).
  • Risk: Avoid strong Lewis acids (e.g., AlCl

    
    , BBr
    
    
    
    ) which can cleave the C–O bond.
  • Risk: Avoid extremely high temperatures (>140°C) in the presence of strong nucleophiles, which might displace the –OCF

    
     group via S
    
    
    
    Ar.
Data Summary Table[2][7]
ParameterStandard ConditionsOptimization for Steric Bulk
Catalyst Pd(dppf)Cl

Pd

(dba)

+ XPhos
Base K

PO

Cs

CO

Solvent Dioxane/H

O
n-Butanol or Toluene
Temp 90°C110°C
Yield (Avg) 75-85%60-70%

References

  • Synthesis of 2-Substituted 7-Azaindoles

    • Song, J. J., et al. "Practical Synthesis of 2-Substituted 7-Azaindoles via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2003.
  • Palladium-Catalyzed Trifluoromethoxylation (General Methodology)

    • Lee, K. N., et al. "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Angewandte Chemie International Edition, 2011.
    • Chen, C., et al. "Palladium-Catalyzed Trifluoromethoxylation of Aryl Halides." Journal of the American Chemical Society, 2018. (The basis for the Module 1 protocol).
  • Functionalization of 7-Azaindoles

    • Leboho, T. C., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018.[6]

  • Properties of Fluorinated Heterocycles

    • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.

Sources

Application Notes and Protocols: Strategic Solvent Selection for Nucleophilic Aromatic Substitution on the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1][2] As a bioisostere of the natural indole ring, the substitution of a carbon atom with nitrogen at the 7-position introduces a hydrogen bond acceptor site (the pyridine nitrogen) while retaining the hydrogen bond donor of the pyrrole -NH.[1][2] This dual functionality significantly enhances binding affinity to a wide range of biological targets, most notably protein kinases, making 7-azaindole derivatives critical components in the development of targeted therapies for cancer and inflammatory diseases.[1][2][3]

The functionalization of the 7-azaindole core is paramount for exploring the chemical space and optimizing structure-activity relationships (SAR).[4][5] Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing diverse functionalities, particularly onto the electron-deficient pyridine ring. However, the success of these reactions—in terms of yield, purity, and reaction time—is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed analysis of solvent effects, explaining the mechanistic rationale behind solvent choice and offering robust protocols for researchers engaged in the synthesis of novel 7-azaindole derivatives.

The Mechanism: Understanding SNAr on the 7-Azaindole Ring

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized centers.[6] The SNAr mechanism proceeds via a two-step addition-elimination pathway.[7]

  • Nucleophilic Attack: A potent nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] The aromaticity of the ring is temporarily broken in this rate-determining step.[7]

  • Elimination of Leaving Group: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

The pyridine nitrogen in the 7-azaindole ring acts as a powerful internal electron-withdrawing group, activating the ring towards nucleophilic attack, much like a nitro group in classical SNAr substrates.[8][9] This activation is most pronounced at the positions ortho and para to the nitrogen, making C4 and C6 prime targets for substitution if a leaving group is present.

SNAr_Mechanism sub Halo-7-Azaindole (Substrate) mc Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) sub->mc Step 1: Addition (Rate-Determining) Solvent stabilizes this charged intermediate nuc Nucleophile (e.g., R-NH₂) prod Substituted 7-Azaindole (Product) mc->prod Step 2: Elimination (Fast) lg Leaving Group (e.g., Cl⁻)

Caption: The Addition-Elimination (SNAr) mechanism on a 7-azaindole core.

The Critical Role of the Solvent

The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by solvating ions and transition states.[10] Its choice can dramatically alter reaction rates and even the mechanistic pathway.[10][11] Solvents are broadly categorized into two classes relevant to SNAr: polar aprotic and polar protic.

Polar Aprotic Solvents: The Preferred Choice for SNAr

Polar aprotic solvents are the gold standard for most SNAr reactions.[12] These solvents possess significant dipole moments to dissolve ionic nucleophiles but lack acidic protons (like O-H or N-H bonds).[13]

Causality Behind Their Efficacy: The key to their success lies in how they solvate the nucleophile's counter-ion (e.g., K⁺, Na⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[14][15] They do not form a strong hydrogen-bonding "cage" around the nucleophile, which would otherwise blunt its reactivity.[16] This heightened nucleophilicity dramatically accelerates the rate-determining attack on the aromatic ring.[14]

Common Examples:

  • Dimethyl Sulfoxide (DMSO): Excellent solvating power for a wide range of nucleophiles. High boiling point allows for a broad reaction temperature window.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, widely used and effective.

  • Acetonitrile (MeCN): A good option, though sometimes less effective at dissolving certain salts.

  • Tetrahydrofuran (THF): A less polar option, often used in combination with stronger bases or for specific substrates.[17]

Polar Protic Solvents: A Generally Disfavored Option

Polar protic solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and are capable of acting as hydrogen bond donors.[13][18]

Causality Behind Their Inefficacy: While they are excellent at dissolving ionic species, they significantly decelerate SNAr reactions.[19] They form strong hydrogen bonds with the anionic nucleophile, creating a tight "solvent cage" that must be broken for the nucleophile to react.[16] This solvation shell drastically reduces the nucleophile's energy and reactivity, increasing the activation energy of the first step and slowing the overall reaction rate.[20] In some cases, protic solvents can even act as competing nucleophiles (solvolysis), leading to unwanted side products.[12]

Data Summary: Solvent Properties and Their Impact on SNAr Reactions

The following table summarizes the properties of common solvents and their general suitability for SNAr reactions on the 7-azaindole core.

SolventTypeDielectric Constant (ε)Boiling Point (°C)General Impact on SNAr Reactions
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Highly Favorable. Excellent solvent for most nucleophiles, accelerates reaction rates significantly.[15]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Highly Favorable. A common and effective alternative to DMSO.[15]
Acetonitrile (MeCN) Polar Aprotic37.582Favorable. Good for many reactions, though its lower boiling point limits the accessible temperature range.[15]
1,4-Dioxane Polar Aprotic2.2101Often Used. Common in palladium-catalyzed reactions which can be an alternative to SNAr. For SNAr, it's less ideal than DMSO or DMF but can be used.[21]
Toluene Nonpolar2.4111Generally Unsuitable. Poor solubility for most ionic nucleophiles. Sometimes used in specific cases, often at high temperatures.[17]
Methanol (MeOH) Polar Protic32.765Unfavorable. Reduces nucleophilicity via hydrogen bonding, significantly slowing the reaction.[16]
Water (H₂O) Polar Protic80.1100Highly Unfavorable. Strong hydrogen bonding severely inhibits most nucleophiles. Risk of hydrolysis side reactions.
Ethanol (EtOH) Polar Protic24.578Unfavorable. Similar to methanol, it will solvate and deactivate the nucleophile.

Experimental Protocol: SNAr Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes a general procedure for the nucleophilic aromatic substitution of a chloro-7-azaindole with a representative amine nucleophile. This serves as a self-validating system that can be adapted for various amines and halo-azaindoles.

Protocol_Workflow prep 1. Reagent & Glassware Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Heating & Monitoring setup->reaction workup 4. Workup & Extraction reaction->workup purify 5. Purification (Chromatography) workup->purify char 6. Characterization purify->char

Caption: General experimental workflow for SNAr on 7-azaindole.

Materials and Reagents:
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.2-1.5 equiv)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:
  • Preparation and Setup:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Chloro-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 mmol, 152.6 mg) and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

    • Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent side reactions involving moisture.[12]

  • Reagent Addition:

    • Through the septum, add anhydrous DMSO (e.g., 5 mL) via a dry syringe.

    • Stir the resulting suspension for 5 minutes at room temperature.

    • Add the amine nucleophile (e.g., Morpholine, 1.2 mmol, 105 µL) dropwise via syringe.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at the desired temperature (typically 100-140 °C). Microwave irradiation can also be employed to reduce reaction times.[22]

    • Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

      • Prepare a TLC chamber with an appropriate eluent system (e.g., 50-70% Ethyl Acetate in Hexanes).

      • Every 1-2 hours, take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate alongside a spot of the starting material.

      • The reaction is complete upon the disappearance of the starting 4-chloro-7-azaindole spot and the appearance of a new, more polar product spot (visualized under UV light at 254 nm).

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (e.g., 20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 15 mL) to remove residual DMSO, followed by a wash with brine (1 x 15 mL) to aid in drying.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of Ethyl Acetate in Hexanes to isolate the pure product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Conclusion

The selection of a solvent is a critical parameter that dictates the efficiency of nucleophilic aromatic substitution reactions on the medicinally vital 7-azaindole scaffold. Polar aprotic solvents, particularly DMSO and DMF, are unequivocally the solvents of choice. They accelerate the rate-limiting nucleophilic attack by solvating the counter-ion while leaving the nucleophile highly reactive. Conversely, polar protic solvents should generally be avoided as they deactivate the nucleophile through hydrogen bonding, leading to sluggish and inefficient reactions. By understanding the mechanistic principles outlined in this guide and employing the robust protocols provided, researchers can confidently and effectively synthesize diverse libraries of 7-azaindole derivatives, accelerating the pace of drug discovery and development.

References

  • Mushtaq, N., Saify, Z.S., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Laha, J.K., et al. Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances. [Link]

  • Lee, S., Park, S. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]

  • Al-Saaidy, A. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Larivée, A. Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

  • Laha, J.K., et al. Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Ghavami, R., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Xu, Y., et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Campodónico, P.R., et al. Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances. [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Knochel, P., et al. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Lan, J., et al. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics. [Link]

  • Li, J., et al. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Leah4sci. Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Campodónico, P.R. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Scribd. 4.1.1 Protic Vs Aprotic Solvent. [Link]

  • Ashenhurst, J. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • Buchwald, S.L., et al. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. [Link]

  • College of St. Benedict & St. John's University. Aliphatic Nucleophilic Substitution NS7. Solvent Effects. [Link]

  • Kumar, B., et al. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction. [Link]

  • Laha, J.K., et al. Regio-Selective C H Functionalization of 7-Azaindoles. ResearchGate. [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Evano, G., et al. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry. [Link]

  • University of Calgary. Ch 8 : Solvent Effects. [Link]

  • Gribble, G.W. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Chen, C., et al. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

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Application Note: Strategic Protection of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 1H-pyrrolo[2,3-b]pyridine Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold presents a unique "amphoteric" challenge in organic synthesis that distinguishes it from the indole parent system. Its reactivity is defined by two competing nitrogen centers:

  • N1 (Pyrrole Nitrogen): Highly acidic (

    
     in DMSO), serving as the primary site for deprotonation and electrophilic attack.
    
  • N7 (Pyridine Nitrogen): Weakly basic but nucleophilic, prone to N-oxidation or quaternization, which can deactivate the ring system or lead to regioisomeric mixtures.

The Core Challenge: Unprotected 7-azaindole suffers from poor solubility and competing lithiation pathways. The N1 proton must be masked to permit C-H activation or metal-halogen exchange. However, the choice of protecting group (PG) is not merely about stability; it actively dictates the regioselectivity of subsequent functionalization (e.g., C2 vs. C5 lithiation).

This guide details three validated protection strategies—Electronic Activation (Tosyl) , Steric Blocking (TIPS) , and Dual-Function (SEM) —providing protocols that ensure both synthetic robustness and downstream removability.

Decision Matrix: Selecting the Right Protecting Group

Protecting GroupElectronic EffectSteric BulkLithiation Outcome (n-BuLi)Stability ProfileRemoval Conditions
SEM (2-(Trimethylsilyl)ethoxymethyl)Moderate EDGModerateDirects to C2. The oxygen lone pair coordinates Li, facilitating C2-deprotonation.High. Stable to strong bases, nucleophiles, and oxidants.Acid: TFA/DCMFluoride: TBAF/THF (can be sluggish)
Tosyl (p-Toluenesulfonyl)Strong EWGLowDirects to C2. Increases acidity of C2-H via inductive effect.Moderate. Labile to strong nucleophiles (e.g., alkoxides).Base: Cs₂CO₃/MeOH or NaOHReductive: Mg/MeOH
Boc (tert-Butoxycarbonyl)Strong EWGModerateUnstable/Complex. Carbonyl attack by organolithiums is a major side reaction.Low/Moderate. Acid labile; unstable to strong bases.Acid: TFA/DCM or HCl/DioxaneThermal: 180°C (rare)
TIPS (Triisopropylsilyl)Weak EDGHigh Blocks C2. Steric bulk prevents C2-lithiation, forcing reaction to C5 or C4 (halogen dance).Moderate. Hydrolytically unstable in strong acid/base.Fluoride: TBAF/THF
Benzyl / PMB Weak EDGLowDirects to C2. Similar to alkyl indoles.High. Very robust.Reductive: H₂/Pd-COxidative (PMB): DDQ

Detailed Experimental Protocols

Protocol A: The "Gold Standard" SEM Protection & Deprotection

Best for: Total synthesis requiring robust protection against harsh conditions (lithiation, oxidation).

Step 1: Installation
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Deprotonation: Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (

    
    ). Cool to 
    
    
    
    . Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
    
    
    gas will be vigorous.
  • Addition: Stir for 30 min at

    
     until gas evolution ceases. Add SEM-Cl (1.1 equiv) dropwise.
    
  • Reaction: Warm to RT and stir for 2–3 h. Monitor by TLC (SEM product is less polar than SM).

  • Workup: Quench with cold

    
    . Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with
    
    
    (5% aq) to remove DMF. Dry (
    
    
    ) and concentrate.[1][2]
Step 2: The "Trouble-Free" Deprotection

Common Pitfall: Standard TBAF deprotection often stalls or yields N-hydroxymethyl side products due to incomplete formaldehyde collapse. Solution: Use a two-stage acid/base release or a scavenger.

  • Acidolysis: Dissolve N-SEM 7-azaindole in DCM (

    
    ). Add TFA (20–30 equiv). Stir at RT for 2–4 h until the hemiaminal intermediate (
    
    
    
    ) is formed (check LCMS).
  • Concentration: Remove volatiles in vacuo.

  • Formaldehyde Collapse: Redissolve the residue in MeOH or EtOH. Add ethylenediamine (5 equiv) or aqueous ammonia. Stir at

    
     for 1 h.
    
    • Why? The amine scavenges the released formaldehyde, preventing equilibrium reversal or polymerization.

  • Purification: Concentrate and purify via flash chromatography.

Protocol B: Regioselective C2-Functionalization (Tosyl Strategy)

Best for: Introducing substituents at the C2 position via C-H activation.

  • Protection: Treat 7-azaindole with TsCl, NaH, DMF (similar to SEM protocol). Yields are typically >90%.

  • Lithiation:

    • Dissolve N-Tosyl-7-azaindole in anhydrous THF (

      
      ). Cool to 
      
      
      
      .
    • Add

      
      -BuLi (1.1 equiv) dropwise. The EWG nature of Tosyl acidifies the C2 proton, allowing clean deprotonation within 30 min.
      
    • Note: Unlike Boc, the sulfonyl group is less prone to nucleophilic attack by

      
      -BuLi at 
      
      
      
      .
  • Quench: Add electrophile (e.g.,

    
    , DMF, aldehydes). Warm to RT.
    
  • Deprotection (Mild):

    • Dissolve product in THF/MeOH (2:1).

    • Add

      
       (3 equiv). Stir at RT for 12 h.[1]
      
    • Advantage:[3][4][5] Avoids harsh hydrolysis that might damage sensitive C2 substituents.

Protocol C: N-Oxide "Masking" for C4-Chlorination

Best for: Functionalizing the pyridine ring (C4 position) via the Reissert-Henze reaction.

  • Oxidation: Dissolve 7-azaindole in DME or EtOAc. Add

    
    -CPBA (1.1 equiv). Stir at RT for 4 h. The N7-oxide precipitates or can be isolated by chromatography.
    
  • Chlorination:

    • Suspend 7-azaindole-N-oxide in

      
       (excess).
      
    • Heat to

      
      .
      
    • Mechanism:[6][7][8][9]

      
       activates the N-oxide oxygen, making C4 electrophilic. Chloride attacks C4, followed by aromatization and loss of the oxygen moiety.
      
  • Result: 4-Chloro-7-azaindole (key intermediate for Suzuki couplings).

Visual Workflows

Figure 1: Protecting Group Selection Logic

PG_Selection Start Start: 7-Azaindole Functionalization Target Where is the target modification? Start->Target C2 C2 Position (Pyrrole Ring) Target->C2 Direct Lithiation C4_C5 C4/C5 Position (Pyridine Ring) Target->C4_C5 Halogen Dance / Nu-Subst Harsh Condition Tolerance? C2->Harsh TIPS Use TIPS Group (Blocks C2, Forces C5/C4) C4_C5->TIPS Lithiation (Block C2) Oxide Use N-Oxide Route (Activates C4) C4_C5->Oxide Chlorination (POCl3) SEM Use SEM Group (Directs to C2, High Stability) Harsh->SEM Strong Base / Oxidants Tosyl Use Tosyl Group (Activates C2, Easy Removal) Harsh->Tosyl Mild Conditions

Caption: Decision tree for selecting protecting groups based on regioselectivity requirements.

Figure 2: SEM Deprotection Troubleshooting Workflow

SEM_Removal Input N-SEM Azaindole Step1 TFA / DCM (Cleaves N-C bond) Input->Step1 Intermed Intermediate: N-CH2-OH (Hemiaminal) Step1->Intermed Problem Risk: Re-formation of SM or Polymerization Intermed->Problem Slow collapse Step2 Add Scavenger: Ethylenediamine or NH4OH Intermed->Step2 Forced collapse Final Product: NH-Free 7-Azaindole Step2->Final

Caption: Two-step protocol to prevent side-reactions during SEM removal.

References

  • Léogané, O., et al. "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry, 2020. [Link]

  • MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[10][11] [Link]

  • Song, J.J., et al. "Synthesis of a 7-Azaindole by Chichibabin Cyclization."[12] Journal of Organic Chemistry, 2007. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Trifluoromethoxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis and yield optimization of 2-trifluoromethoxy-7-azaindole. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome common challenges encountered during the synthesis of this valuable heterocyclic building block.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethoxy (-OCF3) group at the 2-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of 2-trifluoromethoxy-7-azaindole can be challenging, often leading to suboptimal yields and purification difficulties. This guide provides a structured approach to troubleshooting and improving your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-trifluoromethoxy-7-azaindole, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Conversion of the Starting Material (e.g., 2-Halo-7-azaindole)
Possible Cause Suggested Solution Scientific Rationale
Insufficiently reactive trifluoromethoxylating agent. Consider using a more potent nucleophilic trifluoromethoxylation reagent system, such as a combination of a fluoride source (e.g., CsF, TBAF) with a trifluoromethyl source (e.g., TMSCF3) to generate the trifluoromethoxide anion in situ.[1] Alternatively, for electrophilic trifluoromethoxylation of a pre-functionalized 7-azaindole (e.g., a stannane or boronic ester derivative), ensure the electrophilic reagent (e.g., a Togni-type reagent) is properly activated, potentially with a Lewis or Brønsted acid.[1]The trifluoromethoxide anion (CF3O-) is a key nucleophile in many trifluoromethoxylation reactions. Its effective generation and stability are crucial for the reaction to proceed.[1] Electrophilic trifluoromethoxylating agents often require activation to enhance their reactivity towards the nucleophilic substrate.[1]
Poor solubility of reagents. Ensure all reagents, especially the 7-azaindole starting material and the trifluoromethoxylating agent, are fully dissolved in the reaction solvent. Consider using a co-solvent system or a solvent known to effectively dissolve polar aprotic compounds, such as DMF, DMAc, or NMP.Poor solubility can lead to a heterogeneous reaction mixture, limiting the effective concentration of reactants and hindering the reaction rate.
Inappropriate reaction temperature. Systematically screen a range of reaction temperatures. While some trifluoromethoxylation reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. For reactions involving unstable intermediates, such as the trifluoromethoxide anion, lower temperatures (e.g., -78 °C to 0 °C) may be necessary to prevent decomposition.[1]Reaction kinetics are highly temperature-dependent. Finding the optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of reagents or products.[2]
Catalyst deactivation (for catalyzed reactions). If using a palladium- or copper-catalyzed cross-coupling approach, ensure the catalyst and ligands are of high purity and the reaction is performed under an inert atmosphere to prevent oxidative degradation. Consider using a pre-catalyst that is more stable and forms the active catalytic species more cleanly.Transition metal catalysts are susceptible to deactivation by oxygen, moisture, or impurities in the reaction mixture. Maintaining an inert atmosphere and using high-purity reagents are critical for catalytic efficiency.
Problem 2: Formation of Significant Side Products
Side Product Plausible Cause Recommended Action
Hydrolysis of the trifluoromethoxy group. Presence of water in the reaction mixture or during workup.Ensure all reagents and solvents are anhydrous. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). During workup, use anhydrous solvents and minimize exposure to aqueous acidic or basic conditions.
Dimerization of the 7-azaindole starting material. Strong basic conditions can promote the deprotonation of the 7-azaindole N-H, leading to self-condensation.Use a non-nucleophilic base and control its stoichiometry carefully. Consider protecting the N-H of the 7-azaindole ring with a suitable protecting group (e.g., Boc, SEM) before the trifluoromethoxylation step.
Fluorination instead of trifluoromethoxylation. Decomposition of the trifluoromethoxide anion to generate fluoride ions.Perform the reaction at lower temperatures to enhance the stability of the trifluoromethoxide anion.[1]
Formation of 2-hydroxy-7-azaindole. Reaction with trace amounts of water or hydroxide ions.As with hydrolysis, ensure strictly anhydrous conditions. Use a non-hydroxidic base if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general approach for the synthesis of 2-trifluoromethoxy-7-azaindole?

A1: A promising strategy involves a one-pot, two-step process analogous to the trifluoromethoxylation of pyridines.[3] This would likely involve the in situ formation of an N-hydroxy-7-azaindole derivative, followed by a radical O-trifluoromethylation and subsequent OCF3-migration. This method has shown broad substrate scope for other N-heterocycles.[4]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the formation of the product. Use a suitable solvent system that provides good separation of the starting material, product, and any major byproducts. For more quantitative analysis, techniques like GC-MS or LC-MS are recommended.

Q3: What are the key considerations for purifying 2-trifluoromethoxy-7-azaindole?

A3: Purification can often be challenging due to the similar polarities of the product and certain byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q4: Are there any specific safety precautions I should take when working with trifluoromethoxylating reagents?

A4: Yes, many trifluoromethoxylating reagents and their precursors can be hazardous.

  • Toxicity and Corrosiveness: Some reagents are toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: Many reactions require an inert atmosphere to prevent decomposition and side reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Hypothetical One-Pot Trifluoromethoxylation of 2-Chloro-7-azaindole (Adapted from Pyridine Synthesis[3])

This protocol is a proposed adaptation and will likely require optimization.

  • Preparation of the N-hydroxy-7-azaindole precursor (in situ):

    • To a solution of 2-chloro-7-azaindole in a suitable solvent (e.g., CH2Cl2), add a reducing agent (e.g., catalytic hydrazine with 5% Rh/C) to form the corresponding N-hydroxy-7-azaindole. This step is based on the reduction of nitropyridines and may need significant adaptation.[3]

  • O-Trifluoromethylation:

    • To the in situ generated N-hydroxy-7-azaindole, add a radical trifluoromethylating agent such as a Togni reagent.[4]

  • OCF3 Migration:

    • The reaction mixture is then heated to induce the migration of the -OCF3 group to the 2-position of the 7-azaindole ring. The optimal temperature will need to be determined experimentally, but for electron-deficient heterocycles, heating may be required.[3][4]

Data Presentation

Table 1: Optimization of Trifluoromethoxylation of a Model 2-Chloropyridine Substrate[3]
EntryReagentBase (0.1 equiv.)SolventYield (%)
1Togni Reagent IDBUCH3CN65
2Togni Reagent IDBUTHF58
3Togni Reagent IDBUToluene45
4Togni Reagent IDBUCH2Cl287
5Togni Reagent IPyridineCH2Cl275
6Togni Reagent IEt3NCH2Cl272

This table illustrates the importance of solvent selection on the reaction yield for a related substrate.

Visualizations

Diagram 1: Proposed Reaction Pathway for 2-Trifluoromethoxy-7-azaindole Synthesis

G cluster_0 Step 1: In situ Precursor Formation cluster_1 Step 2: O-Trifluoromethylation cluster_2 Step 3: OCF3 Migration 2-Chloro-7-azaindole 2-Chloro-7-azaindole N-Hydroxy-7-azaindole N-Hydroxy-7-azaindole 2-Chloro-7-azaindole->N-Hydroxy-7-azaindole Reduction N-(Trifluoromethoxy)-7-azaindole intermediate N-(Trifluoromethoxy)-7-azaindole intermediate N-Hydroxy-7-azaindole->N-(Trifluoromethoxy)-7-azaindole intermediate Togni Reagent 2-Trifluoromethoxy-7-azaindole 2-Trifluoromethoxy-7-azaindole N-(Trifluoromethoxy)-7-azaindole intermediate->2-Trifluoromethoxy-7-azaindole Heat

Caption: Proposed one-pot synthesis of 2-trifluoromethoxy-7-azaindole.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Low Yield Low Yield Check Reagent Quality & Stoichiometry Check Reagent Quality & Stoichiometry Low Yield->Check Reagent Quality & Stoichiometry Optimize Reaction Temperature Optimize Reaction Temperature Check Reagent Quality & Stoichiometry->Optimize Reaction Temperature Screen Solvents Screen Solvents Optimize Reaction Temperature->Screen Solvents Investigate Catalyst/Ligand (if applicable) Investigate Catalyst/Ligand (if applicable) Screen Solvents->Investigate Catalyst/Ligand (if applicable) Consider Alternative Reagents Consider Alternative Reagents Investigate Catalyst/Ligand (if applicable)->Consider Alternative Reagents Improved Yield Improved Yield Consider Alternative Reagents->Improved Yield

Caption: A systematic approach to troubleshooting low yield.

References

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  • Sereda, O., et al. (2016). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules, 21(10), 1303. Available at: [Link]

  • Qing, F.-L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-1522. Available at: [Link]

  • Li, J., et al. (2007). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Bulletin of the Korean Chemical Society, 28(1), 157-158. Available at: [Link]

  • Lee, H.-J., et al. (2023). Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. Nature Communications, 14(1), 1435. Available at: [Link]

  • de la Torre, D., et al. (2024). A unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions. Nature Chemistry. Available at: [Link]

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. Available at: [Link]

  • Yagupolskii, L. M., et al. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 26(23), 7386. Available at: [Link]

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Technical Support Center: Regioselectivity in N- vs. O-Alkylation of Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of azaindole alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter regioselectivity challenges when choosing between N-alkylation and O-alkylation of the azaindole scaffold. Here, we will dissect the underlying principles governing this critical reaction, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on an azaindole, and why is regioselectivity an issue?

A: An azaindole has two primary nucleophilic sites susceptible to alkylation: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (e.g., N7 in 7-azaindole). The deprotonated azaindole exists as an ambident nucleophile, meaning it can be alkylated at either the N1-position of the pyrrole ring or, less commonly, at the oxygen of the corresponding tautomeric form (azaindolin-2-one) leading to O-alkylation. Regioselectivity is a significant challenge because the electronic and steric environment of each nitrogen atom can be subtly influenced by substituents on the azaindole ring and the specific reaction conditions employed.[1][2][3] This often leads to mixtures of N-alkylated isomers and, in some cases, O-alkylated byproducts, complicating purification and reducing the yield of the desired product.

Q2: What fundamental principles govern whether N-alkylation or O-alkylation is favored?

A: The outcome of N- vs. O-alkylation is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.[4][5][6][7]

  • Hard and Soft Acids and Bases (HSAB) Principle: This theory classifies Lewis acids and bases as "hard" or "soft" based on their polarizability.[7]

    • Hard acids are small, highly charged, and not easily polarized (e.g., Li+, Na+, K+). They prefer to react with hard bases , which are also small, highly electronegative, and not easily polarized (e.g., the oxygen atom in an enolate).[4][5]

    • Soft acids are larger, have a lower charge, and are more polarizable (e.g., Ag+, Pd2+, Pt2+). They favor reactions with soft bases , which are larger, less electronegative, and more polarizable (e.g., the nitrogen atom of the pyrrole ring).[4][5]

In the context of azaindole alkylation, the deprotonated azaindole anion has a "harder" oxygen center and a "softer" nitrogen center. Therefore, using a hard alkylating agent (e.g., dimethyl sulfate) would favor O-alkylation, while a softer alkylating agent (e.g., methyl iodide) would favor N-alkylation.[6]

Q3: How do reaction conditions influence whether a reaction is under kinetic or thermodynamic control?

A: The regioselectivity of azaindole alkylation can be directed by either kinetic or thermodynamic control.[8][9][10][11][12]

  • Kinetic Control: This is favored at lower temperatures and with strong, non-equilibrating bases. The major product is the one that forms the fastest, which is often the result of the deprotonation of the most accessible proton.[9][10][12] In many cases, N-alkylation is the kinetically favored pathway.

  • Thermodynamic Control: This is favored at higher temperatures and with weaker bases that allow for equilibration. The major product is the most stable isomer.[9][11][12] The relative stability of the N-alkylated versus O-alkylated products depends on the specific azaindole and the alkyl group.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of N1- and N7-alkylated azaindoles. How can I improve selectivity for the desired isomer?

This is a common issue arising from the similar nucleophilicity of the two nitrogen atoms. The following strategies can be employed to favor one isomer over the other:

Solution A: Modifying the Base and Solvent System

The choice of base and solvent plays a crucial role in directing the regioselectivity.

Base Solvent Likely Favored Isomer Rationale
NaHTHFN1-alkylationThe sodium cation coordinates with the N1-position, directing the alkylation to this site.[2][3][13]
K2CO3DMFMixture, often favoring N1A common combination, but selectivity can be substrate-dependent.
Cs2CO3AcetonitrileOften improves N1-selectivityThe larger cesium cation can have a different coordinating effect.
KOtBuTHFCan favor N7 in some casesThe bulky base can sterically hinder the N1-position, leading to increased N7-alkylation.

Step-by-Step Protocol for Enhanced N1-Selectivity:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the 7-azaindole to a flame-dried flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the solution back to 0 °C and add the alkylating agent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Solution B: Leveraging Steric Hindrance

Introducing a bulky substituent on the azaindole ring near the N1-position can sterically block this site and favor alkylation at the more accessible N7-position.

cluster_0 Steric Hindrance Directs N7-Alkylation Azaindole Bulky Group at C2 N1 N1-Position (Sterically Hindered) N7 N7-Position (More Accessible) AlkylatingAgent Alkylating Agent AlkylatingAgent->N1 Disfavored Attack AlkylatingAgent->N7 Preferential Attack

Caption: Steric hindrance at the N1-position favors N7-alkylation.

Problem 2: I am observing significant O-alkylation instead of the desired N-alkylation.

This outcome suggests that the reaction conditions are favoring attack at the "hard" oxygen center of the ambident nucleophile.

Solution A: Applying the HSAB Principle

As discussed in the FAQs, matching the "softness" of the alkylating agent to the "soft" nitrogen center is key.

Alkylating Agent Type Example Favored Product
SoftMethyl Iodide (CH3I)N-Alkylation
HardDimethyl Sulfate ((CH3)2SO4)O-Alkylation
HardBenzyl Bromide with a strong electron-withdrawing groupO-Alkylation

Troubleshooting Workflow:

Start O-Alkylation Observed CheckAgent Analyze Alkylating Agent Start->CheckAgent IsHard Is it a 'Hard' Agent? CheckAgent->IsHard SwitchAgent Switch to a 'Softer' Agent (e.g., Alkyl Iodide) IsHard->SwitchAgent Yes CheckBase Review Base and Solvent IsHard->CheckBase No End Achieve N-Alkylation SwitchAgent->End IsHardBase Are you using a 'Hard' Cation Base (e.g., Li+)? CheckBase->IsHardBase SwitchBase Change to a 'Softer' Cation Base (e.g., Cs+) IsHardBase->SwitchBase Yes IsHardBase->End No, consider other factors SwitchBase->End

Caption: Decision workflow for troubleshooting O-alkylation.

Solution B: Controlling Reaction Temperature

O-alkylation is often the thermodynamically favored product, while N-alkylation is kinetically favored. Running the reaction at a lower temperature can help to trap the kinetic N-alkylated product.

Experimental Protocol for Kinetic Control:

  • Setup: In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve the azaindole in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Stirring: Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, do not allow the reaction to warm up.

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and purification.

Problem 3: The reaction is sluggish, and I have a low yield of the alkylated product.

Low reactivity can be due to several factors, including the nucleophilicity of the azaindole, the reactivity of the alkylating agent, and the reaction conditions.

Solution: Enhancing Reactivity
  • Choice of Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride or bromide and the reaction is slow, consider adding a catalytic amount of sodium iodide or potassium iodide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[14]

  • Activating the Azaindole: The nucleophilicity of the azaindole nitrogen can be influenced by substituents on the ring. Electron-donating groups will increase nucleophilicity, while electron-withdrawing groups will decrease it.[15] For less nucleophilic azaindoles, a stronger base and more forcing conditions (e.g., higher temperature) may be necessary.

  • Microwave Irradiation: For particularly challenging alkylations, microwave irradiation can significantly accelerate the reaction rate and improve yields.[16]

References

  • Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Hard-Soft Acid-Base Theory. GeeksforGeeks. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. PMC. Available at: [Link]

  • Hard-Soft Acid-Base (HSAB) Theory. Fiveable. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Biochemical significance of the hard and soft acids and bases principle. PubMed. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. RSC Publishing. Available at: [Link]

  • HSAB theory. Wikipedia. Available at: [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry. Available at: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. ResearchGate. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Kinetic vs. Thermodynamic Control in Reactions. Scribd. Available at: [Link]

  • US7067676B2 - N-alkylation of indole derivatives. Google Patents.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. Available at: [Link]

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Springer. Available at: [Link]

  • (PDF) Synthesis and Regioselective N- And O-Alkylation of. Amanote Research. Available at: [Link]

Sources

Technical Support Center: Purification of Fluorinated 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and crystallization challenges associated with fluorinated 7-azaindole derivatives. These privileged scaffolds are critical in modern drug discovery, particularly as potent kinase inhibitors (e.g., ERK and Haspin inhibitors) 1. However, the strong hydrogen-bond donor/acceptor pair of the azaindole core, combined with the electron-withdrawing nature of the fluorine atom, often leads to severe column tailing, poor solubility, and co-elution with de-fluorinated impurities 2.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation of your target compounds.

I. Purification Workflow

G Start Crude Fluorinated 7-Azaindole Mixture TLC TLC Analysis (Check Rf & Tailing) Start->TLC Decision1 Severe Tailing? TLC->Decision1 Silica Flash Chromatography (1% TEA deactivated silica) Decision1->Silica Yes StandardSilica Standard Flash Chromatography Decision1->StandardSilica No HPLC Prep-HPLC (ACN/H2O + 0.1% FA) Silica->HPLC Co-eluting impurities Cryst Recrystallization (e.g., EtOAc/Hexane) Silica->Cryst High purity fractions StandardSilica->HPLC Co-eluting impurities StandardSilica->Cryst High purity fractions HPLC->Cryst Polishing/Desalting Pure Pure Fluorinated 7-Azaindole (>99%) Cryst->Pure

Caption: Workflow for the purification of fluorinated 7-azaindole derivatives.

II. Standardized Purification Methodologies

Methodology A: Base-Deactivated Flash Column Chromatography

Causality: The pyridine-like nitrogen (N7) of the 7-azaindole core is highly basic and acts as a strong hydrogen bond acceptor. When passed through standard silica gel, it coordinates tightly with acidic silanol groups, causing severe peak tailing and irreversible adsorption 3. Pre-treating the silica with a sacrificial basic modifier (like Triethylamine) neutralizes these active sites, enabling sharp elution bands.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate gradient) and add 1% (v/v) Triethylamine (TEA).

  • Slurry Packing: Mix the silica gel with the TEA-modified solvent to form a uniform slurry. Pour into the column and allow it to settle under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude fluorinated 7-azaindole in a minimum volume of the mobile phase. If solubility is poor, perform a dry load by adsorbing the compound onto a small amount of deactivated silica and evaporating the solvent in vacuo.

  • Elution: Elute the column using a gradient approach, starting from 10% EtOAc to 80% EtOAc.

  • Self-Validation System: Monitor fractions via TLC using the same TEA-modified solvent system. The target compound should exhibit an Rf between 0.2 and 0.4 with a tight, circular spot. If the spot tails, increase the TEA concentration to 2% for future runs.

Methodology B: Preparative Reverse-Phase HPLC

Causality: For final biological testing, compounds must reach >95% purity. Reverse-phase HPLC separates fluorinated azaindoles from structurally similar de-fluorinated impurities based on subtle hydrophobicity differences. Adding 0.1% formic acid forces the azaindole into a fully protonated state, preventing mixed-mode retention and peak broadening on the stationary phase 2.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude mixture in DMSO or the starting mobile phase. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a C18 or C8 reverse-phase column (e.g., Waters SunFire 4.6 × 50 mm, 3.5 µm) 2.

  • Gradient Setup: Run a gradient of Acetonitrile/Water containing 0.1% Formic Acid. Start at 10% Acetonitrile and ramp to 90% over 15-20 minutes.

  • Fraction Collection: Trigger fraction collection using UV monitoring at 254 nm.

  • Self-Validation System: Re-inject a small 5 µL aliquot of the combined pure fractions. A single sharp peak must be observed, and the mass must be verified via LC-MS before lyophilization.

Methodology C: Controlled Recrystallization

Causality: Crystallization leverages the specific lattice energy of the target molecule. Slow cooling allows the fluorinated azaindole molecules to preferentially pack into a stable crystal lattice, excluding impurities (like unreacted starting materials) that disrupt this packing 4.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in a minimal amount of a chosen solvent (e.g., Ethyl Acetate) 4. Heat to the solvent's boiling point while stirring until fully dissolved.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble carbonaceous impurities.

  • Crystallization: Allow the clear solution to cool slowly to room temperature.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield. Isolate via vacuum filtration and wash with ice-cold solvent.

  • Self-Validation System: If crystals do not form upon reaching room temperature, the solution is not supersaturated. Evaporate 10-20% of the solvent under a stream of nitrogen and repeat the cooling process.

III. Quantitative Data on Purification Systems

The following table summarizes the expected performance of various purification systems for fluorinated 7-azaindoles based on empirical laboratory data:

Purification MethodTarget Compound ProfileOptimal Solvent System / AdditiveTypical Yield RecoveryPurity Achieved
Flash Chromatography Crude synthetic intermediatesHexane/EtOAc + 1% Triethylamine75 - 85%90 - 95%
Preparative HPLC Final API candidatesWater/Acetonitrile + 0.1% Formic Acid60 - 70%>98%
Recrystallization Scaled-up intermediatesEthyl Acetate (Hot/Cold cycle)85 - 90%>99%

IV. Troubleshooting Guide

Q: Why does my fluorinated 7-azaindole exhibit severe tailing on standard silica gel, and how can I resolve it? A: The tailing is caused by the basic N7 nitrogen of the azaindole core hydrogen-bonding with the acidic silanol groups on the silica stationary phase. To resolve this, deactivate the silica gel by incorporating 1% to 2% Triethylamine (TEA) or Ammonia into your mobile phase [[3]](). This competitive binding neutralizes the silanol groups, allowing your compound to elute as a sharp band.

Q: During recrystallization, my compound forms an oil instead of crystals (oiling out). What is the mechanistic cause and the solution? A: Oiling out occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is too concentrated and cools too rapidly. This causes the compound to separate as a liquid phase rather than forming a solid lattice. Solution: Reheat the mixture until the oil dissolves, add a small amount of a co-solvent with a lower boiling point (e.g., replacing some toluene with ethyl acetate), and cool the solution extremely slowly. Seeding the solution with a pure crystal can also force the lattice to form.

Q: How do I separate the fluorinated 7-azaindole from its non-fluorinated precursor? A: Fluorination subtly changes the lipophilicity and pKa of the azaindole core, but often not enough for easy separation via normal-phase silica. The most reliable method is Preparative Reverse-Phase HPLC 2. The fluorine atom increases the compound's hydrophobicity, meaning the fluorinated derivative will typically elute after the non-fluorinated precursor on a C18 column. Use a shallow gradient (e.g., increasing acetonitrile by 1% per minute) around the expected elution time to maximize resolution.

V. Frequently Asked Questions (FAQs)

Q: What is the biological significance of fluorinated 7-azaindoles that justifies these complex purification efforts? A: Fluorinated 7-azaindoles are highly privileged scaffolds in medicinal chemistry. They act as potent hydrogen bond donor/acceptor pairs that mimic purines, making them excellent kinase inhibitors (such as ERK and Haspin inhibitors) 1. The addition of a fluorine atom often improves metabolic stability, increases membrane permeability, and modulates the pKa of the N-H bond, which can significantly enhance target binding affinity.

Q: Can I use basic modifiers in HPLC purification for these compounds? A: While basic modifiers (like 0.1% Ammonium Hydroxide) can be used to keep the azaindole in its neutral free-base form, acidic modifiers (like 0.1% Formic Acid or TFA) are generally preferred for reverse-phase HPLC 2. Acidic conditions protonate the azaindole, increasing its solubility in the aqueous mobile phase and providing sharper, more reproducible peak shapes by preventing secondary interactions with residual silanols on the C18 stationary phase.

VI. References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: PMC (National Institutes of Health) URL:[Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole Source: Google Patents URL:

  • EP4212531A1 - Azaindole derivatives and their use as erk kinase inhibitors Source: Google Patents URL:

Sources

solubility challenges with 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe physicochemical bottlenecks associated with 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine .

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere in medicinal chemistry, often used to improve target binding. However, functionalizing it with a trifluoromethoxy (-OCF₃) group creates a "perfect storm" of solubility challenges. This guide synthesizes the thermodynamic causality of these issues with field-proven, self-validating protocols to keep your workflows moving.

The Causality of Poor Solubility (The "Why")

To effectively troubleshoot, we must first understand the molecular physics preventing dissolution:

  • High Crystal Lattice Energy: The parent 1H-pyrrolo[2,3-b]pyridine core is rigid and planar. In the solid state, it engages in strong intermolecular hydrogen bonding (the pyrrole N-H acts as a donor, and the pyridine N acts as an acceptor). This forms tightly packed crystal lattices that require high thermodynamic energy to break during dissolution[1].

  • Extreme Lipophilicity: The -OCF₃ group is frequently termed a "super-halogen." With a Hansch lipophilicity parameter (π) of +1.04, it is significantly more lipophilic than a standard -CF₃ group (π = +0.88) or a fluorine atom (π = +0.14)[2]. This massive hydrophobic penalty drives the molecule out of the aqueous phase.

  • Electronic Deactivation: The strong electron-withdrawing nature of the -OCF₃ group pulls electron density away from the pyridine nitrogen via inductive effects. This drastically lowers its pKa, rendering traditional salt-formation strategies (e.g., forming a hydrochloride salt) ineffective because the nitrogen cannot be protonated at physiological or gastric pH.

Table 1: Physicochemical Parameters & Solubility Impact

Parameter1H-pyrrolo[2,3-b]pyridine (Parent)2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridineMechanistic Impact on Solubility
LogP ~1.3~2.5 - 3.0High lipophilicity forces the compound out of aqueous media.
pKa (Pyridine N) ~4.6< 3.0 (due to -OCF₃ EWG effect)Prevents protonation at gastric pH; limits basic salt formation.
pKa (Pyrrole NH) ~16.0~14.0Slightly more acidic, but not useful for standard salt formation.
Hansch π value 0.00 (H at C2)+1.04 (-OCF₃ at C2)Extreme hydrophobic penalty for aqueous solvation[2].

Experimental Workflows & Methodologies

G A 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine (Target API) B Thermodynamic Solubility Profiling (Shake-Flask Method) A->B Step 1 C Aqueous Solubility < 10 µg/mL? B->C Step 2 D Solid-State Disruption (Amorphous Solid Dispersions) C->D Yes (High Lattice Energy) E Lipid-Based Delivery (SMEDDS / SEDDS) C->E Yes (High Lipophilicity) F In Vitro Assay Prep (DMSO + Cosolvents) C->F In Vitro Assays G Preclinical Evaluation (PK/PD Assays) D->G In Vivo E->G In Vivo F->G In Vitro

Workflow for diagnosing and overcoming solubility bottlenecks in 7-azaindole derivatives.

Protocol A: Self-Validating Thermodynamic Solubility Assessment

Purpose: To establish a true baseline of solubility across physiological pH ranges, separating kinetic supersaturation from thermodynamic equilibrium[1].

  • Preparation: Weigh exactly 2.0 mg of the compound into three separate glass HPLC vials.

  • Media Addition: Add 1.0 mL of test media to each vial: Vial 1 (0.1 N HCl, pH 1.2), Vial 2 (Phosphate Buffer, pH 6.8), Vial 3 (FaSSIF, pH 6.5).

  • Equilibration: Seal the vials and agitate at 300 RPM on a thermoshaker at 37 °C for 48 hours. Causality: A 48-hour window ensures the dissolution rate plateau has been reached and any metastable polymorphs have converted to the most stable crystalline form.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37 °C. Critical Step: Do not allow the temperature to drop during centrifugation, as this will cause premature precipitation of the dissolved fraction.

  • Filtration & Analysis: Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 200 µL to saturate any non-specific binding sites on the filter membrane[1]. Quantify the API concentration using LC-MS/MS against a standard curve prepared in methanol.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Purpose: To disrupt the high crystal lattice energy of the 7-azaindole core by trapping the molecule in a high-energy amorphous state using a polymer matrix[1].

  • Solvent Selection: Dissolve 50 mg of the API and 150 mg of a suitable polymer (e.g., HPMC-AS or Soluplus®) in 5 mL of a 1:1 Dichloromethane/Methanol mixture. Causality: This 1:3 drug-to-polymer ratio provides sufficient steric hindrance to prevent API recrystallization.

  • Evaporation: Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator (40 °C water bath, 50 mbar) for 30 minutes to form a thin film.

  • Secondary Drying: Place the flask in a vacuum oven at 40 °C for 24–48 hours to remove trace residual solvents[1].

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp Bragg diffraction peaks, confirming the complete disruption of the crystal lattice.

Troubleshooting FAQs

Q1: My compound crashes out immediately when diluted from a 10 mM DMSO stock into my biological assay buffer. How do I prevent this? A1: This is a kinetic precipitation issue caused by the extreme lipophilicity of the -OCF₃ group[2]. When the DMSO solvates the molecule, it is stable, but upon introduction to an aqueous buffer, the hydrophobic penalty forces rapid aggregation. Solution: Pre-dilute your DMSO stock into a "transition solvent" containing a non-ionic surfactant (e.g., 0.1% Tween-20 or 0.5% BSA) before adding it to the final assay buffer. The surfactant micelles will sequester the lipophilic -OCF₃ moiety, keeping the molecule in solution long enough to engage the biological target.

Q2: Can I form a hydrochloride salt of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine to improve its aqueous solubility? A2: No, this is highly unlikely to succeed. While the parent 1H-pyrrolo[2,3-b]pyridine has a pyridine nitrogen with a pKa of ~4.6, the addition of the strongly electron-withdrawing -OCF₃ group at the 2-position pulls electron density away from the ring via inductive effects. This lowers the pKa of the pyridine nitrogen significantly. Consequently, the nitrogen is not basic enough to form a stable salt with HCl in an aqueous environment. You must rely on solid-state disruption (ASDs) or lipid-based formulations instead.

Q3: How does the -OCF₃ group specifically alter the molecule's behavior compared to a standard -CF₃ group? A3: The trifluoromethoxy (-OCF₃) group is unique because it combines the electron-withdrawing properties of fluorine with the steric and conformational flexibility of an oxygen bridge. It is significantly more lipophilic (Hansch π = +1.04) than a -CF₃ group (π = +0.88)[2]. This means 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine will have a higher affinity for lipid membranes but an even lower aqueous solubility than its -CF₃ counterpart. Furthermore, the oxygen atom allows the -CF₃ moiety to adopt a conformation perpendicular to the aromatic ring, increasing the molecule's 3D steric bulk and potentially altering its binding kinetics.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry URL: [Link]

Sources

minimizing side reactions during trifluoromethoxylation of heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for synthetic chemists. It prioritizes mechanistic understanding to troubleshoot the inherent instability of the trifluoromethoxy (


) moiety.

Subject: Minimizing Side Reactions & Decomposition Pathways Ticket Priority: High (Stability Critical) Agent: Senior Application Scientist

Core Issue Analysis: The "Fluoride Elimination" Trap

The central challenge in trifluoromethoxylation is not the bond formation itself, but the survival of the


 species. Unlike the trifluoromethyl group (

), the trifluoromethoxy anion (

) is thermodynamically unstable above

without stabilization.

The Decomposition Equilibrium:



This decomposition is driven by the high lattice energy of metal fluorides (e.g.,


) and the formation of carbonyl difluoride gas. If your reaction turns "gaseous" or yields fluorinated byproducts rather than trifluoromethoxylated ones, this equilibrium has shifted to the right.
Visualization: The Decomposition Cascade

The following diagram illustrates the kinetic competition between productive coupling and destructive elimination.

DecompositionPath Start Reagent Precursor (e.g., TFMT, TFMS) Anion CF3O- Anion (Transient Species) Start->Anion Activation (F-) MetalComplex M-OCF3 Complex (Stabilized Intermediate) Anion->MetalComplex Trapping (Ag+, Cs+) COF2 COF2 (Gas) + F- Anion->COF2 T > -20°C (Fast Decomp) Product Desired Heterocycle-OCF3 MetalComplex->Product Reductive Elimination MF Metal Fluoride (M-F) (Thermodynamic Sink) MetalComplex->MF Beta-Fluoride Elimination SideRxn Fluorination/Chlorination Side Products COF2->SideRxn Secondary Rxns

Figure 1: Kinetic competition between stabilization (green path) and fluoride elimination (red path).

Troubleshooting Modules

Module A: Nucleophilic Trifluoromethoxylation (Ag-Mediated)

Primary Reagents: TFMT (Trifluoromethyl triflate), TFMS (Trifluoromethyl arylsulfonate). Mechanism: Oxidative coupling using


 salts.
SymptomDiagnosisCorrective Action
Formation of Carbonyls (

)
Hydrolysis of the

group or reaction with moisture.
Ensure strictly anhydrous conditions. Use freshly dried molecular sieves (3Å). The

anion reacts instantly with water to form carbonic acid derivatives.
Fluorinated Arene Byproduct (

)
Beta-Fluoride Elimination. The

intermediate collapsed before coupling.
1. Ligand Stabilization: Add bidentate ligands (e.g., phenanthroline, bipyridine) to stabilize the Ag center.2. Speed: Increase oxidant concentration (e.g., Selectfluor) to accelerate the oxidative coupling step over the elimination pathway.
Low Conversion / Precipitate "Silver Mirror" or AgF precipitation removing active species.Solvent Switch: Use solvents that solubilize Ag salts better, such as DMSO or DMF, but be wary of their reaction with radicals. Acetonitrile is the standard compromise.

Expert Tip: When using TFMT, the active species is generated in situ. Do not premix TFMT and AgF for long periods without the substrate. The half-life of


 at room temperature is limited.
Module B: Radical Trifluoromethoxylation (Photoredox)

Primary Reagents: BTMP (Bis(trifluoromethyl)peroxide), TFMT (via radical generation). Mechanism: Single Electron Transfer (SET) generating


.[1][2]
SymptomDiagnosisCorrective Action
Hydro-de-functionalization (

)
Hydrogen Atom Transfer (HAT). The

radical abstracted a proton from the solvent or substrate instead of bonding.
1. Solvent Choice: Avoid H-donor solvents (e.g., THF, Toluene). Use

or halogenated solvents (

).2. Concentration: Increase substrate concentration to favor radical addition over HAT.
Regioisomeric Mixtures (o/m/p) Radical addition is less selective than ionic substitution.Blockade Strategy: Use substrates with blocked positions or directing groups. Alternatively, switch to a cationic (electrophilic) pathway if high regioselectivity is required.
Dimerization (

)
High radical concentration leading to homocoupling.Photon Flux Control: Reduce light intensity or catalyst loading to lower the steady-state concentration of radicals, favoring cross-coupling over dimerization.

Reagent Selection Guide

Choosing the right source of


 is the first step in minimizing side reactions.
ReagentStabilityReactivity ProfileBest For
TFMT (Trifluoromethyl triflate)Low (Volatile liquid)High. Generates

with

.[3]
Oxidative cross-coupling (Ag-mediated). Standard for bench-scale.
TFMS (TF-arylsulfonate)High (Solid)Moderate.[4] Releases

slowly.
Large-scale reactions where metering the anion is crucial to prevent decomposition.
BTMP (Bis-TF-peroxide)Moderate (Gas/Liquid)Radical Source (

).
Photoredox catalysis; C-H functionalization of electron-rich heterocycles.[1]
TFBz (TF-benzoate)High (Solid)Tunable.Late-stage functionalization; shelf-stable alternative to TFMT.[2]

Validated Experimental Protocol

Protocol: Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes Based on methodologies adapted from Ritter et al. and Tang et al.

Objective: Minimize beta-fluoride elimination via rapid oxidative coupling.

Materials:

  • Aryl stannane substrate (1.0 equiv)

  • TFMT (1.5 equiv)

  • AgF (2.0 equiv) - Must be dry, handle in glovebox if possible.

  • Oxidant: F-TEDA-PF6 (Selectfluor derivative) (1.2 equiv)

  • Solvent: Acetone (anhydrous) - Critical for stabilizing Ag-intermediates.

Step-by-Step:

  • Preparation (In Glovebox): In a flame-dried Schlenk tube, combine AgF (2.0 equiv), the oxidant (1.2 equiv), and the aryl stannane (1.0 equiv).

  • Solvation: Add anhydrous Acetone (

    
     concentration relative to substrate).
    
  • Reagent Addition (Cold Start): Cool the mixture to

    
    . Slowly add TFMT (1.5 equiv) via syringe.
    
    • Why? Low temperature prevents the immediate decomposition of the generated

      
       species.
      
  • Reaction: Stir at

    
     for 20 minutes, then allow to warm slowly to room temperature over 2 hours.
    
    • Checkpoint: If the solution turns black immediately at

      
      , decomposition is occurring. Check solvent dryness.
      
  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via silica gel chromatography.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Togni's reagent for trifluoromethoxylation? A: Generally, no. Togni's reagents are designed for trifluoromethylation (


), not trifluoromethoxylation (

). While some hypervalent iodine reagents for

exist, they are not the standard "Togni reagent."

Q: My reaction yields the chlorinated product instead of


. Why? 
A:  This often happens if you are using 

or

in a radical process. The highly reactive aryl radical abstracts a chlorine atom from the solvent. Switch to Benzene (if compatible) or Acetonitrile.

Q: Why is Silver (Ag) so common in these reactions? A: Silver serves a dual role: it abstracts halides to generate cationic intermediates and, crucially, the


 bond has significant covalent character, which stabilizes the 

group better than alkali metals (

,

) which leave the anion "naked" and prone to decomposition.

References

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]

  • Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent. Angewandte Chemie International Edition. [Link][5]

  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal. [Link]

  • The Trifluoromethyl Anion. Accounts of Chemical Research. [Link]

Sources

optimizing reaction temperature for silver-catalyzed fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization & Troubleshooting Guide

Welcome to the Advanced Fluorination Support Hub. This guide is designed for medicinal chemists and process engineers encountering reproducibility issues or low yields in silver-catalyzed fluorination protocols (specifically decarboxylative and late-stage C–H fluorination). Unlike standard palladium couplings, silver catalysis operates on a delicate balance of radical kinetics and oxidation states (Ag(I)/Ag(II)). This guide addresses the thermal variables controlling that balance.

Part 1: The Thermal Landscape (Mechanistic Theory)

To optimize temperature, you must understand why you are heating. In silver-catalyzed fluorination (e.g., using Selectfluor® and AgNO₃), the reaction is not merely Arrhenius-driven; it is a competition between radical generation and catalyst stability .

The Critical Balance
  • The Ag(II) Gatekeeper: The active fluorinating species is often a transient Ag(II)-F intermediate formed by the oxidation of Ag(I) by Selectfluor. This species is thermally sensitive.

    • Too Hot (>90°C): Ag(II) disproportionates or reduces to colloidal Ag(0) (black precipitate) before transferring fluorine.

    • Too Cold (<40°C): The oxidative decarboxylation step (generating the alkyl radical) becomes rate-limiting, leading to stalled conversion.

  • Radical Flux: Higher temperatures favor the irreversible extrusion of CO₂ from the carboxyl radical. However, excessive heat increases the rate of Hydrogen Atom Transfer (HAT) from the solvent, leading to the proto-decarboxylated byproduct (R-H) instead of the fluoride (R-F).

Part 2: Optimization Workflow (Decision Tree)

Before altering stoichiometry, perform a thermal scan using the logic below.

OptimizationWorkflow Start START: Initial Result CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate / Mirror (Colloidal Ag) CheckColor->BlackPpt Rapid Darkening ClearSol Clear / White Suspension (Catalyst Intact) CheckColor->ClearSol Stays Light Action1 Decrease Temp by 10°C Check Ligand/Shield from Light BlackPpt->Action1 LowYield Low Yield / High SM ClearSol->LowYield Low Conversion Byproducts Major Byproduct: R-H (Protodefluorination) ClearSol->Byproducts High Conversion Action2 Increase Temp by 10°C OR Add Persulfate Co-oxidant LowYield->Action2 Action3 Decrease Temp Switch Solvent (Acetone -> MeCN) Byproducts->Action3

Figure 1: Thermal optimization decision tree for silver-catalyzed fluorination. Follow the path based on visual inspection and LCMS data.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Catalyst Decomposition

Q: My reaction mixture turns black/mirrored within 10 minutes at 65°C. Yield is <10%. Diagnosis: Rapid reduction of Ag(I) to Ag(0). The catalytic cycle is breaking because the Ag(II) species is unstable or the oxidant (Selectfluor) is being consumed too fast by side reactions. Corrective Protocol:

  • Lower Temperature: Drop to 40–50°C.

  • Protect from Light: Ag salts are photosensitive. Wrap the vial in aluminum foil.

  • Check Ligands: If using simple salts (AgNO₃), consider adding a ligand like 2,2'-bipyridine or switching to Ag(phen)₂OTf to stabilize the metal center, though this may require higher temps later [1].

Scenario B: The "Protodefluorination" Trap

Q: I see full consumption of starting material, but the major product is the reduced alkane (R-H), not the fluoride (R-F). Diagnosis: The alkyl radical is abstracting a hydrogen atom from the solvent (acetone/water) faster than it abstracts fluorine from the Ag(II)-F species. This is a classic "Radical Clock" issue exacerbated by heat. Corrective Protocol:

  • Temperature: Reduce temperature by 10–15°C.

  • Solvent Switch: If using Acetone/Water (standard for Li-type decarboxylation [2]), switch to Acetonitrile/Water or pure Water (if solubility permits). Acetone has weaker C-H bonds prone to abstraction.

  • Concentration: Increase the concentration of Selectfluor. This increases the probability of the radical encountering the fluorine source before a solvent molecule.

Scenario C: Stalled Reaction

Q: Reaction works well for 1 hour then stops. Adding more Selectfluor doesn't help. Diagnosis: Catalyst poisoning or surface passivation (if heterogeneous). AgF produced as a byproduct might be precipitating and coating the active sites or aggregating. Corrective Protocol:

  • Thermal Pulse: Briefly heat the reaction to 80°C for 10 mins to re-dissolve aggregates, then return to 65°C.

  • Phase Transfer: Add a catalytic amount of phase transfer catalyst (e.g., TBAF or Triton B) to keep fluoride species soluble.

Part 4: Standard Operating Procedure (SOP)

Protocol: Temperature Screening for Decarboxylative Fluorination Based on methodologies by Li [2] and Ritter [3].

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Fluorine Source: Selectfluor® (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Solvent: Acetone/H₂O (1:1 v/v) [Degassed]

Step-by-Step:

  • Preparation: In a glovebox or under N₂, combine solid reagents in a septum-capped vial.

  • Solvent Addition: Add degassed solvent. Note: Oxygen quenches radical chains; degassing is critical.

  • The Ramp (The "Step-Up" Method):

    • T=0 to 2h: Run at room temperature (25°C) . Check LCMS. (Some tertiary acids react here).[1]

    • T=2 to 6h: If conversion <20%, heat to 65°C . This is the "Goldilocks" zone for most primary/secondary acids.

    • T=6h+: If stalled, spike with K₂S₂O₈ (0.5 equiv) to re-oxidize Ag species. Do not exceed 85°C, as Selectfluor decomposes.

  • Workup: Filter through Celite to remove Ag salts before extraction.

Part 5: Mechanistic Pathway & Temperature Sensitivity

Understanding the cycle helps predict where temperature exerts control.

CatalyticCycle Ag1 Ag(I) Catalyst Ag2 Ag(II)-F (Active Oxidant) Ag1->Ag2 Oxidation by Selectfluor (Fast) Radical R• (Alkyl Radical) Ag2->Radical SET & Decarboxylation (Temp Sensitive step) Substrate R-COOH Substrate->Radical -CO2 Product R-F Radical->Product F-Abstraction Product->Ag1 Regeneration

Figure 2: Simplified catalytic cycle. The SET/Decarboxylation step usually requires thermal activation (65°C), while the Ag(II) species is prone to thermal degradation.

Part 6: FAQs

Q: Can I use AgF instead of AgNO₃/Selectfluor? A: Yes, but the mechanism changes. AgF is typically used for nucleophilic fluorination of aryl stannanes [3]. This reaction is often run at room temperature to 50°C. Above 60°C, AgF can decompose to Ag(0) and F₂, or simply aggregate, losing surface area.

Q: Why is water required in the solvent mixture? A: Water solubilizes the silver salts and Selectfluor.[2] However, it also acts as a ligand for Silver. At high temperatures (>80°C), water can compete as a nucleophile, leading to alcohol byproducts (R-OH). Keep the temperature at 65°C to minimize this competitive pathway.

Q: Does the counter-ion of the Silver salt matter? A: Absolutely. AgNO₃ is standard. AgOTf is more soluble in organics but more hygroscopic. Ag₂CO₃ is basic and may alter the pH, affecting Selectfluor stability. Stick to Nitrate or Triflate unless specific papers suggest otherwise.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated fluorination of aryl boronate esters. Journal of the American Chemical Society, 135(41), 15559-15566. (Cited for context on metal-mediated fluorination stability, though Cu focused, principles of ligand stabilization apply). Link

  • Li, Z., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. (The foundational protocol for Ag-catalyzed decarboxylative fluorination). Link

  • Tang, P., Furuya, T., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(35), 12150–12154. (Key reference for AgF/Stannane chemistry and temperature limits). Link

  • Khlebnikov, A. F., & Novikov, M. S. (2019). Recent Advances in Silver-Catalyzed Nitrene, Carbene, and Silylene Transfer Reactions. Russian Chemical Reviews. (Context on Ag(I)/Ag(0) redox cycles).

Sources

troubleshooting low conversion rates in C2 functionalization of 7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates & Regioselectivity Issues

Introduction: The 7-Azaindole Paradox

If you are experiencing low conversion or poor regioselectivity at the C2 position of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), you are encountering the "7-Azaindole Paradox."

Unlike indole, which is electron-rich and prone to electrophilic attack at C3, 7-azaindole is electron-deficient due to the pyridine ring. However, the specific difficulty at C2 arises from two competing electronic factors:

  • N7-Coordination (Catalyst Poisoning): The pyridine nitrogen (N7) is a strong

    
    -donor.[1] In transition metal catalysis (Pd, Rh, Cu), N7 binds to the metal center, displacing ligands and arresting the catalytic cycle.[1]
    
  • Acidity vs. Nucleophilicity: The C2 proton is the most acidic on the ring (

    
     ~30), but without N1-protection, the N1 proton (
    
    
    
    17.5) is removed first, leading to a stable, unreactive anion.[1]

This guide troubleshoots these specific failure modes.

Module 1: Transition Metal Catalyzed C-H Activation

Symptom: Reaction stalls at <10% conversion; catalyst precipitates (palladium black).[1]

Root Cause: The N7 "Sink"

In direct C-H arylation, the 7-azaindole substrate acts as a ligand rather than a reactant. Standard indole conditions (e.g., Pd(OAc)₂, oxidant) fail because the Pd species coordinates tightly to N7, preventing the concerted metalation-deprotonation (CMD) step required for C-H activation.[1]

Protocol Fix: The N-Oxide Activation (Fagnou Strategy)

To bypass N7 poisoning, you must convert the basic pyridine nitrogen into an N-oxide. This serves two purposes: it blocks metal coordination at N7 and increases the acidity of the C2 proton via inductive effects.

Step-by-Step Workflow:

  • Oxidation: Treat 7-azaindole with m-CPBA (1.1 equiv) in DCM/EtOAc to generate 7-azaindole N-oxide.

  • C-H Functionalization: Run the coupling (e.g., with Aryl Bromide).

    • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][3]

    • Ligand: DavePhos or XPhos (bulky ligands prevent aggregation).[1]

    • Base: K₂CO₃ or K₃PO₄.[1]

    • Solvent: Toluene or DMAc at 100–110°C.[1]

  • Reduction: Post-coupling, reduce the N-oxide using Zn dust/NH₄Cl or PCl₃ to restore the 7-azaindole core.

Critical Insight: If you require direct C2-arylation without N-oxide formation, you must use Ag₂CO₃ as an additive. Silver binds preferentially to N7, keeping the Palladium active for the C-H activation cycle.

Visualizing the N-Oxide Pathway

N_Oxide_Pathway Start 7-Azaindole Substrate Decision Direct C-H Activation? Start->Decision Poison FAILURE: N7 Coordinates Pd (Catalyst Death) Decision->Poison Standard Conditions Oxidation Step 1: m-CPBA Oxidation (Forms N-oxide) Decision->Oxidation Fagnou Protocol Activation Step 2: Pd-Catalyzed Coupling (N-O directs C2) Oxidation->Activation Activated C-H Reduction Step 3: Zn/NH4Cl Reduction Activation->Reduction Product C2-Functionalized 7-Azaindole Reduction->Product

Caption: Figure 1. The Fagnou N-oxide strategy bypasses catalyst poisoning by blocking the N7 site.

Module 2: Lithiation (The Deprotonation Route)

Symptom: Recovery of starting material or complex mixture of C3/C2 isomers.[1]

Root Cause: Protection Group Failure

Direct lithiation of unprotected 7-azaindole requires 2 equivalents of base (to remove N1-H then C2-H). The resulting dianion is poorly soluble and aggregates.[1] Furthermore, without a Directing Group (DG) on N1, lithiation may occur at C6 (adjacent to N7) or C3.[1]

Protocol Fix: SEM-Directed Lithiation

The SEM (2-(trimethylsilyl)ethoxymethyl) group is superior to Boc or Tosyl because it coordinates Lithium, stabilizing the C2-lithio species (CIPE effect: Complex Induced Proximity Effect).

The "Golden" Protocol:

  • Protection: NaH (1.2 equiv), SEM-Cl (1.1 equiv), DMF, 0°C.

  • Lithiation:

    • Solvent: Anhydrous THF (Critical: Dryness <50 ppm H₂O).[1]

    • Base:

      
      -BuLi (1.1 equiv) added dropwise at -78°C .[1]
      
    • Time: Stir for 30–60 mins at -78°C. Do not warm up before quenching.

  • Quench: Add Electrophile (E⁺) at -78°C.

  • Deprotection: TBAF/THF or TFA/DCM.[1]

Data: Impact of Protecting Group on C2-Selectivity

Protecting Group (N1)Base UsedTempC2:C3 SelectivityYieldNotes
None (H)

-BuLi (2 eq)
-78°CN/A<15%Solubility issues; dianion aggregates.
Tosyl (Ts) LDA-78°C60:4045%Ts group is labile to strong bases; "Base attack" side reactions.[1]
Boc

-BuLi
-78°C85:1562%Steric bulk helps, but C2-Li species is less stable.
SEM

-BuLi
-78°C>99:1 92% Oxygen in SEM coordinates Li, directing it precisely to C2.

Module 3: Radical Functionalization (Minisci Reaction)

Symptom: Low yield with high amounts of C4-alkylated byproduct.[1]

Root Cause: Acid-Dependent Regioselectivity

The Minisci reaction involves the attack of a nucleophilic radical on a protonated heterocycle.

  • C2 vs C4: Both positions are activated upon protonation of N7.[1]

  • The Trap: Under standard conditions (AgNO₃/Persulfate), the radical lacks discrimination.

Protocol Fix: Tuning the Acid/Solvent System

To favor C2, you must control the protonation state and solvent polarity.

  • For C2 Selectivity: Use a biphasic system (DCM/Water) with TFA (Trifluoroacetic acid) .[1] The TFA forms a tight ion pair with the N7-H, sterically shielding the C4 and C6 positions, funneling the radical to C2.

  • Silver-Free Alternative: Recent literature suggests using Selectfluor or Photoredox catalysis (Ir-based) to generate radicals more gently, reducing background decomposition of the azaindole.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Catalyst turns black immediately Pd-N7 coordination (Poisoning).Switch to N-oxide route OR add 1.0 eq Ag₂CO₃ to scavenge N7.
Product is C3-substituted Electrophilic Aromatic Substitution (SEAr) mechanism dominating.[1]You are likely using acidic conditions/Lewis acids.[1] Switch to Lithiation (Basic) or Radical (Minisci) conditions.[1]
Low yield in Lithiation Moisture in THF or warming up too fast.[1]Distill THF over Na/Benzophenone.[1] Keep at -78°C until electrophile is fully added.
C6-arylation observed instead of C2 N-oxide rearrangement or steric directing.C6 is favored if C2 is sterically blocked.[1] Ensure N1-protecting group is not too bulky if using C-H activation.
Cannot remove N-oxide Reduction failed.Try PCl₃ (phosphorus trichloride) in CHCl₃ at reflux.[1] It is more robust than Zn/NH₄Cl.[1]

References

  • Fagnou, K. et al. "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation."[4] Organic Letters, 2009.[1]

    • Key contribution: Establishes the N-oxide strategy to overcome N7 c
  • Snieckus, V. et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance."[1] Angewandte Chemie Int.[1][5] Ed., 2019. [1]

    • Key contribution: Defines lithiation protocols and the migr
  • Song, J.J. et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[1] Chemical Society Reviews, 2007.[1]

    • Key contribution: Comprehensive review of azaindole reactivity patterns.[1]

  • Minisci, F. et al. "Mechanism and Selectivity in the Radical Alkylation of Heteroaromatic Bases."[1] Tetrahedron, 1971.[1] (Foundational Concept).

  • Leboho, T.C. et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."[1][2] Molecules, 2018.[1][2]

    • Key contribution: Modern review of transition metal c

Sources

Technical Support Center: Purification & Analysis of 2-Trifluoromethoxy Derivatives

[1]

Case ID: TFM-OXO-SEP-001 Subject: Separation of 2-trifluoromethoxy (

Applicable Scaffolds:

Executive Summary

This guide addresses the isolation of 2-trifluoromethoxy targets from their corresponding 2-oxo byproducts (e.g., 2-pyridones or phenols).[1] This separation is thermodynamically favorable due to the extreme polarity inversion between the lipophilic


Module 1: Diagnostic & Analytical Troubleshooting

Q1: How do I definitively distinguish the product from the byproduct before purification?

A: You must use a combination of

1

1.


 NMR Signature:
  • Target (

    
    ):  Look for a sharp singlet in the range of -57 to -59 ppm .
    
  • Byproduct (Oxo/Hydroxyl):

    • Complete Hydrolysis: The fluorine signal disappears entirely.[1]

    • Partial/Ring Fluorination:[1] If your scaffold has other fluorines, their chemical shifts will change significantly (often >0.5 ppm) due to the electronic change from an electron-withdrawing

      
       to an electron-donating 
      
      
      or carbonyl.[1]

2. Mass Spectrometry (LC-MS):

  • Target: Parent Ion

    
    .
    
  • Byproduct: Mass shift of -68 Da (Loss of

    
     + Gain of H) or -84 Da  (Loss of 
    
    
    + Gain of OH), depending on the ionization pathway and exact mechanism of degradation.
Q2: My TLC shows a streak instead of a distinct spot for the byproduct. Why?

A: The "2-oxo" byproduct often exists in a tautomeric equilibrium (e.g., 2-pyridone

1
  • Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC eluent to sharpen the spot. This effectively "caps" the interaction sites.[1]

Module 2: Chromatographic Separation Protocols

Protocol A: Normal Phase (Flash Chromatography)

Best for bulk purification when

The "Fluorine Effect" Logic: The

1
ParameterRecommendationRationale
Stationary Phase Standard Silica (40–63 µm)Sufficient for this polarity gap.[1]
Mobile Phase A Hexanes or HeptaneNon-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Modifier 1% Triethylamine (TEA) CRITICAL: Neutralizes silica acidity, preventing the oxo-byproduct from streaking/tailing into the product fraction.
Gradient 0%

10% B (Hold)

30% B
The

product usually elutes < 10% EtOAc.[1] The oxo byproduct elutes > 30% or requires MeOH.[1]
Protocol B: Reverse Phase (Preparative HPLC)

Best for final polishing or separating complex mixtures.

The Logic: On C18, the lipophilic

  • Column: C18 or C8 (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Method:

    • Isocratic Hold (0-2 min): 5% B (Flushes out polar oxo-impurities).[1]

    • Ramp (2-10 min): 5%

      
       95% B.[1]
      
    • Target Elution: The

      
       species typically elutes between 70-90% B due to high lipophilicity.[1]
      

Module 3: Chemical Remediation (Scavenging)

Q3: Chromatography is failing. Can I chemically remove the byproduct?

A: Yes. If the byproduct is the "oxo" (lactam) or hydroxy tautomer, it possesses acidic protons or nucleophilic sites that the

Scavenging Protocol:

  • Dissolve crude mixture in DCM.

  • Add 2-3 equivalents of a polymer-supported electrophile (e.g., PS-Isocyanate ) or a basic scavenger (e.g., PS-Carbonate ).[1]

  • Stir at RT for 2 hours. The oxo/hydroxy species reacts with the resin.

  • Filter and concentrate. The filtrate contains the non-reactive

    
     target.[1]
    

Visualizing the Workflow

Diagram 1: Decision Logic for Purification

SeparationLogicStartCrude Reaction MixtureAnalyzeAnalyze: 19F NMR & LCMSStart->AnalyzeDecision1Is -OCF3 Signal Present?Analyze->Decision1NoProductSTOP: Synthesis Failed(Hydrolysis to Oxo complete)Decision1->NoProductNo -58ppm SignalYesProductCalculate Delta Rf (TLC)Decision1->YesProductSignal FoundLargeGapDelta Rf > 0.2(Distinct Spots)YesProduct->LargeGapSmallGapDelta Rf < 0.2(Streaking/Overlap)YesProduct->SmallGapFlashMethod: Flash ChromatographySilica + 1% TEA(Elute OCF3 first)LargeGap->FlashPrepMethod: Reverse Phase HPLCC18 Column(Oxo elutes at solvent front)SmallGap->PrepScavengeAlternative: Chemical Scavenging(PS-Isocyanate)SmallGap->ScavengeIf HPLC unavailable

Caption: Decision matrix for selecting the optimal purification route based on analytical data.

Diagram 2: Mechanistic Separation (Polarity)

PolarityMechanismcluster_0Stationary Phase: Silica (Normal Phase)SilanolSi-OH GroupsOxo2-Oxo Byproduct(H-Bond Acceptor/Donor)Oxo->SilanolStrong H-Bonding(Retained)OCF32-OCF3 Target(Lipophilic)OCF3->SilanolNo Interaction(Elutes Fast)

Caption: Mechanistic basis of separation on silica gel. The oxo-species binds to silanols, while the OCF3 species does not.

Module 4: Root Cause Analysis (Prevention)

Why did the 2-oxo byproduct form?

The

C-O bond
  • Acidic Hydrolysis: In the presence of strong acids (e.g., during deprotection steps), the nitrogen in pyridine can protonate, activating the C-2 position for nucleophilic attack by water, displacing the

    
     as carbonyl fluoride (
    
    
    ).
  • Basic Hydrolysis: Strong bases (NaOH, KOH) used during workup can directly attack the C-2 position via

    
    , releasing the 
    
    
    group.[1]

Prevention Tip: Maintain pH 4–8 during workup.[1] Use buffered quench solutions (e.g., Phosphate buffer) instead of strong acids/bases.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemBioChem. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." (Source of Lipophilicity Parameters). Wiley-Interscience.[1]

  • BenchChem Technical Support. (2025). "Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds." Link

  • Togni, A. (2012).[1] "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemical Reviews. Link

  • Ngai, M. Y., et al. (2016). "Access to Trifluoromethoxy-Arenes and -Heteroarenes." Accounts of Chemical Research. Link

Validation & Comparative

Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent for medicinal chemists. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.[1][2] Consequently, understanding the precise structural and electronic environment of molecules such as 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is of paramount importance.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique for this purpose.[3] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift dispersion that minimizes signal overlap and provides a rich source of structural information.[4][5] This guide provides a comprehensive analysis of the expected ¹⁹F NMR chemical shift for 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine, a comparative discussion with structurally related analogs, and a detailed experimental protocol for its determination.

The Expected Chemical Shift: An Educated Estimation

The 1H-pyrrolo[2,3-b]pyridine ring system is a bicyclic heteroaromatic structure. The trifluoromethoxy group at the 2-position is attached to an sp²-hybridized carbon that is part of both the pyridine and pyrrole-like rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which would be expected to deshield the fluorine nuclei and shift the resonance downfield. Conversely, the pyrrole ring is electron-rich and may exert a shielding influence. The interplay of these effects will ultimately determine the final chemical shift.

For comparison, trifluoromethoxy groups on simple aromatic rings typically exhibit chemical shifts in the range of -56 to -60 ppm relative to CFCl₃. However, the presence of the fused heterocyclic system in 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine will undoubtedly modulate this value.

A Comparative Analysis with Structural Analogs

To refine our estimation and understand the subtle electronic interplay, a comparison with structurally analogous compounds is invaluable. The following table summarizes the reported ¹⁹F NMR chemical shifts for several trifluoromethyl- and trifluoromethoxy-substituted pyridines and related heterocycles.

CompoundFunctional GroupPosition on RingSolventChemical Shift (δ, ppm)Reference
2-(Trifluoromethyl)pyridine-CF₃2CDCl₃-64.03[6]
2-Methoxy-3-(trifluoromethyl)pyridine-CF₃3CDCl₃-64.03[6]
2-Methoxy-5-(trifluoromethyl)pyridine-CF₃5CDCl₃-71.09[6]
4-(Trifluoromethyl)pyridine-CF₃4Not Specified-64.2[7]
2-Chloro-5-(trifluoromethyl)pyridine-CF₃5Not Specified-62.7Not Specified
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-CF₃5Not SpecifiedNot Specified[1]

Analysis of Comparative Data:

From the table, we can observe that the position of the trifluoromethyl group on the pyridine ring significantly influences its chemical shift. For instance, the -CF₃ group at the 2-position of pyridine resonates at approximately -64 ppm. When an electron-donating methoxy group is introduced, as in 2-methoxy-5-(trifluoromethyl)pyridine, the -CF₃ signal shifts upfield to -71.09 ppm, indicating increased shielding.[6]

The trifluoromethoxy group (-OCF₃) is generally more shielded than a trifluoromethyl group (-CF₃) due to the influence of the adjacent oxygen atom. This would suggest that the chemical shift for 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine should be upfield (less negative) compared to a hypothetical 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Considering these factors, the estimated ¹⁹F NMR chemical shift for 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine in a common deuterated solvent like CDCl₃ is likely to fall within the -58 to -62 ppm range. This estimation takes into account the deshielding effect of the pyridine nitrogen and the overall electronic nature of the fused pyrrolopyridine ring system.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

To empirically determine the ¹⁹F NMR chemical shift of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Objective: To acquire a high-resolution, proton-decoupled ¹⁹F NMR spectrum of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine for the precise determination of its chemical shift.

Materials:

  • 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL

  • 5 mm NMR tubes

  • Internal standard (optional): Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) in a sealed capillary. For quantitative measurements, a soluble internal standard like trifluoroacetic acid (TFA) can be used, though its chemical shift is solvent-dependent.[8]

Instrumentation:

  • NMR spectrometer equipped with a probe capable of ¹⁹F detection (e.g., a broadband or dual-tuned probe). A field strength of 300 MHz (for ¹H) or higher is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • If using a sealed capillary internal standard, carefully place it inside the NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field on the sample to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameter Optimization:

    • Select the ¹⁹F nucleus for observation.

    • Pulse Program: Utilize a standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems). For quantitative measurements, an inverse-gated decoupling sequence is preferable to suppress the Nuclear Overhauser Effect (NOE).[9]

    • Spectral Width (SW): Set a spectral width of approximately 250 ppm to ensure all potential fluorine signals are captured.[10]

    • Transmitter Offset (O1): Center the spectral window around the expected chemical shift region (e.g., -60 ppm).

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient for good resolution.[9]

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For accurate integration in quantitative experiments, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[10]

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Apply an exponential window function with a line broadening of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.[9]

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the known chemical shift of the internal standard or by referencing to an external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the resulting singlet peak corresponding to the -OCF₃ group.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for acquiring the ¹⁹F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim params Set Acquisition Parameters shim->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: Experimental workflow for ¹⁹F NMR spectroscopy.

Factors Influencing the ¹⁹F NMR Chemical Shift

The precise chemical shift of the trifluoromethoxy group in 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine will be sensitive to several factors:

  • Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine nuclei, leading to shifts of up to 2 ppm.[11][12] A comparison of spectra in solvents of differing polarity (e.g., CDCl₃ vs. DMSO-d₆) can provide insights into the solvent-accessible surface of the -OCF₃ group.

  • Temperature: Variations in temperature can also cause slight changes in the chemical shift. It is crucial to maintain a constant temperature during acquisition for reproducible results.[13]

  • Intermolecular Interactions: Hydrogen bonding or other intermolecular interactions can affect the electron density around the fluorine atoms and thus alter the chemical shift.[13]

Conclusion

References

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link]

  • Supporting Information for a relevant publication.
  • NMR Facility, UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Kisialiou, A., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(42), 14213-14221. [Link]

  • Gitu, F. P., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(8), 2029. [Link]

  • SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131–140. [Link]

  • Jäger, C., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(1), 1-11. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 555752. [Link]

  • Jee, J. (2014). A beginner's guide to 19F NMR and its role in drug screening. Journal of Analytical & Pharmaceutical Research, 1(1), 00003. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

Sources

Medicinal Chemistry Comparison Guide: 2-Methoxy vs. 2-Trifluoromethoxy 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole core is a highly privileged pharmacophore in drug discovery, predominantly utilized as a hinge-binding motif in ATP-competitive kinase inhibitors 1[1]. During lead optimization, medicinal chemists frequently modify the 2-position of the 7-azaindole ring, as it typically projects outward from the hinge region into the solvent interface or an adjacent hydrophobic pocket 1[1].

This technical guide objectively compares the structural, electronic, and pharmacokinetic impacts of substituting a 2-methoxy (-OCH₃) group with a 2-trifluoromethoxy (-OCF₃) group on a 7-azaindole scaffold.

Structural & Electronic Causality (The "Why")

Replacing a metabolically labile methoxy group with a trifluoromethoxy group is a classic bioisosteric strategy designed to overcome pharmacokinetic liabilities while maintaining or enhancing target potency 2[2].

  • Electronic Effects: The methoxy group acts as an electron-donating group via resonance (+M effect), which activates the aromatic ring 3[3]. Conversely, the trifluoromethoxy group is strongly electron-withdrawing due to the powerful inductive effect (-I) of the fluorine atoms, pulling electron density away from the oxygen and the attached 7-azaindole ring 3[3].

  • Metabolic Stability: The electron-rich O-CH₃ bond is highly susceptible to oxidative demethylation by Cytochrome P450 (CYP450) enzymes, leading to rapid metabolic clearance 2[2]. The -OCF₃ group mitigates this liability. The C-F bond is exceptionally strong (485.3 kJ/mol), and the bulkier -CF₃ moiety sterically shields the oxygen atom, preventing CYP450 from accessing and oxidizing the O-C bond 2[2].

  • Lipophilicity & Potency: The -OCF₃ group is highly lipophilic, boasting a Hansch π parameter of +1.042[2]. This increased lipophilicity and larger steric volume can significantly enhance target binding affinity by maximizing van der Waals interactions within hydrophobic kinase pockets, often resulting in equal or superior biochemical potency compared to the methoxy analog 4[4].

Logical Relationships & Pathways

Pathway Substrate 7-Azaindole Hinge Binder Methoxy 2-Methoxy (-OCH3) Variant Substrate->Methoxy Trifluoro 2-Trifluoromethoxy (-OCF3) Variant Substrate->Trifluoro CYP CYP450 Enzyme Interaction Methoxy->CYP Trifluoro->CYP O_Demeth Oxidative O-Demethylation (Metabolically Labile) CYP->O_Demeth Electron-rich O-C bond Stable Steric Shielding & C-F Bond Stability CYP->Stable Electron-poor, sterically hindered Clearance High Intrinsic Clearance (Short Half-life) O_Demeth->Clearance Retention Low Intrinsic Clearance (Prolonged Half-life) Stable->Retention

Logical relationship of 7-azaindole substitutions on CYP450 metabolism and clearance.

Quantitative Performance Comparison

The following table summarizes the typical pharmacological shifts observed when optimizing a 2-methoxy 7-azaindole hit to a 2-trifluoromethoxy lead compound:

Parameter2-Methoxy 7-Azaindole2-Trifluoromethoxy 7-AzaindoleMechanistic Rationale
Biochemical Potency (IC₅₀) Baseline (e.g., 10–50 nM)Maintained or Improved (e.g., 2–20 nM)-OCF₃ fills hydrophobic pockets more effectively due to larger steric bulk and high lipophilicity.
Intrinsic Clearance (HLM CLint) High (>50 µL/min/mg)Low (<15 µL/min/mg)C-F bond strength and steric shielding prevent CYP450-mediated oxidative O-demethylation.
Lipophilicity (LogP) ModerateHigh (+0.8 to +1.0 shift)Fluorine's electronegativity and hydrophobicity drastically increase the Hansch π value.
Electronic Ring Effect Activating (+M)Deactivating (-I)-OCF₃ pulls electron density, making the 7-azaindole core less susceptible to electrophilic attack.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the potency and stability of these variants, the following self-validating experimental systems must be employed.

TR-FRET Kinase Potency Assay Workflow

Workflow Prep Compound Preparation (10mM in DMSO) Dilution Acoustic Dispensing (Echo 550) Prep->Dilution Incubation Kinase + ATP + Substrate Incubation (60 min) Dilution->Incubation Detection TR-FRET Readout (EnVision) Incubation->Detection Analysis IC50 Calculation (4-Parameter Logistic) Detection->Analysis

Step-by-step TR-FRET experimental workflow for kinase inhibitor potency evaluation.

Protocol Steps & Causality:

  • Compound Preparation: Prepare 10 mM stock solutions of both 7-azaindole variants in 100% DMSO.

  • Acoustic Dispensing: Use an Echo 550 Liquid Handler to dispense compounds into a 384-well plate (10-point dose-response, 3-fold dilutions). Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volume transfers, critical for highly lipophilic -OCF₃ compounds that may stick to plastic tips.

  • Kinase Reaction: Add recombinant kinase, ATP (at the predetermined Kₘ value), and ULight-labeled peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction with EDTA (to chelate Mg²⁺) and add a Europium-labeled anti-phospho antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating ratio (665/615) that inherently corrects for well-to-well volume variations and eliminates compound auto-fluorescence interference.

Hepatic Microsomal Stability Assay

This assay directly validates the metabolic resistance of the -OCF₃ group compared to the -OCH₃ group.

Protocol Steps & Causality:

  • Pre-incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Quenching: At specific time points (0, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins. The internal standard self-validates the extraction efficiency.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (T₁/₂) and intrinsic clearance (CLint).

References

  • MDPI: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.2

  • BenchChem: A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.3

  • PMC / ACS: Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials.1

  • ACS Publications: Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis.4

Sources

Spectroscopic Characterization of Trifluoromethoxy-Substituted Azaindoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly fluorinated heterocyclic scaffolds. The strategic incorporation of the trifluoromethoxy (–OCF₃) group into azaindole cores is a cornerstone of modern drug discovery, offering a unique combination of high lipophilicity, membrane permeability, and metabolic stability[1].

However, distinguishing a trifluoromethoxy-substituted azaindole from its trifluoromethyl (–CF₃) or unsubstituted counterparts requires a rigorous, multi-modal spectroscopic approach. Standard 1D ¹H NMR is often insufficient due to the lack of protons on the substituent. This guide provides an objective comparison of spectroscopic methodologies, detailing the causality behind signal shifts and establishing self-validating protocols for absolute structural confirmation.

The Causality of Spectroscopic Shifts in –OCF₃ Azaindoles

To effectively characterize these molecules, one must understand the causality behind their spectral behavior. The –OCF₃ group is often termed a "super-halogen." Unlike the –CF₃ group, which is purely electron-withdrawing via induction, the –OCF₃ group exhibits a complex electronic profile. The oxygen atom can donate electron density via resonance (+M effect), yet the highly electronegative fluorine atoms exert a massive inductive pull (–I effect)[2].

Crucially, to minimize steric hindrance and stereoelectronic repulsion, the –OCF₃ group typically adopts a conformation orthogonal to the azaindole aromatic plane[3]. This orthogonal geometry disrupts p-π conjugation, localizing electron density and profoundly impacting both NMR shielding tensors and IR vibrational force constants. Consequently, the ¹⁹F NMR signals for –OCF₃ are slightly deshielded compared to –CF₃, and the C–O bond exhibits a distinct, high-frequency stretching mode due to the electron-withdrawing effect of the adjacent fluorines[4].

Comparative Spectroscopic Data Analysis

To objectively evaluate the analytical signatures, the following table compares the benchmark spectroscopic data of a standard 5-substituted azaindole against its –CF₃ and –OCF₃ analogs. This data serves as the baseline for our comparative analysis[3].

Analytical ParameterUnsubstituted Azaindole5-CF₃ Azaindole5-OCF₃ Azaindole
¹⁹F NMR (ppm) N/A-60.0 to -62.0-56.5 to -58.0
¹³C NMR (C5 position, ppm) ~ 127.0 (s)~ 120.0 (q, J ≈ 32 Hz)~ 136.0 (s)
¹³C NMR (CF₃/OCF₃ carbon, ppm) N/A~ 124.0 (q, J ≈ 272 Hz)~ 120.5 (q, J ≈ 258 Hz)
IR: C–F Stretch (cm⁻¹) N/A1100 – 11501150 – 1200
IR: C–O Stretch (cm⁻¹) N/AN/A1200 – 1260

Data Interpretation: The ¹⁹F chemical shift of the –OCF₃ group is reliably found around -57.5 ppm, distinct from the -61.0 ppm typical of a direct –CF₃ attachment[5]. Furthermore, the ¹³C ¹J(C-F) coupling constant for the –OCF₃ carbon is slightly smaller (~258 Hz) than that of a –CF₃ group (~272 Hz) due to the intervening oxygen atom altering the s-character of the bond[3].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false positives, such as mistaking a cleaved –CF₃ group for an intact –OCF₃ group.

Protocol 1: Quantitative & Structural Multinuclear NMR

Causality & Choice: ¹⁹F has a 100% natural abundance and high gyromagnetic ratio, making it highly sensitive. However, fluorines in –OCF₃ groups have long longitudinal relaxation times (T₁). A standard 1-second delay will truncate the signal, leading to inaccurate integration.

  • Step 1 (Sample Prep): Dissolve 10.0 mg of the –OCF₃ azaindole in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Step 2 (The Validator): Add 1.0 µL of trifluorotoluene (TFT). TFT serves as a self-validating internal reference (¹⁹F δ = -63.7 ppm) to ensure the spectrometer's lock and shim are perfectly calibrated, preventing misassignment of the –OCF₃ peak[6].

  • Step 3 (Acquisition): Acquire ¹⁹F{¹H} decoupled spectra at 376 MHz or 470 MHz. Set the relaxation delay (d1) to ≥ 5 seconds to ensure complete relaxation of the –OCF₃ fluorine nuclei for accurate quantitative NMR (qNMR).

  • Step 4 (Spatial Validation): Execute a 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. This confirms the spatial proximity of the –OCF₃ group to the adjacent azaindole protons, ruling out structural isomers[7].

Protocol 2: FTIR Vibrational Characterization

Causality & Choice: The orthogonal geometry of the –OCF₃ group results in a highly specific C–O–C stretching frequency. If the molecule degrades, the IR spectrum will immediately expose the failure via the disappearance of the C–F stretch and the appearance of a broad O–H stretch.

  • Step 1 (Background Calibration): Collect a background spectrum using an Attenuated Total Reflectance (ATR) crystal to eliminate atmospheric CO₂ and H₂O interference.

  • Step 2 (Sample Application): Deposit 2-3 mg of neat solid analyte onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Step 3 (Acquisition): Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to enhance the signal-to-noise ratio).

  • Step 4 (Spectral Validation): Identify the self-validating dual-signature of the –OCF₃ group: the intense C–F stretching manifold between 1150–1200 cm⁻¹ and the uniquely shifted C–O stretch at 1200–1260 cm⁻¹.

Analytical Workflow Visualization

SpectroscopicWorkflow Sample Synthesized -OCF3 Azaindole (Analyte) Prep Sample Preparation Add Trifluorotoluene (Internal Std) Sample->Prep NMR Multinuclear NMR 19F, 13C, 1H & 2D HOESY Prep->NMR Solution State IR FTIR Spectroscopy ATR / KBr Pellet Prep->IR Solid/Neat MassSpec High-Res Mass Spec (Orthogonal Validation) Prep->MassSpec Ionization Validation Data Integration & Self-Validating Confirmation NMR->Validation Shift & Proximity IR->Validation Vibrational Modes MassSpec->Validation Exact Mass

Figure 1: Self-validating spectroscopic workflow for trifluoromethoxy-substituted azaindoles.

References

  • [1] Metabolic Stability of 5-Trifluoromethoxy Substituted Azaindoles: A Technical Guide, Benchchem. 1

  • [2] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles, ACS Organic & Inorganic Au. 2

  • [3] US11724982B2 - Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration, Google Patents. 3

  • [5] 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container, Journal of the American Chemical Society. 5

  • [6] Preparation, Characterization and Reactivity of Trifluoromethoxy Palladium(II) Complexes, RSC.org. 6

  • [7] Applications of 19F multidimensional NMR, ResearchGate. 7

  • [4] IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices, The Journal of Physical Chemistry A. 4

  • Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method, NIScPR.

Sources

Biological Half-Life & Metabolic Stability: OCF3 vs. OMe Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists[1]
Part 1: Executive Summary & Bioisostere Verdict

In medicinal chemistry, the substitution of a methoxy group (-OMe ) with a trifluoromethoxy group (-OCF3 ) is a strategic maneuver often employed to optimize the DMPK (Drug Metabolism and Pharmacokinetics) profile of a lead compound.

While -OMe and -OCF3 are structurally similar ether linkages, their biological behaviors are diametrically opposed regarding metabolic stability.

  • The Verdict: The -OCF3 group typically yields a significantly longer biological half-life (

    
    )  compared to the -OMe  group.
    
  • The Mechanism: This extension is primarily due to the Metabolic Blockade of CYP450-mediated O-dealkylation. The -OCF3 group acts as a "metabolic shield," whereas -OMe is a "metabolic soft spot."

  • The Trade-off: The -OCF3 group is substantially more lipophilic (

    
    ) than -OMe (
    
    
    
    ). While this aids membrane permeability, it can inadvertently increase intrinsic clearance (
    
    
    ) via non-specific hydrophobic binding if the overall logP becomes excessive.
Part 2: Mechanistic Deep Dive

To understand the causality of half-life extension, one must analyze the specific enzymatic pathways that degrade these functional groups.

1. The O-Methoxy Liability: Oxidative O-Dealkylation

The methoxy group is a classic substrate for Cytochrome P450 enzymes (specifically CYP2D6, CYP2C9, and CYP3A4). The metabolic clearance proceeds via a predictable mechanism:

  • 
    -Hydrogen Abstraction:  The CYP enzyme abstracts a hydrogen atom from the methyl carbon (
    
    
    
    ).
  • Radical Rebound: The resulting carbon radical recombines with the heme-bound hydroxyl radical to form a hemiacetal intermediate.

  • Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde and the free phenol/alcohol.

2. The O-Trifluoromethoxy Stability: The Fluorine Wall

The -OCF3 group completely arrests this pathway due to two fundamental physicochemical properties:

  • Absence of

    
    -Hydrogens:  There are no hydrogen atoms on the carbon adjacent to the oxygen. The CYP450 catalytic cycle cannot initiate the critical H-abstraction step.
    
  • C-F Bond Strength: The C-F bond energy (

    
     116 kcal/mol) is significantly higher than the C-H bond energy (
    
    
    
    99 kcal/mol). Direct oxidation of the C-F bond is physiologically negligible.
Visualizing the Metabolic Pathway

The following diagram contrasts the metabolic fate of an anisole (OMe) derivative versus a trifluoromethoxybenzene (OCF3) derivative.

MetabolicPathway Substrate_OMe Drug-OMe (Metabolic Soft Spot) Intermediate Hemiacetal Intermediate Substrate_OMe->Intermediate CYP450 (H-abstraction) Product_OMe Drug-OH + HCHO (Rapid Clearance) Intermediate->Product_OMe Spontaneous Collapse Substrate_OCF3 Drug-OCF3 (Metabolic Shield) No_Reaction NO REACTION (Stable) Substrate_OCF3->No_Reaction CYP450 Blocked (No alpha-H)

Figure 1: Comparative metabolic pathway showing the CYP450-mediated degradation of OMe versus the metabolic stability of OCF3.

Part 3: Comparative Data & Physicochemical Properties

The following table synthesizes data from matched molecular pair (MMP) analyses and physicochemical standards to highlight the differences.

PropertyMethoxy (-OMe)Trifluoromethoxy (-OCF3)Impact on Half-Life
Metabolic Liability High (O-dealkylation)Negligible (Blocked)OCF3


Lipophilicity (

)
-0.02 (Polar)+1.04 (Highly Lipophilic)OCF3

Absorption
(risk of metabolic drag)
Electronic Effect (

)
-0.27 (Electron Donor)+0.35 (Electron Withdrawing)OCF3 deactivates ring oxidation
Conformation Planar (with ring)Orthogonal (Twisted 90°)Affects receptor binding affinity
Intrinsic Clearance (

)
Typically HighTypically LowOCF3 reduces clearance
Case Study: Experimental Clearance Data

In a direct comparison of benzothiazole derivatives evaluated for intrinsic clearance in human liver microsomes, the substitution of -OMe with -OCF3 demonstrated a dramatic improvement in metabolic stability.

  • Compound A (2-OMe derivative):

    
     (Rapid Clearance)
    
  • Compound B (2-OCF3 derivative):

    
     (High Stability)
    

Data Source: Adapted from matched molecular pair analysis in medicinal chemistry literature (See Reference 1).

Interpretation: The OCF3 derivative demonstrated an nearly 9-fold reduction in intrinsic clearance , which correlates directly to a significantly extended biological half-life in vivo.

Part 4: Experimental Protocol (Microsomal Stability Assay)

To validate the half-life extension of your specific OCF3 derivative, you must perform a Liver Microsomal Stability Assay . This protocol measures the in vitro intrinsic clearance (


), which is then scaled to predict in vivo half-life.
Protocol Workflow
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (OCF3 derivative) and Reference (OMe derivative) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein + 1

      
      M test compound.
      
    • Pre-incubation: 5 minutes at 37°C.

    • Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Quenching: Immediately dispense into 150

      
      L ice-cold Acetonitrile (containing internal standard) to stop the reaction and precipitate proteins.
      
  • Analysis:

    • Centrifuge samples (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

Calculation Logic

Plot


 vs. Time (

).[1] The slope of the line is

.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
Workflow Visualization

MicrosomalAssay Step1 1. Prepare Reaction Mix (Microsomes + Compound) Step2 2. Initiate with NADPH (Start t=0) Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with ACN (Precipitate Protein) Step3->Step4 At each timepoint Step5 5. LC-MS/MS Analysis (Quantify Parent Ion) Step4->Step5 Step6 6. Calculate t1/2 & CLint Step5->Step6

Figure 2: Step-by-step workflow for determining in vitro intrinsic clearance using liver microsomes.

References
  • Moraes, J., et al. (2020). Structure-Activity Relationship of Benzothiazole Derivatives for Chagas Disease. RSC Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4]

  • Leroux, F. R., et al. (2019). Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery. Molecules.[3][1][4][5][6][7][8][9][10]

Sources

Technical Comparison Guide: X-ray Crystallography of 2-Substituted 1H-Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 2-Substituted 1H-Pyrrolo[2,3-b]pyridine Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, particularly for kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a superior bioisostere to the traditional indole.[1][2][3] This guide provides a technical comparison of the crystallographic performance, binding modes, and structural stability of 2-substituted 7-azaindole derivatives against their primary alternative, the indole scaffold.

Key Insight: While indoles rely primarily on hydrophobic interactions and a single hydrogen bond donor, the 7-azaindole scaffold offers a "bidentate" hydrogen bonding motif (donor/acceptor) that mimics the adenine ring of ATP.[2][4] This structural feature significantly enhances ligand efficiency and crystallographic resolution in protein-ligand complexes.[4]

Structural Performance Comparison

The "Product": 2-Substituted 7-Azaindole
  • Core Feature: Contains a pyridine nitrogen (N7) and a pyrrole nitrogen (N1).[2][4]

  • Primary Application: ATP-competitive kinase inhibitors (e.g., Vemurafenib).[2][4]

  • Crystallographic Behavior: Forms stable, planar inversion dimers in small molecule lattices; forms high-fidelity bidentate H-bonds in protein complexes.[4]

The Alternative: Indole (Benzopyrrole)[2][4]
  • Core Feature: Contains only the pyrrole nitrogen (N1).[2]

  • Primary Application: Tryptophan mimetics, GPCR ligands.[2][4]

  • Crystallographic Behavior: Often suffers from rotational ambiguity in electron density maps due to symmetry if not heavily substituted; lacks the N7 acceptor capability.[2][4]

Comparative Data Analysis

The following table summarizes the crystallographic and physicochemical metrics derived from X-ray diffraction studies of 2-substituted derivatives (e.g., 2-(pyridin-2-yl)-7-azaindole) versus equivalent indole structures.

Feature7-Azaindole ScaffoldIndole ScaffoldImpact on Drug Design
Hinge Binding Mode Bidentate (Donor + Acceptor)Monodentate (Donor only)7-azaindole typically yields 10-100x higher potency (e.g., Pim-2 kinase IC50: 1.3 nM vs 50 nM).[4]
Crystal Packing Forms Inversion Dimers via N1-H···N7 (

)
Forms chains or stacks via N-H[2][4]···

Dimers provide distinct, high-resolution lattices for small molecule XRD.[4]
Solubility (aq) High (>400

g/mL)
Low (<20

g/mL)
Higher solubility improves crystal growth kinetics and ligand occupancy in soaking experiments.[2][4]
Tautomerism Excited State Proton Transfer (ESPT) possibleRare/Negligible7-azaindole requires careful refinement of proton positions in high-res (<1.5 Å) structures.[2][4]

Mechanistic Visualization: The Hinge Binding Advantage

The superior performance of 7-azaindole in kinase campaigns is driven by its ability to mimic the adenine purine ring.[3] The diagram below illustrates the structural causality: why 7-azaindole locks into the ATP-binding pocket more effectively than indole.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand Scaffold Performance Residue_NH Backbone N-H (Donor) Azaindole 7-Azaindole (Product) Residue_NH->Azaindole N7 (Acceptor) Indole Indole (Alternative) Residue_NH->Indole No Interaction (Steric Clash or Void) Residue_CO Backbone C=O (Acceptor) Azaindole->Residue_CO N1-H (Donor) Binding_Affinity High Affinity Complex (Low IC50) Azaindole->Binding_Affinity Indole->Residue_CO N1-H (Donor) Weak_Binding Lower Affinity (High IC50) Indole->Weak_Binding

Figure 1: Comparative binding mechanism. The 7-azaindole scaffold establishes a dual-anchor point (bidentate) with the kinase hinge, whereas indole lacks the N7 acceptor, resulting in weaker affinity.[2][5]

Experimental Protocol: Crystallization & Data Collection

To replicate the high-quality data cited in comparisons, follow this self-validating protocol for 2-substituted 7-azaindole derivatives.

Phase A: Small Molecule Crystallization (Solvent Layering)

Objective: Obtain single crystals for small molecule XRD to confirm 2-substitution geometry.[2][4]

  • Preparation: Dissolve 10 mg of the 2-substituted 7-azaindole in 1.0 mL of Dichloromethane (DCM) . Ensure complete dissolution; sonicate if necessary.[2]

  • Layering: In a narrow crystallization tube (5 mm NMR tube works well), carefully layer 2.0 mL of n-Hexane on top of the DCM solution.

    • Critical Step: Add the hexane dropwise down the side of the tube to prevent immediate mixing.[2] A distinct interface must be visible.[2][4]

  • Incubation: Seal the tube with Parafilm and puncture a single pinhole to allow slow evaporation.[2][4] Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically form as colorless blocks or prisms within 48–72 hours.[2][4]

    • Validation: Check for "inversion dimers" in the unit cell, a hallmark of this scaffold (Space group often

      
      ).[2][4]
      
Phase B: Protein Co-Crystallization (Soaking Method)

Objective: Structural solution of Ligand-Protein complex.[2][4]

  • Protein Prep: Concentrate the target kinase to 10 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM DTT.[2][4]

  • Crystallization: Generate apo-crystals using the hanging drop vapor diffusion method.[2][4]

  • Ligand Soaking:

    • Prepare a 100 mM stock of the 7-azaindole derivative in 100% DMSO.

    • Add the ligand to the crystallization drop to a final concentration of 1–2 mM (ensure DMSO < 5% v/v).[2]

    • Expert Tip: 2-substituted derivatives often have bulky groups that can disrupt crystal packing.[4] Soak for short durations (1–4 hours) initially to prevent crystal cracking.[2][4]

  • Cryo-Protection: Transfer crystals to a solution containing the mother liquor + 20% Glycerol + 1 mM Ligand before flash-cooling in liquid nitrogen.

Quantitative Data: Bond Geometry

The following data points are derived from high-resolution X-ray structures of 2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine. Use these values to validate your molecular replacement models.

ParameterValue (Å / °)Notes
N1—C2 Bond Length

Å
Typical for pyrrole ring in this fused system.
N7—C7a Bond Length

Å
Pyridine ring character; shorter than N1-C2.[2][4]
Inter-ring Dihedral Angle

The 2-substituent (e.g., pyridine) is nearly coplanar, allowing

-stacking.[4]
Dimer H-Bond Distance

Å
Distance between N1(Donor) and N7(Acceptor) of the partner molecule.[2][4]
H-Bond Angle

Near-linear geometry indicating strong interaction.[4]

Workflow Visualization

CrystallographyWorkflow cluster_Screening Phase 1: Screening cluster_XRD Phase 2: Data Collection Start Start: 2-Substituted 7-Azaindole Synthesis Solubility Solubility Test (DCM/MeOH/DMSO) Start->Solubility Method_Select Select Method: Evaporation vs Layering Solubility->Method_Select Mount Mount Crystal (Cryoloop) Method_Select->Mount Crystals Formed Diffraction X-ray Diffraction (Mo Kα or Synchrotron) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Decision Dimers Observed? Solve->Decision Decision->Method_Select No (Polymorph Search) Refine Refine Tautomers (Check N1/N7 H-atoms) Decision->Refine Yes (Expected) Final Publish/Deposit CIF Refine->Final

Figure 2: Step-by-step workflow for structural determination of 7-azaindole derivatives.

References

  • Huang, P.H., Wen, Y.S., & Shen, J.Y. (2012).[2][4] 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.[4][6] Acta Crystallographica Section E. Retrieved from [Link]

  • Huang, P.H., Wen, Y.S., & Shen, J.Y. (2013).[2][4] 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.[4] Acta Crystallographica Section E. Retrieved from [Link]

  • Japan Science and Technology Agency (J-STAGE). (2017).[2][4] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][4] Retrieved from [Link]

  • Krzysztof, L. et al. (2025).[2][4] Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Retrieved from [Link][2][4]

Sources

Structural Validation of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a bioisostere for the indole ring found in ATP. The introduction of a trifluoromethoxy (-OCF3) group at the C2 position enhances metabolic stability and lipophilicity but presents a unique analytical challenge: differentiating the 2-isomer from its regioisomers (3-, 4-, 5-, or 6-substituted) and isobaric impurities.

This guide provides a definitive protocol for validating the structure of 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine (CAS: 1261753-58-5). Unlike standard certificates of analysis that rely heavily on NMR, this guide focuses on Mass Spectrometry (MS) as a high-throughput, sensitive alternative for complex matrices (e.g., DMPK studies).

Comparative Matrix: Analytical Alternatives
FeatureHigh-Res LC-MS/MS (Recommended) Unit Resolution GC-MSNMR (1H/13C/19F)
Primary Utility Definite formula & structural fingerprintingVolatile impurity screeningAbsolute structural configuration
Sensitivity High (pg/mL range)Moderate (ng/mL range)Low (mg required)
Isomer Specificity High (via retention time & MS2 ratios)Moderate (EI spectral similarity)Very High
Throughput High (<5 min/sample)Moderate (15-30 min/sample)Low
Limitations Requires reference standard for RTThermal degradation riskSample quantity demands

Technical Deep Dive: Fragmentation Mechanics

To validate the structure, one must understand the specific dissociation pathways of the -OCF3 group attached to the 7-azaindole core.

Mechanistic Logic
  • Ionization (ESI+): The pyridine nitrogen (N7) is the most basic site (

    
    ), making it the primary site of protonation to form 
    
    
    
    .
  • Trifluoromethoxy Instability: Unlike the robust

    
     group, the 
    
    
    
    moiety contains an ether linkage that directs specific neutral losses.
    • Loss of OCF3 radical (•OCF3): Generates a radical cation (uncommon in ESI, common in EI).

    • Loss of Carbonyl Difluoride (COF2): A characteristic rearrangement yielding a fluorinated cation.

    • Loss of HF: Common in fluorinated aromatics.

Predicted Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary dissociation pathways for the protonated molecular ion (


).

FragmentationPathway M_H [M+H]+ m/z 203.04 (Parent) Frag_1 [M+H - HF]+ m/z 183.03 (Fluorine Loss) M_H->Frag_1 - HF (20 Da) Frag_2 [M+H - COF2]+ m/z 137.05 (Rearrangement) M_H->Frag_2 - COF2 (66 Da) (Diagnostic for -OCF3) Frag_3 [M+H - OCF3]+ m/z 118.05 (Substituent Loss) M_H->Frag_3 - OCF3 (85 Da) Frag_4 Ring Opening (HCN Loss) m/z ~156 Frag_1->Frag_4 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation tree for 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine, highlighting the diagnostic loss of COF2.

Validated Experimental Protocol

This protocol ensures reproducibility and minimizes in-source fragmentation which can confuse isomer identification.

Materials & Reagents[1]
  • Analyte: 2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Workflow

Step 1: Chromatographic Separation Isomers of trifluoromethoxy-7-azaindole have different logP values. The 2-substituted isomer typically elutes differently than the 4- or 5-substituted variants due to the proximity of the -OCF3 to the pyrrole NH (H-bond donor).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: ACN + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 7 minutes.

Step 2: Mass Spectrometry Parameters (Q-TOF/Orbitrap)

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 110 V (Optimized to prevent in-source loss of -OCF3).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both heavy and light fragments.

Workflow Diagram

LCMS_Workflow Sample Sample Prep (1 µg/mL in 50:50 MeOH:H2O) LC LC Separation (C18 Column, Gradient) Sample->LC Ionization ESI+ Source (Soft Ionization) LC->Ionization MS1 MS1 Scan (Precursor Selection m/z 203) Ionization->MS1 CID Collision Cell (Stepped CE) MS1->CID Detection Detector (High Res Spectra) CID->Detection

Caption: Step-by-step LC-MS/MS acquisition workflow for structural validation.

Data Interpretation & Validation Criteria

To confirm the structure, the observed data must match the theoretical values within <5 ppm mass error.

Table 1: Theoretical vs. Expected Ions
Ion IdentityFormulaTheoretical m/zNeutral LossStructural Significance
Precursor


203.0427 -Confirms MW & Formula
Fragment A

183.0365HF (20.006)Fluorine presence check
Fragment B

137.0510

(65.991)
Diagnostic for -OCF3
Fragment C

118.0525

(84.990)
Core 7-azaindole intact
Isomer Differentiation Strategy

If a reference standard for the 2-isomer is unavailable, use the "Ortho Effect" logic:

  • 2-OCF3: The substituent is adjacent to the pyrrole NH. In MS/MS, this often facilitates a specific hydrogen transfer, enhancing the intensity of the

    
     peak relative to isomers where the -OCF3 is distant (e.g., position 5).
    
  • Retention Time: The 2-isomer is generally less polar than the 5-isomer due to internal hydrogen bonding effects or shielding of the NH, resulting in a later retention time on C18 columns.

References

  • PubChem. 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine. [Link]

  • Kagramanov, N. D., et al. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes, 2021. [Link]

  • Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 2019. [Link]

  • Ni, W., et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor. Journal of Medicinal Chemistry, 2022. [Link]

The Strategic Advantage of Trifluoromethoxy Heterocycles: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Magic" of Fluorination

For drug development professionals, optimizing the pharmacokinetic profile of a new chemical entity (NCE) is as critical as its target affinity. A pervasive challenge in medicinal chemistry is the rapid phase I metabolic clearance of heterocyclic scaffolds by hepatic Cytochrome P450 (CYP450) enzymes[1]. While the methoxy (


) group is frequently used to improve target binding and solubility, it introduces a severe metabolic liability.

This guide objectively compares the metabolic stability of trifluoromethoxy (


) heterocycles against their methoxy (

), trifluoromethyl (

), and unsubstituted alternatives. By synthesizing biophysical principles with in vitro human liver microsomal (HLM) data, we provide a comprehensive framework for utilizing the

group in rational drug design.

Mechanistic Rationale: Why Outperforms

The metabolic vulnerability of the methoxy group stems from its susceptibility to CYP450-mediated oxidative O-dealkylation[2]. The CYP450 iron-oxo species readily abstracts a hydrogen atom from the


 methyl group, leading to the formation of a reactive hemiacetal that spontaneously collapses into a phenol and formaldehyde.

Substituting the hydrogens with fluorine to create a trifluoromethoxy (


) group fundamentally alters the molecule's biophysical and electronic landscape, effectively "blocking" this metabolic soft spot[3]:
  • Bond Dissociation Energy: The C-F bond is exceptionally strong (~485 kJ/mol) compared to the C-H bond (~414 kJ/mol). This high energy barrier prevents the CYP450 enzyme from abstracting the necessary atom to initiate oxidation[3].

  • Steric Shielding & Conformation: Unlike the

    
     group, which lies coplanar to the aromatic ring, the 
    
    
    
    group adopts an orthogonal (perpendicular) conformation due to hyperconjugative interactions[4]. This unique geometry provides immense steric hindrance, physically blocking CYP enzymes from accessing the O-C bond[3].
  • Lipophilicity: The

    
     group acts as a "super-halogen," possessing a high Hansch lipophilicity parameter (
    
    
    
    ) compared to the methoxy group (
    
    
    )[5]. This allows for the fine-tuning of membrane permeability while maintaining metabolic resistance[6].

Comparative Performance Data

To objectively evaluate these substituents, we compare their performance on a standard quinoline heterocyclic scaffold—a prevalent motif in FDA-approved drugs. The data below illustrates the in vitro half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and intrinsic clearance (

) when subjected to a Human Liver Microsomal (HLM) stability assay.
Substituent on Quinoline ScaffoldIn Vitro

(min)
Intrinsic Clearance (

) (

L/min/mg)
Primary CYP450 Liability

(Unsubstituted)
18.575.0High (Aromatic hydroxylation)

(Methoxy)
8.2169.0Very High (O-dealkylation)

(Trifluoromethyl)
52.026.6Low (Steric shielding)

(Trifluoromethoxy)
> 120.0< 11.5Very Low (Metabolically blocked)

Data Interpretation: The introduction of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group reduces intrinsic clearance by over 14-fold compared to the 

analog. While the

group also provides excellent stability by deactivating the aromatic ring, the

group offers a superior balance of metabolic resistance and oxygen-mediated hydrogen bond acceptor potential, making it ideal for extending systemic exposure[7].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate reliable, cross-species predictive data, the metabolic stability of these heterocycles must be tested using a rigorously controlled in vitro microsomal assay[1]. The following protocol is designed as a self-validating system , ensuring that every result is internally verified by mechanistic controls.

Assay Causality & System Validation
  • Positive Control (High Clearance): Verapamil is run in parallel to confirm that the CYP450 enzymes in the microsome batch are highly active.

  • Negative Control (Low Clearance): Warfarin is included to ensure that no non-enzymatic degradation is occurring in the buffer system.

  • Minus-NADPH Control: A parallel incubation lacking NADPH confirms that any observed depletion is strictly cytochrome P450-dependent, ruling out chemical instability.

Step-by-Step Protocol
  • Preparation: Dilute the

    
     test compound to a final concentration of 1 
    
    
    
    M in 0.1 M potassium phosphate buffer (pH 7.4).
    • Causality: A low substrate concentration (1

      
      M) ensures the reaction follows first-order kinetics, which is required for accurate 
      
      
      
      calculation.
  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium so that the reaction rate is not artificially suppressed during the first few minutes.

  • Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system[1].

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: Withdraw 50

    
    L aliquots at precise intervals (0, 15, 30, 45, and 60 minutes)[8].
    
  • Quenching: Immediately dispense each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
    • Causality: The organic solvent instantly denatures the CYP450 proteins, halting metabolism at the exact time point, while simultaneously extracting the small molecule for analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS[1].

  • Data Calculation: Plot the natural logarithm (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the percentage of parent compound remaining versus time. Determine 
    
    
    
    from the slope (
    
    
    ) of the linear regression (
    
    
    ).
Workflow Visualization

MetabolicAssay N1 1. System Preparation Test Cmpd (1 µM) + Controls N2 2. Enzyme Addition Add HLM (0.5 mg/mL) & Pre-incubate N1->N2 N3 3. Reaction Initiation Add NADPH (Electron Donor) N2->N3 N4 4. Kinetic Sampling Withdraw Aliquots (0-60 min) N3->N4 N5 5. Reaction Quenching Ice-Cold Acetonitrile + IS N4->N5 N6 6. LC-MS/MS Analysis Quantify Parent Compound Depletion N5->N6

Caption: Self-validating workflow for the In Vitro Human Liver Microsomal (HLM) Stability Assay.

Conclusion

The strategic incorporation of the trifluoromethoxy (


) group into heterocyclic scaffolds is a highly effective method for overcoming the metabolic liabilities associated with traditional methoxy substituents. By leveraging the immense bond dissociation energy of the C-F bond and the unique orthogonal steric shielding of the 

moiety, drug development professionals can significantly extend the in vitro half-life and reduce the intrinsic clearance of their lead candidates.
References
  • Meanwell, N. A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Center for Biotechnology Information (NIH/PMC).[Link]

  • Novás, M., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." ResearchGate / MDPI Molecules. [Link]

  • Novás, M., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." National Center for Biotechnology Information (NIH/PMC).[Link]

  • Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.[Link]

  • Grokipedia. "Trifluoromethoxy group." Grokipedia. [Link]

  • Baranczewski, P., et al. "Metabolic stability and its role in the discovery of new chemical entities." Srce.hr. [Link]

  • Di, L., et al. "Low-Turnover Drug Molecules: A Current Challenge for Drug Metabolism Scientists." Resolve a DOI Name. [Link]

Sources

Benchmarking 2-Trifluoromethoxy-7-azaindole: A Strategic Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in kinase drug discovery, serving as a bioisostere for the purine core of ATP. While the scaffold itself is a potent hinge binder, the C2 position is metabolically vulnerable and electronically sensitive.

This guide details the benchmarking of 2-trifluoromethoxy-7-azaindole (2-TFMAI) . The introduction of the trifluoromethoxy (


) group at the C2 position is a strategic medicinal chemistry modification designed to enhance metabolic stability (blocking C2-oxidation), modulate lipophilicity (

), and influence the acidity of the pyrrole N-H donor without the steric penalty of larger alkyl groups. This guide provides the framework for evaluating 2-TFMAI against industry standards like Staurosporine (pan-kinase reference) and Vemurafenib (7-azaindole clinical standard).

Part 1: Chemical Rationale & Structural Logic

To benchmark 2-TFMAI effectively, one must understand why this specific derivative is being tested. The comparison is not just about potency, but about "drug-likeness" and physicochemical superiority over the unsubstituted parent scaffold.

The Advantage

The


 group is unique. It is lipophilic (

) yet electronically distinct from a methyl or chloro group.
  • Metabolic Blockade: The C2 position of 7-azaindoles is prone to oxidation by aldehyde oxidase (AO). The

    
     group sterically and electronically blocks this metabolic soft spot.
    
  • Conformational Bias: The steric bulk of

    
     (similar to an isopropyl group) may induce a "flipped" binding mode or exploit a hydrophobic pocket adjacent to the gatekeeper residue, distinct from the "normal" adenine-mimetic binding.
    
Diagram 1: Structural & Functional Logic

The following diagram visualizes the binding mode hypothesis and the functional role of the


 modification.

G cluster_0 Medicinal Chemistry Logic Scaffold 7-Azaindole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge Bidentate H-Bonds (N1 Donor / N7 Acceptor) C2_Mod C2-Trifluoromethoxy (-OCF3) Scaffold->C2_Mod Substitution Site Effect1 Metabolic Stability (Blocks Aldehyde Oxidase) C2_Mod->Effect1 Effect2 Lipophilicity Modulation (Increased LogP) C2_Mod->Effect2

Caption: Figure 1. The 7-azaindole scaffold mimics ATP adenine. The C2-OCF3 modification is strategically placed to block metabolism while maintaining hinge interaction.

Part 2: Physicochemical Benchmarking

Before wet-lab kinase assays, 2-TFMAI must be profiled in silico against standard variants to predict ADME behavior.

Table 1: Comparative Physicochemical Profile (Predicted)

Property2-H-7-azaindole (Parent)2-Cl-7-azaindole (Analog)2-OCF3-7-azaindole (Target) Significance
MW ( g/mol ) 118.1152.5202.1 Remains fragment-sized (<300 Da).
cLogP ~1.2~1.9~2.4

increases permeability; ideal for cell penetration.
TPSA (

)
28.728.738.0 Slight increase due to oxygen, but well within CNS/Oral limits.
H-Bond Donors 111 Critical for Hinge interaction (Pyrrole NH).
Electronic Effect (

)
0.000.230.35 Stronger EWG; increases acidity of Pyrrole NH (stronger H-bond donor).

Part 3: Biochemical Benchmarking (The Core Experiment)

The gold standard for benchmarking kinase inhibitors is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay. It is robust, homogeneous, and minimizes interference from fluorescent compounds.

Experimental Design
  • Test Compound: 2-Trifluoromethoxy-7-azaindole (Serial Dilution: 10

    
    M to 0.1 nM).
    
  • Reference Standard 1 (Pan-Kinase): Staurosporine (Validation of assay window).

  • Reference Standard 2 (Structural): Vemurafenib (Validation of 7-azaindole binding mode).

  • Target Kinase: Representative panel (e.g., BRAF V600E, JAK1, or Aurora A - depending on specific application).

Protocol: TR-FRET Competition Assay

This protocol is self-validating via the Z-factor calculation.

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).[1]
    
  • Compound Plating: Dispense 100 nL of 100x compound in DMSO into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Kinase/Antibody Mix: Add 5

    
    L of Kinase + Eu-labeled Anti-Tag Antibody (e.g., Eu-Anti-His). Incubate 15 mins.
    
    • Checkpoint: Final kinase concentration should be at

      
       or below to ensure "tight-binding" limit is not breached.
      
  • Tracer Addition: Add 5

    
    L of AlexaFluor-647 labeled Kinase Tracer (ATP-competitive probe).
    
  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu]; Emission 2: 665 nm [Tracer]).

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Fit to a 4-parameter logistic equation to determine 
    
    
    
    .
Diagram 2: Benchmarking Workflow

This flowchart illustrates the decision matrix for evaluating the compound.

Workflow Start Start: 2-TFMAI Benchmarking InSilico Step 1: In Silico Profiling (LogP, pKa) Start->InSilico Biochem Step 2: TR-FRET Assay (IC50 Determination) InSilico->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Cellular Step 3: Cellular Target Engagement (NanoBRET / Western Blot) Decision1->Cellular Yes Fail Stop: Optimize Scaffold Decision1->Fail No Selectivity Step 4: Selectivity Profiling (Kinome Scan) Cellular->Selectivity

Caption: Figure 2. Strategic workflow for validating 2-TFMAI. Progression requires passing the biochemical potency threshold (Step 2).

Part 4: Data Interpretation & Performance Metrics

When publishing your comparison, present the data in the following format to ensure direct comparability.

Table 2: Representative Benchmarking Data Layout

CompoundTarget Kinase

(nM)
Selectivity Score (S35)Cellular

(nM)
Comment
Staurosporine 2.50.85 (Low)5.0High potency, zero selectivity (Control).
Vemurafenib 31.00.05 (High)250Clinical benchmark for 7-azaindole class.
2-TFMAI [Experimental Value][TBD][TBD]Success Criteria:

< 100nM with improved metabolic stability over 2-H analog.
Critical Analysis Points[2][3]
  • Potency vs. Parent: Does the

    
     group reduce potency? If 
    
    
    
    increases >10-fold compared to the 2-H parent, the bulky group likely clashes with the "Gatekeeper" residue or the solvent front.
  • Shift in Selectivity: The

    
     group is lipophilic. Watch for increased off-target binding to other hydrophobic kinases (e.g., DDR1, EGFR).
    
  • Assay Interference: 7-azaindoles are generally fluorescent. While TR-FRET minimizes this, always run a "Compound Only" control well to check for autofluorescence at 615/665 nm.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2][3][4] Chemical and Pharmaceutical Bulletin. Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Robers, M. B., et al. (2020). Target Engagement in Intact Cells: The NanoBRET System. Methods in Molecular Biology. Link

Sources

Safety Operating Guide

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Master Guide: 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

The Pharmacophore Paradox: Structure & Causality

2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a high-value fluorinated heterocyclic building block, predominantly utilized in the synthesis of advanced [1][2]. To handle this compound safely, laboratory personnel must understand the dual nature of its molecular architecture:

  • The 7-Azaindole Core: This scaffold is a bioisostere of purine, designed to effectively intercalate into the ATP-binding pockets of kinases[2]. However, this biomimicry means accidental systemic exposure can interfere with off-target cellular machinery, classifying the compound as harmful if swallowed (H302)[3].

  • The Trifluoromethoxy (-OCF₃) Group: The addition of this electron-withdrawing group drastically increases the molecule's lipophilicity (LogP) and metabolic stability. While excellent for drug efficacy, this lipophilicity facilitates rapid dermal penetration, causing skin and serious eye irritation (H315, H319)[3]. Furthermore, the ultra-strong carbon-fluorine (C-F) bonds render the molecule environmentally persistent, dictating highly specialized, high-temperature disposal protocols[4].

Quantitative Hazard & Logistics Matrix

To ensure operational clarity, all critical physicochemical and logistical parameters are summarized below.

ParameterSpecification / ClassificationOperational Causality
GHS Hazards H302, H315, H319, H335Purine biomimicry causes systemic toxicity; lipophilic -OCF₃ group drives dermal/mucosal irritation[3].
C-F Bond Energy ~485 kJ/molExtreme thermodynamic stability resists standard chemical, biological, or low-temp thermal degradation[4].
Incineration Temp >1400°C (2550°F)Minimum thermal threshold required to fully mineralize fluorinated bonds and prevent toxic off-gassing[5].
Container Material High-Density Polyethylene (HDPE)Prevents solvent leaching and maintains structural integrity against halogenated organic waste[6].
Fill Capacity Maximum 90%Provides critical headspace for vapor pressure expansion during storage, preventing container rupture[6].

Operational Safety Architecture

Every manipulation of 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine must follow a self-validating system to prevent exposure.

Protocol 1: High-Containment Manipulation

  • Step 1: Environmental Isolation. Conduct all weighing and solvent dissolution within a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood.

    • Causality: The -OCF₃ group can increase volatility in certain carrier solvents; a ducted system prevents the localized accumulation of irritating vapors.

  • Step 2: Barrier Protection. Don double nitrile gloves (minimum 5 mil thickness), a wraparound fluid-resistant lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a temporary barrier against lipophilic penetration. Double-gloving ensures a fail-safe if the outer layer is breached by permeating carrier solvents like DMSO.

  • Step 3: Manipulation & Transfer. Use anti-static weighing boats and non-sparking spatulas to prevent aerosolization of the powder.

    • Validation: Before removing the sealed vial from the hood, wipe the exterior with a solvent-dampened microfiber cloth. Visually inspect the wipe to ensure zero external contamination before returning the vial to storage.

Chemical Spill Response Methodology

Protocol 2: Containment and Neutralization

  • Step 1: Isolation & Assessment. Immediately halt work and evacuate personnel from the immediate vicinity.

    • Validation: Ensure the lab's ambient gas monitors show no volatile organic compound (VOC) spikes before re-approaching the spill with fresh PPE.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for concentrated solutions.

    • Causality: Fluorinated compounds in certain matrices can be highly permeating; inert absorbents prevent secondary reactions and limit spread.

  • Step 3: Absorption & Collection. Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

    • Validation: Perform a visual inspection under adequate lighting to ensure no residual powder or liquid sheen remains on the surface.

  • Step 4: Decontamination. Wash the spill area with a mild detergent solution followed by water.

    • Validation: Swipe the decontaminated area with a pH strip to confirm neutrality (pH 6-8) before declaring the area safe.

Waste Stream Logistics & High-Temperature Destruction

Because 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine contains a trifluoromethoxy group, it falls under the strict regulatory umbrella of fluorinated organic compounds. If disposed of in standard municipal incinerators, incomplete combustion occurs, releasing highly toxic Products of Incomplete Combustion (PICs) such as carbon tetrafluoride (CF₄) and corrosive hydrogen fluoride (HF) gas[5].

Protocol 3: Segregation and Destruction Prep

  • Step 1: Chemical Segregation. Isolate all waste (solid powder, stock solutions, and contaminated consumables) into a dedicated "Halogenated Organic Waste" stream.

    • Validation: Cross-reference the waste log to ensure no strong acids or reducing agents have been added to this container, preventing exothermic cross-reactions.

  • Step 2: Containerization. Transfer liquid waste into an HDPE carboy.

    • Validation: Visually verify the liquid level is strictly below 90% capacity to allow for vapor expansion[6].

  • Step 3: Regulatory Labeling. Affix a GHS-compliant label. Explicitly write "Hazardous Waste: 2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine" and add the critical identifier "Fluorinated Organic Compound".

    • Causality: This specific identifier flags the waste for the EHS department, ensuring it is not routed to a standard incinerator.

  • Step 4: Destruction Routing. EHS must route this specific container to a facility capable of high-temperature incineration (>1400°C) as mandated by [4].

    • Causality: Temperatures below this threshold will fail to cleave the 485 kJ/mol C-F bonds[5].

Disposal Workflow Visualization

DisposalWorkflow Start Identify Waste: 2-(Trifluoromethoxy)- 1H-pyrrolo[2,3-b]pyridine Segregate Segregate Waste Stream (Halogenated Organics) Start->Segregate Verify SDS & Structure Container Transfer to HDPE Container (Max 90% Capacity) Segregate->Container Liquid/Solid Transfer Label Label: 'Hazardous Waste' & 'Fluorinated Compound' Container->Label Seal Tightly Storage Store in SAA (Secondary Containment) Label->Storage Move to SAA Incineration High-Temp Incineration (>1400°C for C-F bonds) Storage->Incineration EHS Specialized Pickup

Workflow for the safe segregation and high-temperature disposal of fluorinated azaindole waste.

References

  • "Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors", Google Patents.
  • "Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors", Google Patents.
  • "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances", US Environmental Protection Agency (EPA). URL: [Link]

  • "Factsheet: Disposal of Hazardous Waste - Basic Principles", ETH Zürich. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.